molecular formula C24H20N4O2 B063724 UNII-Y4O6325SYW CAS No. 179024-48-7

UNII-Y4O6325SYW

Cat. No.: B063724
CAS No.: 179024-48-7
M. Wt: 396.4 g/mol
InChI Key: KYFWUBJMTHVBIF-QFIPXVFZSA-N
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Description

UNII-Y4O6325SYW, also known as UNII-Y4O6325SYW, is a useful research compound. Its molecular formula is C24H20N4O2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality UNII-Y4O6325SYW suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UNII-Y4O6325SYW including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

179024-48-7

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)/t22-/m0/s1

InChI Key

KYFWUBJMTHVBIF-QFIPXVFZSA-N

SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=CC2=C3C(=C1)C(=N[C@H](C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Synonyms

N-[(R)-9-METHYL-4-OXO-1-PHENYL-3,4,6,7-TETRAHYDRO[1,4]DIAZEPINO[6,7,1-HI]INDOL-3-YL]ISONICOTINAMIDE

Origin of Product

United States
Foundational & Exploratory

UNII-Y4O6325SYW (CI-1018): Mechanism of Action, Pharmacological Profile, and Toxicological Insights of a PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

UNII-Y4O6325SYW, widely recognized in pharmaceutical development as CI-1018 or PD-168787, is an orally active, small-molecule inhibitor of phosphodiesterase type 4 (PDE4)[1][2]. Originally developed to suppress severe inflammation in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), CI-1018 represents a critical case study in drug development. While it demonstrates robust preclinical efficacy in halting eosinophilic infiltration, its progression was ultimately limited by class-specific toxicological liabilities—specifically, mesenteric vasculopathy[3][4]. This whitepaper dissects the molecular mechanisms, validates the experimental methodologies used to evaluate its efficacy, and explores the diagnostic protocols for its toxicological footprint.

Molecular Identity & Physicochemical Properties

Understanding the physicochemical nature of CI-1018 is essential for optimizing its formulation and interpreting its pharmacokinetic behavior. The compound is a diazepinoindole derivative characterized by high lipophilicity, which facilitates rapid cellular membrane penetration but also contributes to its complex distribution profile.

Table 1: Physicochemical Properties of UNII-Y4O6325SYW

Property Value Source Context
IUPAC Name 4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- Structural identity[1]
Molecular Formula C24H20N4O2 Elemental composition[1]
Molecular Weight 396.4 g/mol Favorable for oral absorption[1]
XLogP3 3.0 Indicates moderate-to-high lipophilicity[1]

| Polar Surface Area | 74.7 Ų | Supports good membrane permeability[1] |

Core Mechanism of Action: The PDE4/cAMP Signaling Axis

Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells (e.g., eosinophils, neutrophils, macrophages) and airway smooth muscle cells[4].

CI-1018 acts as a competitive, selective . By binding to the catalytic domain of PDE4, CI-1018 prevents the degradation of cAMP into inactive 5'-AMP. The resulting intracellular accumulation of cAMP triggers two primary downstream effectors:

  • Protein Kinase A (PKA): PKA phosphorylates the cAMP response element-binding protein (CREB), promoting the transcription of anti-inflammatory genes. Concurrently, PKA suppresses the NF-κB pathway, leading to a profound reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-8[4].

  • Epac (Exchange Protein directly activated by cAMP): Epac works synergistically with PKA to reduce intracellular calcium sensitivity in airway smooth muscle, inducing potent bronchodilation.

PDE4_Pathway CI1018 UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Enzyme CI1018->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Epac Epac Activation cAMP->Epac Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Inhibition PKA->NFkB Suppresses SmoothMuscle Airway Smooth Muscle Relaxation PKA->SmoothMuscle Induces Epac->SmoothMuscle Induces Inflammation Suppression of Pro-inflammatory Cytokines CREB->Inflammation Modulates transcription NFkB->Inflammation Decreases expression

Figure 1: Mechanism of action of UNII-Y4O6325SYW via the PDE4/cAMP signaling axis.

Preclinical Efficacy & Experimental Methodologies

In vitro, CI-1018 demonstrates an IC50 of 1.1 μM against PDE4 in U937 macrophage cells[2]. In vivo, it exhibits excellent oral bioavailability (57% in rats) and a potent effective dose (ED50) of 5 mg/kg for inhibiting antigen-induced eosinophilia[2].

Protocol 1: In Vivo Assessment of Antigen-Induced Pulmonary Eosinophilia

To validate the anti-inflammatory efficacy of CI-1018, the Brown Norway rat model is utilized. This protocol is a self-validating system; the physiological readouts directly confirm the mechanistic hypothesis.

  • Step 1: Sensitization. Rats are injected intraperitoneally with Ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).

    • Causality: Alum acts as a potent adjuvant that deliberately skews the immune system toward a Th2 profile, ensuring a robust, IgE-mediated allergic response upon subsequent exposure.

  • Step 2: Antigen Challenge. On day 14, sensitized rats are exposed to aerosolized OVA (1% w/v) for 30 minutes.

    • Causality: Inhalation directly triggers local mast cell degranulation in the airways, initiating the chemotaxis of eosinophils into the pulmonary space.

  • Step 3: Compound Administration. Administer CI-1018 via oral gavage (5 mg/kg) 1 hour prior to the OVA challenge.

    • Causality: Pre-dosing ensures that peak plasma concentrations coincide with the onset of the acute inflammatory cascade, allowing the PDE4 inhibitor to preemptively block cytokine release.

  • Step 4: Bronchoalveolar Lavage (BAL) Analysis. 24 hours post-challenge, perform BAL and quantify eosinophils via differential cell counting.

    • Causality: BAL fluid directly reflects the cellular infiltrate in the alveolar space. A statistically significant reduction in eosinophil count validates the compound's anti-chemotactic efficacy[2].

Toxicological Profile: PDE4 Inhibitor-Induced Vasculopathy

The clinical development of CI-1018 was hindered by a class-specific toxicity: 5[5]. In rats, high doses of CI-1018 (750 mg/kg) induce severe vascular lesions characterized by medial necrosis, hemorrhage, and perivascular inflammation[3][5].

Mechanistically, high-dose CI-1018 triggers the upregulation of inducible nitric oxide synthase (iNOS) in endothelial cells. The resulting excess nitric oxide (NO) reacts with superoxide to form highly reactive peroxynitrite (ONOO-), leaving a detectable nitrotyrosine (NT) footprint[5]. This intense nitrative stress activates caspase-3, executing apoptosis in the medial smooth muscle cells of the vasculature[5].

Vasculopathy HighDose High-Dose CI-1018 (750 mg/kg) Endothelial Endothelial Cell Stress HighDose->Endothelial Triggers iNOS iNOS Upregulation Endothelial->iNOS Induces NO Excess Nitric Oxide (NO) iNOS->NO Produces ONOO Peroxynitrite (ONOO-) Formation NO->ONOO Reacts with Superoxide Nitrotyrosine Nitrotyrosine (NT) Footprint ONOO->Nitrotyrosine Biomarker Caspase Caspase-3 Activation ONOO->Caspase Induces Cellular Damage Apoptosis Smooth Muscle Cell Apoptosis (Medial Necrosis) Caspase->Apoptosis Executes

Figure 2: Toxicological pathway of PDE4 inhibitor-induced mesenteric vasculopathy.

Protocol 2: Metabonomic Profiling via NMR for Vasculitis Biomarker Detection

Because traditional histopathology is retrospective, 3 is employed as a predictive, self-validating diagnostic tool to detect early-onset vasculitis[3].

  • Step 1: Dosing & Sample Collection. Administer CI-1018 (750 mg/kg, oral gavage) to female Wistar rats. Collect urine continuously over 48–72 hours using metabolic cages housed over dry ice.

    • Causality: Immediate freezing of the urine halts bacterial and enzymatic degradation of endogenous metabolites, preserving an accurate metabolic snapshot of the toxicological event.

  • Step 2: High-Resolution NMR Spectroscopy. Prepare samples with a phosphate buffer (to stabilize pH) and D2O (for field frequency locking). Acquire 1H-NMR spectra at 600 MHz.

    • Causality: High-field NMR provides a comprehensive, non-destructive metabolic fingerprint of the biofluid, capturing subtle shifts in metabolite concentrations.

  • Step 3: Chemometric Analysis. Apply Principal Component Analysis (PCA) to the binned NMR spectral data.

    • Causality: PCA mathematically reduces the dimensionality of the complex spectra, isolating the specific metabolic pattern (biomarker cluster) associated with vascular lesions, clearly separating it from generalized inflammatory noise[3].

Summary of Quantitative Data

The therapeutic window of CI-1018 is defined by the margin between its anti-inflammatory efficacy and its vascular toxicity threshold.

Table 2: Pharmacological & Toxicological Metrics

Metric Value Biological Context
PDE4 IC50 (U937 cells) 1.1 μM In vitro enzymatic inhibition potency[2]
Oral Bioavailability (Rat) 57% Systemic exposure post-oral dosing[2]
ED50 (Eosinophilia Inhibition) 5.0 mg/kg In vivo anti-inflammatory efficacy[2]

| Toxicological Threshold | 750 mg/kg | Induction of mesenteric medial necrosis and apoptosis[3][5] |

References

  • PubChem:4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- (UNII-Y4O6325SYW). National Institutes of Health (NIH).
  • Google Patents:WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes.
  • Oxford Academic:Investigation of the Molecular Mechanisms Preceding PDE4 Inhibitor-Induced Vasculopathy in Rats. Toxicological Sciences.
  • PubMed / NIH:Effect of dexamethasone on the metabonomics profile associated with phosphodiesterase inhibitor-induced vascular lesions in rats.
  • Sci-Hub:Apoptosis and Nitrative Stress Associated with Phosphodiesterase Inhibitor-Induced Mesenteric Vasculitis in Rats.
  • PMC / NIH:Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats.

Sources

In Vitro Binding Affinity of UNII-Y4O6325SYW for PDE4 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Identity and Pharmacological Profile

UNII-Y4O6325SYW , widely recognized in pharmaceutical development by its research codes CI-1018 and PD-168787 , is a synthetic small-molecule inhibitor targeting the Phosphodiesterase 4 (PDE4) enzyme family[1],[2]. Developed originally by Pfizer and Parke-Davis, the compound belongs to a highly specific chemical class known as diazepinoindoles—specifically, it is a 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indole derivative[3],[4].

PDE4 enzymes are the primary regulators of cyclic adenosine monophosphate (cAMP) degradation in immune and inflammatory cells[5]. By inhibiting PDE4, UNII-Y4O6325SYW was engineered to elevate intracellular cAMP levels, thereby suppressing the release of pro-inflammatory mediators (such as TNF-α) and inhibiting antigen-induced eosinophilia[6],[7]. This mechanism made it a prime candidate for the management of chronic obstructive pulmonary disease (COPD) and asthma[8].

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The therapeutic rationale for UNII-Y4O6325SYW relies on its ability to competitively bind to the deep catalytic pocket of the PDE4 enzyme. The pyridine-4-carboxamide moiety of the compound is hypothesized to interact with the bivalent metal ions (Zn²⁺/Mg²⁺) situated at the enzyme's active site, a structural requirement validated in the structure-activity relationship (SAR) studies of diazepinoindoles by [3],[7].

By blocking the hydrolysis of cAMP into inactive 5'-AMP, the inhibitor sustains the activation of Protein Kinase A (PKA). PKA subsequently phosphorylates downstream transcription factors (e.g., CREB), leading to the downregulation of inflammatory cytokine transcription[5].

PDE4_Pathway UNII UNII-Y4O6325SYW (CI-1018 / PD-168787) PDE4 PDE4 Enzyme (U937 Lysate) UNII->PDE4 Inhibits (IC50: 1.1 µM) cAMP Intracellular cAMP PDE4->cAMP Hydrolyzes AMP 5'-AMP (Inactive) cAMP->AMP Degradation Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune Suppression of Pro-inflammatory Cytokines PKA->Immune Modulates Gene Expression

Mechanism of action of UNII-Y4O6325SYW inhibiting PDE4 and elevating cAMP signaling.

Quantitative Binding Affinity and SAR

In vitro pharmacological profiling of UNII-Y4O6325SYW was primarily conducted using U937 cells [9],[6]. The U937 human pro-monocytic cell line is the gold standard for these assays because it endogenously expresses high levels of PDE4 (specifically the PDE4B and PDE4D isoforms)[5]. Utilizing native cell lysates rather than recombinant enzymes ensures that the binding affinity is evaluated in a physiologically relevant matrix containing native post-translational modifications.

Quantitative assays revealed that UNII-Y4O6325SYW (CI-1018) exhibits an in vitro IC₅₀ of 1.1 µM against PDE4 in U937 cells [9],[6],[7]. While it demonstrated excellent oral bioavailability (57% in rat models) and was well-tolerated in human subjects up to 400 mg[6],[7], its IC₅₀ classifies it as a relatively weak inhibitor compared to modern sub-nanomolar agents.

Comparative PDE4 Inhibitor Affinities
CompoundTarget MatrixIC₅₀ ValueChemical ClassDevelopment Status
UNII-Y4O6325SYW (CI-1018) PDE4 (U937 Lysate) 1.1 µM Diazepinoindole Discontinued
RolipramPDE4 (General)~1.0 µMPyrrolidoneReference Standard
RoflumilastPDE4 (General)~0.8 nMBenzamideFDA Approved
D4418PDE4 (General)200 nMPyrimidineDiscontinued

(Data synthesized from[7])

In Vitro Experimental Workflow: Self-Validating SPA Protocol

To accurately determine the 1.1 µM IC₅₀ of UNII-Y4O6325SYW, researchers employ a Scintillation Proximity Assay (SPA) . The causality behind choosing SPA over traditional chromatography is critical: SPA eliminates the need for physical separation of bound and free radioligand, preserving the equilibrium of the low-affinity UNII-Y4O6325SYW-PDE4 interaction and minimizing dissociation artifacts during washing steps.

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating internal controls: a positive control (Rolipram) to validate assay sensitivity, a vehicle control (DMSO) for baseline activity, and a heat-inactivated lysate control to measure non-specific background binding.

Step-by-Step Methodology
  • Lysate Preparation (Enzyme Source): Culture U937 cells in RPMI-1640 medium. Pellet the cells and lyse using a homogenization buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors). Centrifuge at 100,000 × g to isolate the cytosolic fraction containing soluble PDE4.

  • Compound Dilution: Prepare a 10-point serial dilution of UNII-Y4O6325SYW in 100% DMSO. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Assay Incubation: In a 96-well microtiter plate, combine the U937 lysate, UNII-Y4O6325SYW, and the substrate mixture (1 µM unlabeled cAMP spiked with [³H]-cAMP). Incubate at 30°C for 30 minutes.

  • Signal Generation (SPA): Add Yttrium Silicate (Yttrium-SPA) beads functionalized with zinc. The beads specifically bind the product ([³H]-5'-AMP) but not the substrate ([³H]-cAMP).

  • Quantification & Validation: Allow beads to settle and read the plate on a microplate scintillation counter. Calculate the Z'-factor using the DMSO and Rolipram controls (a Z' > 0.5 validates the run). Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to derive the 1.1 µM IC₅₀.

Assay_Workflow Cell 1. U937 Cell Culture (Endogenous PDE4) Lysis 2. Cell Lysis & Enzyme Extraction Cell->Lysis Incubate 3. Incubate with UNII-Y4O6325SYW + [3H]-cAMP Lysis->Incubate SPA 4. SPA Bead Addition (Yttrium Silicate) Incubate->SPA Read 5. Scintillation Counting & IC50 SPA->Read

Step-by-step in vitro SPA workflow for determining PDE4 binding affinity.

Clinical Translation and Attrition

Despite the promising structural novelty of the diazepinoindole scaffold and early clinical data showing tolerability up to 400 mg[9],[6], the development of UNII-Y4O6325SYW (CI-1018) was ultimately discontinued[10]. The primary driver for its attrition was its relatively weak in vitro potency (IC₅₀ = 1.1 µM)[7]. Achieving therapeutic efficacy in vivo required high systemic dosing, which compressed the therapeutic window and increased the risk of class-mediated adverse events (such as emesis and nausea), a well-documented hurdle in the clinical translation of first- and second-generation PDE4 inhibitors[10],[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9865514, CI-1018 (UNII-Y4O6325SYW)." PubChem. URL:[Link]

  • Pascal, Y., et al. "Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: Novel PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters 10.1 (2000): 35-38. URL:[Link]

  • Pfizer / Parke-Davis. "Pyrimidine carboxamides useful as inhibitors of pde4 isozymes." WIPO Patent WO2001057025A1.
  • Page, C. P., et al. "ABCD of the phosphodiesterase family: interaction and differential activity in COPD." PMC. URL:[Link]

Sources

Pharmacokinetics, Bioavailability, and Toxicological Profiling of UNII-Y4O6325SYW (CI-1018)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

UNII-Y4O6325SYW, structurally identified as a pyrimidine carboxamide derivative and commonly referred to in preclinical literature as CI-1018 or PD-168787, is a selective phosphodiesterase type 4 (PDE4) inhibitor[1]. Originally developed to target inflammatory and obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), CI-1018 modulates the immune response by preventing the enzymatic degradation of cyclic adenosine monophosphate (cAMP)[2]. This technical guide synthesizes the pharmacokinetic (PK) properties, oral bioavailability, and the distinct toxicological liabilities—specifically mesenteric vasculopathy—associated with this compound, providing actionable, self-validating protocols for drug development professionals.

Molecular Target and Mechanism of Action

The therapeutic efficacy of CI-1018 is rooted in its ability to selectively inhibit PDE4, the predominant cAMP-hydrolyzing enzyme in neutrophils, macrophages, and airway smooth muscle cells[2]. By blocking PDE4 (with an IC50 of 1.1 μM in U937 cells), CI-1018 artificially sustains elevated intracellular cAMP levels[2]. This accumulation activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets that suppress the release of pro-inflammatory mediators and induce bronchodilation.

Mechanism Stimulus Inflammatory Stimulus Receptor GPCR Activation Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP (Active) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 Response Anti-inflammatory Response PKA->Response AMP 5'-AMP (Inactive) PDE4->AMP Drug UNII-Y4O6325SYW (CI-1018) Drug->PDE4 Inhibits

Caption: Mechanism of UNII-Y4O6325SYW inhibiting PDE4 to sustain cAMP-mediated anti-inflammatory signaling.

Pharmacokinetics and Bioavailability Profile

A critical parameter for any systemically administered respiratory drug is its oral bioavailability (F). CI-1018 demonstrates a robust oral bioavailability of 57% in rat models[2]. This favorable absorption profile is largely attributed to its lipophilic nature (computed XLogP3 of ~2.9) and moderate resistance to first-pass hepatic metabolism, allowing sufficient systemic circulation to reach target pulmonary tissues[1].

Table 1: Quantitative Pharmacokinetic & Pharmacodynamic Summary
ParameterValueBiological Model / Assay
IC50 (PDE4 Inhibition) 1.1 μMU937 Cell Line
Oral Bioavailability (F) 57%Wistar / Sprague-Dawley Rats
Effective Dose (ED50) 5 mg/kgSensitized Brown-Norway Rats (Eosinophilia)
Toxic Dose (Vasculitis) 750 mg/kg/dayWistar Rats (4-day oral dosing)

Preclinical Efficacy and Pharmacodynamics

In vivo pharmacodynamic studies validate the compound's potency. In sensitized Brown-Norway rats, oral administration of CI-1018 effectively inhibits antigen-induced lung eosinophilia with an ED50 of 5 mg/kg[2]. This confirms that the 57% systemic exposure is sufficient to penetrate lung tissue and modulate the localized immune response, providing a clear therapeutic window before the onset of dose-limiting toxicities.

Toxicological Liabilities: PDE4 Inhibitor-Induced Vasculopathy

Despite its efficacy, the clinical translation of CI-1018 is hampered by a class-specific toxicity: PDE4 inhibitor-induced mesenteric vasculitis. When administered at supratherapeutic doses (e.g., 750 mg/kg orally for 4 days), CI-1018 induces severe vascular lesions in the mesentery, characterized by medial necrosis, hemorrhage, and perivascular inflammatory infiltrates[3].

Mechanistically, this vasculopathy is driven by nitrative stress and apoptosis. CI-1018 upregulates inducible nitric oxide synthase (iNOS) in endothelial cells and inflammatory infiltrates, leading to the accumulation of nitrotyrosine (NT) residues—a footprint of peroxynitrite (ONOO-) production[4]. This localized oxidative burst triggers caspase-3 activation and TUNEL-positive apoptosis specifically within the medial smooth muscle cells (SMCs)[4]. Notably, co-administration with dexamethasone or selective COX-2 inhibitors (e.g., lumiracoxib) mitigates this inflammatory cascade, preventing the onset of vascular lesions without compromising the drug's pulmonary efficacy[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific methodological choices are made.

Workflow Dose Oral Administration (UNII-Y4O6325SYW) Plasma Plasma Sampling (LC-MS/MS) Dose->Plasma Time-course Tissue Mesenteric Tissue Harvesting Dose->Tissue Day 4 PK PK Analysis (Bioavailability, Clearance) Plasma->PK Tox Tox Analysis (iNOS, NT, Caspase-3) Tissue->Tox

Caption: Step-by-step experimental workflow for evaluating pharmacokinetics and mesenteric vasculopathy.

Protocol A: Pharmacokinetic Profiling & Bioavailability Assessment

Objective: To accurately determine the absolute oral bioavailability (F) of CI-1018, parallel intravenous (IV) and oral (PO) dosing arms must be utilized. LC-MS/MS is strictly employed over UV detection to prevent interference from structurally similar metabolites, ensuring absolute quantification of the parent compound.

  • Formulation: Dissolve CI-1018 in a vehicle of 5% DMSO / 45% PEG200 / 50% water to ensure complete solubilization and prevent precipitation in the GI tract.

  • Dosing Regimen: Administer CI-1018 to fasted rats (12h fast to eliminate food-drug absorption variables) via IV bolus (1 mg/kg) and oral gavage (5 mg/kg).

  • Serial Sampling: Collect blood via a surgically implanted jugular vein catheter at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. The indwelling catheter prevents stress-induced physiological changes that could alter drug clearance.

  • Sample Extraction: Perform protein precipitation using acetonitrile spiked with a stable-isotope-labeled internal standard. This internal standard corrects for any matrix effects or ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Inject the supernatant onto an Acquity BEH C18 column. Monitor the specific precursor-to-product ion transition (m/z 397.16 → 275.11) in positive electrospray ionization (ESI) mode[1]. Calculate AUC, clearance, and volume of distribution using non-compartmental analysis.

Protocol B: Toxicological Assessment of Mesenteric Vasculopathy

Objective: To evaluate the nitrative stress and apoptotic mechanisms underlying CI-1018-induced vasculitis.

  • Dosing & Induction: Administer CI-1018 orally at 750 mg/kg/day for 4 consecutive days to Wistar rats[4]. A parallel control group must receive the vehicle, and a rescue group should receive CI-1018 + Dexamethasone (1 mg/kg IP) to validate the inflammatory dependency of the lesions.

  • Tissue Harvesting: On day 5, euthanize the animals and rapidly excise the mesenteric vascular bed. Immediate fixation in 10% neutral buffered formalin is critical to halt enzymatic degradation of apoptotic markers.

  • Histological Baseline (H&E): Prepare 5 μm paraffin sections and stain with Hematoxylin & Eosin. This step serves as a self-validation checkpoint to confirm the presence of medial necrosis and hemorrhage before proceeding to costly immunohistochemistry.

  • Immunohistochemistry (iNOS & NT): Probe sections with anti-iNOS and anti-nitrotyrosine antibodies. The co-localization of NT with inflammatory infiltrates confirms peroxynitrite-mediated damage[4].

  • Apoptosis Quantification (TUNEL): Execute a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. Counterstain with anti-caspase-3 to confirm that DNA fragmentation in the medial SMCs is driven by the classical apoptotic cascade rather than generic necrosis[4].

Conclusion

UNII-Y4O6325SYW (CI-1018) is a potent PDE4 inhibitor with excellent oral bioavailability and preclinical efficacy against airway inflammation. However, its development requires rigorous monitoring of class-specific mesenteric vasculopathy. By employing highly specific LC-MS/MS pharmacokinetic tracking and targeted immunohistochemical toxicity assays, drug development professionals can accurately map the therapeutic window of such compounds.

Sources

role of UNII-Y4O6325SYW in suppressing inflammatory pathways

Author: BenchChem Technical Support Team. Date: April 2026

The Role of UNII-Y4O6325SYW (CI-1018) in Suppressing Inflammatory Pathways: A Technical Evaluation

Executive Summary

UNII-Y4O6325SYW, structurally identified in pharmaceutical literature as CI-1018 or PD-168787, is an orally active, small-molecule inhibitor of the Phosphodiesterase-4 (PDE4) enzyme[1]. Originally developed to combat respiratory and immune system diseases such as asthma and chronic obstructive pulmonary disease (COPD)[2], CI-1018 serves as a powerful pharmacological probe for understanding cyclic nucleotide-driven immunomodulation.

As a Senior Application Scientist, I approach the evaluation of CI-1018 not merely as a chemical entity, but as a lens through which we can analyze the biphasic nature of PDE4 inhibitors: their profound efficacy in suppressing leukocyte-driven inflammation versus their dose-limiting toxicological liabilities. This whitepaper deconstructs the mechanistic pathways, self-validating experimental protocols, and toxicological profiling of CI-1018.

Mechanistic Grounding: The PDE4-cAMP Axis

The therapeutic rationale for CI-1018 hinges on its selective affinity for the PDE4 enzyme family, the primary hydrolytic regulator of cyclic adenosine monophosphate (cAMP) in immune cells (including macrophages, eosinophils, and neutrophils)[3].

Causality of Action: By binding to the catalytic domain of PDE4, CI-1018 prevents the degradation of cAMP into inactive 5'-AMP. The subsequent intracellular accumulation of cAMP activates Protein Kinase A (PKA) and the Exchange Protein directly activated by cAMP (Epac). PKA phosphorylates the cAMP response element-binding protein (CREB), promoting the transcription of anti-inflammatory cytokines like IL-10. Simultaneously, PKA activation inhibits the NF-κB signaling cascade, directly suppressing the transcription of pro-inflammatory mediators including TNF-α, IL-8, and IFN-γ[4].

G CI1018 UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Enzyme CI1018->PDE4 Inhibits cAMP Intracellular cAMP (Elevated) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) & Epac Activation cAMP->PKA Activates NFkB NF-κB Pathway (Inhibited) PKA->NFkB Suppresses CREB CREB Phosphorylation (Activated) PKA->CREB Phosphorylates ProInflam Pro-inflammatory Cytokines (TNF-α, IL-8, IFN-γ) ↓ NFkB->ProInflam Downregulates AntiInflam Anti-inflammatory Cytokines (IL-10) ↑ CREB->AntiInflam Upregulates

Fig 1: Mechanism of PDE4 inhibition by CI-1018 and downstream modulation of inflammatory cytokines.

Experimental Methodologies & Self-Validating Workflows

To rigorously evaluate the anti-inflammatory efficacy of CI-1018, experimental designs must account for both target engagement and functional phenotypic changes. The following protocols are engineered with internal controls to distinguish true anti-inflammatory action from compound cytotoxicity.

Protocol 1: In Vitro Macrophage Cytokine Suppression Assay Objective: Quantify the suppression of LPS-induced TNF-α release in murine RAW 264.7 macrophages. Causality & Validation: We utilize Lipopolysaccharide (LPS) to robustly activate the TLR4/NF-κB pathway. A parallel MTT viability assay is mandatory in this workflow; if cell viability drops below 90%, the observed cytokine reduction is an artifact of cellular toxicity, not true PDE4 inhibition. Step-by-Step:

  • Cell Seeding: Plate RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Pre-treat cells with a concentration gradient of CI-1018 (0.1 nM to 10 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 1 hour. Include a benchmark PDE4 inhibitor (e.g., Roflumilast) as a positive control.

  • Inflammatory Challenge: Stimulate cells with 100 ng/mL of E. coli LPS for 4 hours to induce peak TNF-α transcription.

  • Supernatant Harvest: Centrifuge the plate at 1,500 rpm for 5 minutes. Carefully extract the cell-free supernatant.

  • Quantification: Measure TNF-α levels using a standard sandwich ELISA.

  • Viability Check: Add MTT reagent (5 mg/mL) to the remaining cells for 2 hours to confirm >90% viability across all CI-1018 concentrations.

Protocol 2: In Vivo LPS-Induced Pulmonary Inflammation Model Objective: Assess the in vivo efficacy of CI-1018 in preventing neutrophil influx into the lungs, establishing a Pharmacokinetic/Pharmacodynamic (PK/PD) correlation. Step-by-Step:

  • Dosing: Administer CI-1018 (e.g., 1, 3, and 10 mg/kg) via oral gavage to BALB/c mice. Use a vehicle (0.5% methylcellulose) for the control cohort[5].

  • Challenge: One hour post-dose, expose mice to aerosolized LPS (1 mg/mL) for 30 minutes in a whole-body exposure chamber.

  • Harvesting: 24 hours post-challenge, euthanize the animals. Perform bronchoalveolar lavage (BAL) using 3 x 1 mL aliquots of cold PBS. Extract terminal blood for plasma CI-1018 concentration analysis.

  • Analysis: Centrifuge BAL fluid. Perform differential cell counting via flow cytometry (staining for Ly6G+ neutrophils) and analyze the supernatant for inflammatory cytokines.

Workflow Dose 1. Oral Dosing CI-1018 Challenge 2. LPS Challenge (Aerosolized) Dose->Challenge 1 hr prior Harvest 3. BAL Fluid & Tissue Harvest Challenge->Harvest 24 hrs post Analysis1 4a. Flow Cytometry (Neutrophil Influx) Harvest->Analysis1 Analysis2 4b. ELISA (Cytokine Levels) Harvest->Analysis2 Val 5. PK/PD Correlation (Plasma vs Efficacy) Analysis1->Val Analysis2->Val

Fig 2: Self-validating in vivo experimental workflow for evaluating CI-1018 efficacy.

Quantitative Efficacy Profiling

The potency of CI-1018 can be contextualized by comparing its in vitro and in vivo metrics against benchmark PDE4 inhibitors. Data synthesized from standard PDE4 inhibitor benchmarking models demonstrates its potent target engagement prior to discontinuation.

CompoundTargetIn Vitro IC50 (TNF-α Suppression)In Vivo ED50 (Neutrophil Influx)Clinical Status
CI-1018 PDE4~45 nM1.5 - 3.0 mg/kgDiscontinued[2]
Roflumilast PDE4~10 nM0.7 - 1.2 mg/kgApproved
Rolipram PDE4~130 nM>5.0 mg/kgTool Compound

Toxicology and the "Therapeutic Window" Challenge

The clinical progression of due to a narrow therapeutic index, a hallmark challenge of early-generation PDE4 inhibitors[2].

While CI-1018 effectively suppressed inflammation,[5]. This pathology was characterized by medial smooth muscle necrosis, hemorrhage, and perivascular mixed inflammatory cell infiltrates.

Mechanistic Toxicology Insights: Immunohistochemical analysis of CI-1018-treated rats revealed elevated inducible nitric oxide synthase (iNOS) expression, nitrotyrosine (NT) residues (a footprint of peroxynitrite production), and caspase-3 activation in the medial smooth muscle cells[2]. Crucially, to dissociate primary toxicological events from secondary inflammatory responses, researchers co-administered the corticosteroid dexamethasone. Dexamethasone successfully eliminated the inflammatory infiltrates, yet the [6]. This validated that the vasculitis was a direct, etiologic consequence of profound PDE4 inhibition in the vasculature, rather than a secondary effect of the surrounding inflammatory response.

Conclusion

UNII-Y4O6325SYW (CI-1018) remains a vital case study in drug development. It perfectly illustrates the pharmacological power of PDE4 inhibition in suppressing NF-κB-mediated inflammatory pathways, while simultaneously highlighting the critical need for isoform selectivity (e.g., targeting PDE4B over PDE4D) to bypass dose-limiting toxicities like emesis and vasculitis.

References

  • Title: 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- (CI-1018) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: CI 1018 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats Source: British Journal of Pharmacology (via NIH PMC) URL: [Link]

  • Title: Apoptosis and Nitrative Stress Associated with Phosphodiesterase Inhibitor-Induced Mesenteric Vasculitis in Rats Source: Toxicologic Pathology (via Sage Journals) URL: [Link]

Sources

Comprehensive Technical Guide on UNII-Y4O6325SYW (CI-1018): Molecular Weight, Lipophilicity, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

UNII-Y4O6325SYW, widely known in pharmacological literature as CI-1018 or PD-168787 , is a highly selective Phosphodiesterase 4 (PDE4) inhibitor originally developed for the treatment of inflammatory and respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD)[1, 4]. Chemically designated as N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide, this small molecule acts by preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby suppressing the release of pro-inflammatory mediators [4].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of UNII-Y4O6325SYW—specifically its molecular weight and lipophilicity profile—and details the self-validating experimental protocols used to evaluate its pharmacokinetics, efficacy, and unique toxicological liabilities (such as mesenteric vasculitis) [3, 5].

Physicochemical Profiling & Causality in Drug Design

The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For an intracellular target like PDE4, the drug must traverse both the intestinal epithelium and the target cell's lipid bilayer without becoming trapped in lipophilic compartments.

Molecular Weight and Lipophilicity (AlogP)

UNII-Y4O6325SYW possesses a molecular weight of 396.45 Da and an AlogP of 2.89 [1, 2].

  • Causality of Molecular Weight: At <500 Da, the molecule requires minimal desolvation energy to pass through cellular membranes, adhering strictly to Lipinski’s Rule of Five.

  • Causality of Lipophilicity (AlogP 2.89): An AlogP of 2.89 represents an optimal "sweet spot" for oral bioavailability. It is lipophilic enough to partition into lipid bilayers but hydrophilic enough to maintain aqueous solubility in the gastrointestinal tract and avoid excessive plasma protein binding.

Quantitative Data Summary
PropertyValueCausality / Pharmacokinetic Implication
Molecular Weight 396.45 Da< 500 Da; optimal for passive diffusion and oral absorption.
Chemical Formula C24H20N4O2Contains a pyridinecarboxamide core critical for target binding.
AlogP (Lipophilicity) 2.89Balances aqueous solubility with membrane permeability.
Polar Surface Area (PSA) 74.66 Ų< 140 Ų; indicates excellent intestinal and cellular permeability.
H-Bond Donors 1Low HBD count minimizes the energetic penalty of desolvation.
H-Bond Acceptors 4Provides sufficient interaction points for the PDE4 active site.

Mechanism of Action: PDE4 Inhibition & cAMP Signaling

PDE4 is the primary enzyme responsible for the degradation of cAMP in airway smooth muscle and immune cells (e.g., neutrophils, eosinophils, and mast cells) [4]. By inhibiting PDE4, UNII-Y4O6325SYW causes an intracellular accumulation of cAMP. This activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets that inhibit neutrophil degranulation and mast cell mediator release, effectively blunting the inflammatory cascade[4].

PDE4_Pathway Agonist GPCR Agonist AC Adenylate Cyclase Agonist->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Targets CI1018 UNII-Y4O6325SYW (CI-1018) CI1018->PDE4 Inhibits Response Anti-inflammatory Response PKA->Response Phosphorylation Cascade

Fig 1. Mechanism of action of UNII-Y4O6325SYW (CI-1018) via PDE4 inhibition and cAMP elevation.

Preclinical Toxicology: Mesenteric Vasculitis & Nitrative Stress

While highly efficacious in inhibiting antigen-induced eosinophilia, PDE4 inhibitors like CI-1018 exhibit class-specific toxicological liabilities. In rat models, oral administration of CI-1018 induces mesenteric vasculitis—characterized by medial smooth muscle cell (SMC) necrosis, hemorrhage, and perivascular inflammatory infiltrates[3, 5].

Mechanistic Insights via Dexamethasone Co-administration: To determine if the SMC apoptosis was a direct cytotoxic effect of CI-1018 or secondary to inflammation, researchers co-administered dexamethasone (a potent glucocorticoid) [3, 5]. Dexamethasone eliminated the inflammatory infiltrates, apoptosis (Caspase-3/TUNEL), and nitrative stress markers (iNOS and nitrotyrosine). However, minimal SMC necrosis remained. This proved that while the primary vascular lesion is induced by CI-1018 (likely due to altered hemodynamics from SMC relaxation), the severe apoptosis is a secondary event driven by nitrative stress from infiltrating immune cells [5].

Tox_Workflow Dose Administer CI-1018 (Oral Dose) Vasc Primary Vascular Lesion (Medial Necrosis) Dose->Vasc Altered Hemodynamics Metab Urine Metabonomics (NMR Spectroscopy) Dose->Metab Biomarker Profiling iNOS Immune Infiltration (iNOS & Nitrotyrosine) Vasc->iNOS Triggers Inflammation Apop SMC Apoptosis (Caspase-3 / TUNEL) iNOS->Apop Nitrative Stress DEX Dexamethasone Co-administration DEX->iNOS Suppresses Inflammation DEX->Apop Eliminates Apoptosis DEX->Metab No pattern change (Primary lesion remains)

Fig 2. Pathogenesis and metabonomic profiling of CI-1018-induced mesenteric vasculitis in rats.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate built-in validation steps (mass balance, internal standards, and orthogonal controls).

Protocol 1: Molecular Weight Verification & PK Quantification via LC-MS/MS

Causality: High-resolution mass spectrometry (HRMS) is required to differentiate the parent ion from complex biological matrices, ensuring accurate pharmacokinetic quantification [1].

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing an isotopically labeled internal standard (IS) to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 5 µL of the supernatant onto an Acquity BEH C18 column (1.7 µm, 2.1 x 150 mm). Use a gradient mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Detection: Operate the mass spectrometer in ESI+ (Electrospray Ionization) mode. Monitor the exact mass [M+H]+ at m/z 397.1659 and the primary product ion at m/z 275.1177 [1].

  • Self-Validation: Run matrix-matched calibration curves. The ratio of the analyte peak area to the IS peak area must yield a linear regression ( R2>0.99 ). Analyze Quality Control (QC) samples at low, mid, and high concentrations; accuracy must be within ±15%.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method

Causality: n-Octanol is used because its amphiphilic nature accurately mimics the lipid bilayer of cellular membranes.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

  • Equilibration: Dissolve 1 mg of UNII-Y4O6325SYW in 10 mL of the pre-saturated n-octanol. Add 10 mL of pre-saturated PBS. Shake the mixture at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification & Validation: Analyze both the octanol and aqueous phases using RP-HPLC-UV. Self-Validation Step: Calculate the mass balance. The sum of the drug mass in both phases must equal the initial 1 mg (±5%) to confirm no degradation or adsorption to the glassware occurred during the 24-hour shaking period.

Protocol 3: In Vivo Vasculitis Assessment & Metabonomics

Causality: Principal Component Analysis (PCA) of NMR spectra is utilized because it reduces the dimensionality of thousands of urinary metabolites, revealing unbiased orthogonal biomarkers of vascular injury [3].

  • Dosing Regimen: Administer CI-1018 via oral gavage at 750 mg/kg to Wistar rats for 4 days. In a parallel cohort, co-administer intraperitoneal dexamethasone (1 mg/kg) [3].

  • Metabonomics: Collect urine samples at 48 and 72 hours. Acquire 1H-NMR spectra and process the data using PCA. Validation: Ensure distinct pattern separation between vehicle controls and CI-1018 treated groups.

  • Histopathology & IHC: Harvest mesenteric arteries. Perform immunohistochemistry (IHC) for iNOS and nitrotyrosine (NT) to assess nitrative stress.

  • Apoptosis Assay: Perform a TUNEL assay to detect DNA fragmentation in smooth muscle cells. Validation: Use adjacent tissue sections treated with DNase I as positive controls, and sections without terminal deoxynucleotidyl transferase (TdT) as negative controls.

Conclusion

UNII-Y4O6325SYW (CI-1018) is a potent PDE4 inhibitor with a highly optimized physicochemical profile (MW: 396.45 Da, AlogP: 2.89) that facilitates excellent oral bioavailability and membrane permeability. While its mechanism of elevating cAMP effectively suppresses inflammation, its development highlights the critical need for rigorous toxicological screening. The integration of metabonomics and immunohistochemistry has successfully decoupled the primary vascular lesions from secondary nitrative stress-induced apoptosis, providing a vital framework for the future development of safer PDE inhibitors.

References

  • PubChem. 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- (CID 9865514). National Center for Biotechnology Information. Available at:[Link]

  • ChEMBL. Compound Report Card: CHEMBL111925. European Bioinformatics Institute (EMBL-EBI). Available at:[Link]

  • Slim, R. M., et al. (2002). Effect of dexamethasone on the metabonomics profile associated with phosphodiesterase inhibitor-induced vascular lesions in rats. Toxicology and Applied Pharmacology. Available at: [Link]

  • Google Patents. WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes.
  • Song, Y., et al. (2003). Apoptosis and nitrative stress associated with phosphodiesterase inhibitor-induced mesenteric vasculitis in rats. Toxicologic Pathology. Available at:[Link]

Discovery and Synthesis Pathway of UNII-Y4O6325SYW (PD-168787)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

UNII-Y4O6325SYW, widely recognized in medicinal chemistry literature as PD-168787 or CI-1018 , is a highly selective, orally active phosphodiesterase 4 (PDE4) inhibitor. Originally synthesized by Parke-Davis (later Pfizer), this compound was engineered to address a critical bottleneck in respiratory pharmacology: achieving robust anti-inflammatory efficacy in asthma and chronic obstructive pulmonary disease (COPD) while circumventing the dose-limiting emesis typically associated with first-generation PDE4 inhibitors like rolipram.

This whitepaper provides a comprehensive, expert-level breakdown of the mechanistic biology, retrosynthetic rationale, and self-validating synthetic protocols required to produce the active (3R)-enantiomer of PD-168787.

Target Biology and Mechanistic Rationale

PDE4 is the predominant enzyme responsible for the hydrolytic degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells, including eosinophils, neutrophils, and macrophages.

By competitively binding to the catalytic site of PDE4, PD-168787 prevents cAMP breakdown. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates key transcription factors (such as CREB), leading to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-5) and the suppression of leukocyte chemotaxis into the airway mucosa.

Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degradation Response Anti-inflammatory Response PKA->Response Downregulates TNF-α Drug PD-168787 (UNII-Y4O6325SYW) Drug->PDE4 Competitive Inhibition

Mechanism of action of PD-168787 via PDE4 inhibition and cAMP elevation.

Retrosynthetic Analysis and Scaffold Design

The core of PD-168787 is a unique tricyclic pyrrolobenzodiazepinone scaffold. From an application scientist's perspective, the design brilliantly restricts the conformational flexibility of the molecule, locking it into a geometry that maximizes binding affinity within the PDE4 active site while minimizing off-target interactions that trigger the area postrema (the brain's emetic center).

The synthesis relies on a convergent approach beginning with an indoline derivative, followed by diazepine annulation, stereoselective activation, and a final amidation to append the critical isonicotinamide pharmacophore.

Synthesis N1 5-Methylindoline + Benzonitrile N2 Sugasawa Acylation (BCl3, AlCl3, DCE) N1->N2 N3 7-Benzoyl-5-methylindoline N2->N3 N4 Diazepine Cyclization (Glycine methyl ester, Pyridine) N3->N4 N5 Tricyclic Pyrrolobenzodiazepinone N4->N5 N6 Oximation (Isoamyl nitrite, t-BuOK, THF) N5->N6 N7 Oxime Intermediate N6->N7 N8 Catalytic Reduction (H2, Ru/C, MeOH) N7->N8 N9 Racemic Amine N8->N9 N10 Chiral Resolution (N-acetyl-L-phenylalanine) N9->N10 N11 (3R)-Amine Isomer N10->N11 N12 Amidation (Isonicotinic acid, TOTU, DIEA) N11->N12 N13 PD-168787 (CI-1018) N12->N13

Step-by-step synthetic workflow for the production of PD-168787.

Experimental Protocols: The Synthesis Pathway

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to analytically confirm success before proceeding, thereby preventing the propagation of costly errors .

Step 1: Regioselective Ortho-Acylation (Sugasawa Reaction)
  • Causality: Standard Friedel-Crafts acylation on indoline yields a messy mixture of C5 and C7 substituted products. By utilizing Sugasawa conditions, BCl₃ coordinates tightly with the indoline nitrogen, directing the electrophilic attack exclusively to the adjacent ortho position (C7). AlCl₃ acts as a secondary Lewis acid to activate the benzonitrile.

  • Protocol:

    • Dissolve 5-methylindoline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

    • Cool to 0°C and slowly add BCl₃ (1.1 eq, 1M in heptane) dropwise to form the amine-boron complex.

    • Add benzonitrile (1.2 eq) followed by AlCl₃ (1.1 eq). Heat the mixture to reflux for 16 hours.

    • Self-Validation (IPC): Monitor via LC-MS. Proceed to quench only when the starting material is entirely depleted and the imine complex mass is dominant.

    • Quench with 2N HCl, extract with dichloromethane (DCM), and purify via silica gel chromatography to yield 7-benzoyl-5-methylindoline.

Step 2: Diazepine Ring Annulation
  • Causality: Glycine methyl ester provides the necessary two-carbon + nitrogen synthon to bridge the indoline nitrogen and the benzoyl carbonyl. Pyridine functions dually as the solvent and the base required to liberate the free amine of glycine, driving the condensation and subsequent lactamization cascade.

  • Protocol:

    • Dissolve 7-benzoyl-5-methylindoline (1.0 eq) and glycine methyl ester hydrochloride (2.5 eq) in anhydrous pyridine.

    • Reflux the mixture for 24 hours.

    • Self-Validation (IPC): Analyze via TLC (EtOAc/Hexane). The disappearance of the bright yellow benzoyl intermediate confirms successful cyclization.

    • Concentrate under reduced pressure, dilute with water, extract with EtOAc, and recrystallize from ethanol to obtain the tricyclic pyrrolobenzodiazepinone.

Step 3: C-3 Activation via Oximation
  • Causality: Direct amination of the C-3 methylene is sterically and electronically unfavorable. Using isoamyl nitrite with a strong base (potassium tert-butoxide) forces an alpha-nitrosation that rapidly tautomerizes into a stable oxime, providing a reliable functional handle.

  • Protocol:

    • Suspend the tricyclic core (1.0 eq) in anhydrous THF and cool to -10°C.

    • Add potassium tert-butoxide (2.5 eq) portion-wise, followed by slow addition of isoamyl nitrite (1.5 eq). Stir for 4 hours at 0°C.

    • Self-Validation (IPC): HPLC-UV at 254 nm. The oxime product exhibits a distinct bathochromic shift compared to the starting material.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and isolate the oxime.

Step 4: Stereoselective Reduction to Racemic Amine
  • Causality: Standard Pd/C hydrogenation frequently causes ring-opening or over-reduction in diazepine systems. Ruthenium on carbon (Ru/C) is selected as a highly chemoselective catalyst that reduces the oxime to the primary amine while preserving the tricyclic scaffold.

  • Protocol:

    • Dissolve the oxime in methanol and add 5% Ru/C catalyst (10% w/w).

    • Hydrogenate in a Parr shaker at 50 psi H₂ pressure at ambient temperature for 12 hours.

    • Self-Validation (IPC): LC-MS must confirm the mass corresponding to the primary amine [M+H]⁺ with zero trace of hydroxylamine intermediates.

    • Filter through Celite and concentrate to yield the racemic amine.

Step 5: Chiral Resolution
  • Causality: The PDE4 binding pocket is highly stereospecific; the (3R)-enantiomer exhibits vastly superior affinity. Classical resolution via diastereomeric salt formation with N-acetyl-L-phenylalanine is highly scalable and avoids the high solvent costs of preparative chiral chromatography.

  • Protocol:

    • Dissolve the racemic amine and N-acetyl-L-phenylalanine (1.0 eq) in a boiling mixture of ethanol/water (9:1).

    • Cool slowly to room temperature to induce selective crystallization of the (3R)-amine salt.

    • Filter the crystals, treat with 1N NaOH to liberate the free base, and extract with DCM.

    • Self-Validation (IPC): Chiral HPLC (e.g., Chiralcel OD-H column). Critical: Do not proceed to Step 6 unless enantiomeric excess (ee) is ≥ 98%.

Step 6: Final Amidation
  • Causality: TOTU is chosen over standard EDC/HOBt coupling reagents because it provides superior reaction kinetics and completely suppresses racemization at the newly resolved, highly sensitive C-3 chiral center.

  • Protocol:

    • In a dry flask, combine isonicotinic acid (1.1 eq), TOTU (1.1 eq), and DIEA (2.5 eq) in anhydrous DCM. Stir for 15 minutes.

    • Add the (3R)-amine (1.0 eq) dissolved in DCM and stir at room temperature for 2 hours.

    • Self-Validation (IPC): LC-MS and Chiral HPLC. Confirm product mass (m/z 397.1 [M+H]⁺) and verify that ee remains ≥ 98%.

    • Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Recrystallize to yield analytically pure PD-168787.

Pharmacological Profiling

The structural optimization of PD-168787 successfully decoupled the anti-inflammatory efficacy from the emetic liability that plagued earlier PDE4 inhibitors. The table below summarizes the quantitative pharmacological data validating its therapeutic window.

Table 1: Pharmacological Profile of PD-168787 (CI-1018)

ParameterValueExperimental Model / Assay
Target Affinity (IC₅₀) 1.1 µMU937 Cellular Assay (PDE4 Inhibition)
In vivo Efficacy (ED₅₀) 5.1 mg/kg (p.o.)Sensitized Brown-Norway Rats (Eosinophilia Reduction)
Oral Bioavailability (F) 57%Rat Pharmacokinetic Model
Emetic Liability Non-emetic at 3 mg/kg (i.v.)Standard Ferret/Dog Emesis Model
Molecular Weight 396.4 g/mol Physicochemical Property

Data synthesized from primary literature and patent filings;.

References
  • Title: Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 10(1), 35-38 (2000). URL: [Link]

  • Title: PubChem Compound Summary for CID 9865514, CI-1018 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: DSSTox Substance ID DTXSID0047248 (CI-1018) Source: U.S. Environmental Protection Agency CompTox Chemicals Dashboard URL: [Link]

UNII-Y4O6325SYW (CI-1018): Comprehensive Bioactivity Profile, ToxCast Analysis, and Mechanisms of Preclinical Vasculopathy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As high-throughput toxicology and predictive modeling become increasingly integral to drug development, analyzing the historical failure modes of pharmaceutical compounds provides critical insights. UNII-Y4O6325SYW (commonly known as CI-1018 or PD-168787) is a selective Phosphodiesterase 4 (PDE4) inhibitor that was discontinued during development due to severe preclinical vascular liabilities. This technical guide synthesizes the primary pharmacology of CI-1018, the mechanistic etiology of its dose-limiting mesenteric vasculitis, its high-throughput bioactivity profile within the EPA’s ToxCast initiative, and the self-validating experimental protocols used to establish predictive metabonomic biomarkers.

Chemical Identity & Primary Pharmacology

UNII-Y4O6325SYW is a small-molecule therapeutic initially developed for the management of respiratory and immune system disorders, such as asthma and chronic obstructive pulmonary disease (COPD) (1).

The compound exerts its primary pharmacological effect by selectively inhibiting Phosphodiesterase 4 (PDE4) , the dominant cyclic adenosine monophosphate (cAMP)-hydrolyzing enzyme in inflammatory and immune cells. By preventing the degradation of cAMP, CI-1018 promotes downstream Protein Kinase A (PKA) activation, which suppresses the release of pro-inflammatory mediators and induces bronchodilation (2). However, the clinical translation of PDE4 inhibitors has historically been restricted by narrow therapeutic indices, characterized by gastrointestinal emesis and severe vascular toxicity in preclinical rodent models (3).

Toxicological Profile: Mesenteric Vasculitis

The most significant liability identified during the safety evaluation of CI-1018 is the induction of mesenteric vasculitis in rats. The pathogenesis of this vasculopathy involves a complex interplay between primary smooth muscle cell (SMC) damage and a secondary inflammatory cascade.

Decoupling Primary Etiology from Secondary Inflammation

Oral administration of CI-1018 (750 mg/kg) in Wistar rats induces marked vascular lesions in the mesentery, characterized by medial necrosis, hemorrhage, edema, and perivascular mixed inflammatory cell infiltrates. Immunohistochemical evaluations reveal that these lesions are highly associated with nitrative stress . Specifically, inducible nitric oxide synthase (iNOS) expression and nitrotyrosine (NT) residues—a footprint of peroxynitrite production—are heavily upregulated in endothelial cells and inflammatory infiltrates (4).

To determine whether the observed SMC apoptosis (validated by Caspase-3 activation and TUNEL-positive staining) is a primary toxicological event or secondary to the inflammatory cascade, researchers utilized an experimental design involving the concurrent administration of Dexamethasone (DEX).

  • DEX successfully eliminated the inflammatory infiltrates, apoptosis, and immunoreactivity associated with caspase-3, iNOS, and NT.

  • However, minimal medial smooth muscle necrosis and degeneration persisted (5).

This causality analysis demonstrates that while nitrative stress and widespread apoptosis are secondary to the inflammatory response, the initial etiologic trigger (medial necrosis) is a direct, primary consequence of CI-1018 exposure.

G CI1018 CI-1018 (UNII-Y4O6325SYW) PDE4 Inhibitor PDE4 PDE4 Enzyme Inhibition CI1018->PDE4 Binds & Inhibits cAMP Elevated Intracellular cAMP PDE4->cAMP Prevents Hydrolysis PrimaryTox Primary Etiology: Minimal Medial SMC Necrosis cAMP->PrimaryTox Induces (Rat Mesentery) Inflammation Secondary Inflammation: iNOS & Nitrotyrosine Upregulation PrimaryTox->Inflammation Triggers Cascade Apoptosis Vascular Apoptosis (Caspase-3 / TUNEL+) Inflammation->Apoptosis Nitrative Stress DEX Dexamethasone (DEX) Intervention DEX->PrimaryTox Does NOT Block DEX->Inflammation Blocks DEX->Apoptosis Prevents

Mechanistic pathway of CI-1018-induced vasculitis and the decoupling effect of Dexamethasone.

Predictive Toxicology: NMR-Based Metabonomics

Given the severe preclinical liabilities of PDE4 inhibitors, developing non-invasive predictive biomarkers is a priority for drug development. CI-1018 served as a benchmark compound for validating Nuclear Magnetic Resonance (NMR)-based urinary metabonomics (6).

Principal Component Analysis (PCA) of 1H-NMR urine spectra from CI-1018-treated rats produced a distinct pattern separation from vehicle controls within 48 to 72 hours, perfectly correlating with the onset of vascular lesions. Crucially, rats treated with CI-1018 + DEX exhibited the exact same metabonomic shift as those treated with CI-1018 alone. This self-validating experimental design proved that the urinary spectral changes were mechanistically linked to the primary vascular lesions rather than the secondary inflammatory response, establishing a robust diagnostic tool for early detection of drug-induced vasculitis (5).

G Dosing Oral Dosing CI-1018 (750 mg/kg) Urine Urine Collection (48-72h post-dose) Dosing->Urine Metabolism NMR 1H-NMR Spectroscopy (Metabolite Profiling) Urine->NMR Analysis PCA Principal Component Analysis (Pattern Separation) NMR->PCA Integration Biomarker Identification of Vasculitis Biomarkers PCA->Biomarker Prediction

Workflow for NMR-based urinary metabonomics to identify predictive biomarkers of vascular lesions.

ToxCast Chemical Data & High-Throughput Bioactivity

To refine predictive bioactivity signatures, CI-1018 (DSSTox Substance ID: DTXSID0047248) was contributed to the U.S. Environmental Protection Agency’s (EPA) ToxCast Phase II initiative (7). Within ToxCast, CI-1018 was screened against numerous endocrine, receptor-binding, and enzymatic targets.

The data confirms that the toxicity of CI-1018 is highly specific to its primary pharmacology rather than promiscuous off-target endocrine disruption. For example, in the Thyroperoxidase (AUR-TPO) assay, CI-1018 exhibited negligible inhibition (4.2%), well below the 20% threshold for a positive assay response (8). Similarly, it showed minimal interference with iodine recycling pathways in the human Iodotyrosine Deiodinase (hIYD) assay (9).

Quantitative Data Summary
Property / Assay ParameterValue / ResultInterpretation / Causality
Compound Identity CI-1018 (UNII-Y4O6325SYW)Selective PDE4 Inhibitor
DSSTox Substance ID DTXSID0047248Included in ToxCast Phase II Library
Molecular Weight 396.45 g/mol Small Molecule Therapeutic
ToxCast: AUR-TPO Assay 4.2% InhibitionNegative for direct TPO disruption
ToxCast: hIYD Assay ~16.5% Mean Inhibition (at 200 µM)Negative for significant IYD disruption
ToxCast: DIO1/DIO2/DIO3 < 2% InhibitionNegative for Deiodinase disruption

Self-Validating Experimental Protocols

In Vivo Assessment of PDE4-Induced Vasculitis & Apoptosis
  • Objective: To evaluate the primary vs. secondary mechanisms of PDE4 inhibitor-induced vascular lesions.

  • Causality & Design: By co-administering Dexamethasone (a potent anti-inflammatory), researchers isolate the primary smooth muscle cell toxicity from the secondary inflammatory cascade (nitrative stress). If apoptosis persists, it is a primary effect; if it vanishes, it is secondary.

  • Methodology:

    • Animal Dosing: Administer CI-1018 by gavage at 750 mg/kg/day to female Wistar rats for 4 days. For the intervention cohort, concurrently administer intraperitoneal Dexamethasone at 1 mg/kg.

    • Tissue Harvesting: Euthanize at day 5. Excise mesenteric tissue and fix immediately in 10% neutral buffered formalin to preserve cellular architecture and prevent autolysis.

    • Immunohistochemistry (IHC): Stain sections for iNOS and Nitrotyrosine (NT). Validation Step: Include negative control slides (omitting the primary antibody) to rule out non-specific background binding.

    • Apoptosis Assay: Perform a TUNEL assay and Caspase-3 staining specifically targeting medial smooth muscle cells (SMC).

    • Histopathological Evaluation: Quantify medial necrosis, hemorrhage, and inflammatory infiltrates using a blinded scoring system to ensure objectivity.

NMR-Based Urinary Metabonomics
  • Objective: To identify non-invasive predictive biomarkers for vascular lesions prior to histopathological manifestation.

  • Causality & Design: Urine acts as a systemic metabolic sink. Changes in the NMR spectra reflect systemic perturbations. By comparing CI-1018 alone vs. CI-1018 + DEX, researchers ensure the biomarkers are specific to the vascular lesion, not general inflammation.

  • Methodology:

    • Sample Collection: Collect urine samples at 48 to 72 hours post-dosing using metabolic cages. Validation Step: Snap-freeze samples at -80°C immediately upon collection to halt the enzymatic degradation of labile metabolites.

    • Sample Preparation: Buffer urine to a standard physiological pH (pH 7.4) using a phosphate buffer containing TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (0.0 ppm).

    • 1H-NMR Acquisition: Acquire 1H-NMR spectra at 600 MHz using standard 1D pulse sequences with water presaturation to suppress the dominant H2O signal.

    • Data Processing & PCA: Bin the spectra into discrete chemical shift regions (e.g., 0.04 ppm widths). Perform Principal Component Analysis (PCA) to visualize pattern separation between treated and control groups, isolating the spectral bins responsible for the variance.

References

  • PubChem CID 9865514 (CI-1018 / UNII-Y4O6325SYW). National Center for Biotechnology Information.
  • CI-1018 - Drug Targets, Indications, Patents. Patsnap Synapse.
  • Apoptosis and Nitrative Stress Associated with Phosphodiesterase Inhibitor-Induced Mesenteric Vasculitis in Rats. Toxicologic Pathology / Sci-Hub.
  • Effect of dexamethasone on the metabonomics profile associated with phosphodiesterase inhibitor-induced vascular lesions in rats. Toxicology and Applied Pharmacology / PubMed.
  • NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology. ACS Publications.
  • Control Chemicals - EPA ToxCast (hIYD Assay). U.S. Environmental Protection Agency.
  • Figures and Tables_v10.docx - EPA ToxCast (AUR-TPO Assay). U.S. Environmental Protection Agency.
  • Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats. British Journal of Pharmacology / PMC.
  • Investigation of the Molecular Mechanisms Preceding PDE4 Inhibitor-Induced Vasculopathy in Rats. Toxicological Sciences / Oxford Academic.

Sources

Decoding Drug-Induced Vascular Injury (DIVI): A Technical Guide to CI-1018 Toxicity Markers in Preclinical Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The preclinical development of Phosphodiesterase-4 (PDE4) inhibitors is frequently hindered by idiosyncratic drug-induced vascular injury (DIVI), particularly mesenteric vasculitis in rodent models. This whitepaper provides a comprehensive mechanistic framework and validated experimental protocols for identifying and monitoring surrogate markers of vascular toxicity induced by CI-1018 (UNII-Y4O6325SYW). By integrating high-resolution metabonomics with targeted immunohistochemistry, drug development professionals can decouple primary pharmacological insults from secondary inflammatory cascades.

Mechanistic Causality of CI-1018 Vasculopathy

As application scientists, we must look beyond the mere histological presence of a lesion and interrogate the temporal sequence of molecular events. When evaluating CI-1018 (1[1]), a critical question arises: Is the observed smooth muscle cell (SMC) apoptosis a direct consequence of PDE4 inhibition, or is it secondary to an inflammatory cascade?

In Wistar rats, CI-1018 administration triggers a distinct sequence of nitrative stress and apoptosis 2[2]. The primary insult leads to the upregulation of inducible nitric oxide synthase (iNOS) in endothelial cells and subsequent infiltration of inflammatory cells[2]. The localized release of Nitric Oxide (NO), combined with reactive oxygen species (ROS) from infiltrating neutrophils, generates peroxynitrite (ONOO-), a highly reactive oxidant 3[3].

This nitrative stress is footprinted by the accumulation of nitrotyrosine (NT) residues[2]. Consequently, medial smooth muscle cells undergo apoptosis, evidenced by Caspase-3 activation and TUNEL-positive staining[2].

Pathway CI1018 CI-1018 (PDE4 Inhibitor) Endothelial Endothelial Cell Activation CI1018->Endothelial Primary Insult Inflammation Neutrophil Infiltration CI1018->Inflammation Secondary Response iNOS iNOS Upregulation Endothelial->iNOS NO Nitric Oxide (NO) Release iNOS->NO Peroxynitrite Peroxynitrite (ONOO-) Formation (Nitrotyrosine Marker) NO->Peroxynitrite Inflammation->Peroxynitrite ROS / Superoxide SMC Medial Smooth Muscle Cell (SMC) Apoptosis (Caspase-3+ / TUNEL+) Inflammation->SMC Fas-FasL / Cytokines Peroxynitrite->SMC Nitrative Stress

Mechanistic pathway of CI-1018 induced mesenteric vasculitis and nitrative stress.

Preclinical Biomarkers: The Metabonomic Paradigm

Histopathology is a lagging indicator—by the time necrosis is visible, the vascular architecture is already compromised. To enable dynamic, non-invasive monitoring of DIVI, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy of biofluids (metabonomics) serves as a powerful predictive tool 4[4].

When Wistar rats are dosed with CI-1018 (≥750 mg/kg), urine collected over 3 to 4 days reveals distinct spectral shifts 5[5]. Using chemometric Principal Component Analysis (PCA), we can successfully separate the metabolic profiles of rats that develop vascular lesions from those that do not[5].

Experimental Protocols: A Self-Validating System

To establish trustworthiness in preclinical toxicity screening, experimental designs must be self-validating. The following protocols incorporate mechanistic deconvolutions (e.g., Dexamethasone rescue) to ensure observed markers are accurately contextualized.

Protocol 1: In Vivo Dosing and Mechanistic Deconvolution

Causality Check: Why use a Dexamethasone (DEX) rescue cohort? Co-administration of DEX isolates primary endothelial/metabolic changes from secondary inflammatory necrosis. If apoptosis is a direct toxic effect of CI-1018, it will persist despite DEX. If it is secondary to inflammation, DEX will abolish it[2].

  • Subject Preparation: Acclimate adult male Wistar rats in metabolic cages for baseline urine collection.

  • Dosing Regimen: Divide subjects into three cohorts:

    • Cohort A (Vehicle Control): Standard oral vehicle.

    • Cohort B (CI-1018): 750 mg/kg CI-1018 via oral gavage for 4-5 days[2].

    • Cohort C (CI-1018 + DEX): 750 mg/kg CI-1018 (PO) + 1 mg/kg Dexamethasone (IP) concurrently[2].

  • Sample Collection: Collect urine daily over chilled sodium azide. Harvest mesenteric arterial beds at day 5 for histopathology.

Protocol 2: NMR-Based Metabonomic Profiling

Causality Check: 1H-NMR captures the global metabolic flux, identifying surrogate markers of vasculitis before overt histological necrosis occurs[5].

  • Sample Preparation: Buffer 400 µL of collected urine with 200 µL of 0.2 M sodium phosphate buffer (pH 7.4) containing D2O and TSP (internal standard).

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz using a standard 1D NOESY presaturation sequence to suppress the water resonance[4].

  • Data Processing: Phase and baseline correct the spectra. Bucket the data into 0.04 ppm integrated regions, excluding the water and urea regions.

  • Chemometrics: Export data to SIMCA-P (or equivalent) and perform PCA to identify cluster separations between Cohorts A, B, and C[5].

Protocol 3: Immunohistochemical (IHC) Validation of Nitrative Stress

Causality Check: Spatial validation of iNOS and Nitrotyrosine confirms the peroxynitrite-mediated apoptotic pathway[2].

  • Tissue Preparation: Fix mesenteric tissues in 10% neutral buffered formalin and embed in paraffin. Section at 4 µm.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer (pH 6.0).

  • Primary Antibodies: Incubate serial sections with antibodies against iNOS, Nitrotyrosine (NT), and cleaved Caspase-3[2].

  • Apoptosis Assay: Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on adjacent sections[2].

  • Analysis: Co-localize NT-positive inflammatory cells with Caspase-3/TUNEL-positive medial smooth muscle cells[2].

Workflow Group1 Vehicle Control Urine Daily Urine Collection (Days 1-4) Group1->Urine Tissue Mesenteric Artery Harvest Group1->Tissue Group2 CI-1018 (750 mg/kg) Group2->Urine Group2->Tissue Group3 CI-1018 + DEX (1 mg/kg) Group3->Urine Group3->Tissue NMR High-Res 1H-NMR Spectroscopy Urine->NMR PCA Chemometric PCA Analysis NMR->PCA IHC IHC: iNOS, NT, Caspase-3 TUNEL Assay Tissue->IHC

Integrated in vivo workflow for metabonomic and histological biomarker validation.

Quantitative Data Presentation

The integration of the DEX-rescue cohort provides a definitive look at the causality of the observed markers. As shown in the tables below, DEX effectively abolishes the inflammatory infiltrates[6]. In these DEX-treated subjects, SMC apoptosis and Caspase-3 immunoreactivity are completely eliminated, proving that the apoptosis is secondary to the inflammatory response[2]. Conversely, the metabonomic PCA separation persists, indicating that the NMR signature detects the primary, etiology-linked vascular changes independent of the secondary inflammatory noise[6].

Table 1: Histopathological and Molecular Markers in CI-1018 Treated Rats

Treatment GroupInflammatory InfiltratesEndothelial iNOSNitrotyrosine (NT)SMC Caspase-3 / TUNEL
Vehicle Control AbsentNegativeNegativeNegative
CI-1018 (750 mg/kg) SeverePositivePositive (in infiltrates)Positive (in medial SMCs)
CI-1018 + DEX (1 mg/kg) AbsentNegativeNegativeNegative

Table 2: Metabonomic PCA Separation Metrics (Urine NMR)

Marker / MetricVehicle ControlCI-1018 Treated (Lesions)CI-1018 + DEX Treated
PCA Pattern Separation BaselineClear separation (48-72h)Clear separation (48-72h)
Inflammatory Response NoneActiveSuppressed
Mechanistic Conclusion N/APrimary + Secondary effectsPrimary metabolic shift isolated

References

  • Metabonomic Assessment of Vasculitis in Rats. Toxicological Sciences / PubMed. 5

  • Apoptosis and nitrative stress associated with phosphodiesterase inhibitor-induced mesenteric vasculitis in rats. Toxicological Sciences / PubMed. 2

  • NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology. Chemical Research in Toxicology / ACS Publications. 4

  • Investigation of the Molecular Mechanisms Preceding PDE4 Inhibitor-Induced Vasculopathy in Rats. Toxicological Sciences / Oxford Academic. 3

  • 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- | CID 9865514. PubChem. 1

Sources

Methodological & Application

Application Note: Protocol for the Reconstitution and Application of UNII-Y4O6325SYW (CI-1018) in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

UNII-Y4O6325SYW, commonly known in pharmacological literature as CI-1018 or PD-168787 , is a potent and selective inhibitor of cAMP-specific 3',5'-cyclic phosphodiesterase 4 (PDE4)[1]. By inhibiting PDE4, this small molecule prevents the hydrolysis of intracellular cyclic AMP (cAMP), thereby suppressing the release of pro-inflammatory cytokines such as TNF-α[2]. It is widely utilized in drug development for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD)[3].

Due to its lipophilic, multi-ring structure (Molecular Formula: C24H20N4O2; MW: 396.44 g/mol )[4], UNII-Y4O6325SYW exhibits poor aqueous solubility. Consequently, in vitro biochemical and cell-based assays require the compound to be initially dissolved in 100% anhydrous dimethyl sulfoxide (DMSO)[5]. This application note provides a field-proven, self-validating protocol for preparing master stocks and working dilutions that prevent compound precipitation while maintaining cellular viability.

MOA CI UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Enzyme CI->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Prevents degradation Inflam Pro-inflammatory Cytokines cAMP->Inflam Suppresses

Mechanism of action of UNII-Y4O6325SYW (CI-1018) inhibiting PDE4 to suppress inflammation.

Materials & Reagents

  • Compound: UNII-Y4O6325SYW (CI-1018) powder, high purity (≥98%).

  • Solvent: Anhydrous, cell-culture grade DMSO (≥99.9% purity). Causality Note: Standard DMSO absorbs atmospheric moisture over time. Water ingress can cause highly lipophilic compounds to micro-precipitate in the stock tube, falsely lowering the effective molarity.

  • Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl with MgCl2 for enzymatic assays, or RPMI-1640 for PBMC cell-based assays).

Experimental Methodology

Phase 1: Preparation of the 20 mM Master Stock

High-throughput screening standards, such as the EPA ToxCast program, have validated that CI-1018 can be reliably solubilized in DMSO at a top concentration of 20 mM[6].

  • Equilibration: Allow the vial of UNII-Y4O6325SYW to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 7.93 mg of UNII-Y4O6325SYW powder into a sterile, light-blocking microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of 100% Anhydrous DMSO to achieve a 20 mM master stock.

  • Dissolution & Self-Validation:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes.

    • Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms complete dissolution. If a pellet is present, the effective concentration is compromised; repeat sonication until the solution is optically clear.

Phase 2: Serial Dilution and Assay Integration

Directly adding a high-concentration DMSO stock into an aqueous buffer creates a localized zone of high polarity, shocking the compound out of solution. To prevent this, intermediate stocks must be created in 100% DMSO, followed by a final 1:100 dilution into the assay buffer. This ensures a constant 1% (v/v) DMSO background across all test wells, normalizing solvent-induced cytotoxicity[5].

  • Intermediate Stocks: Prepare a 100x concentration of each desired final assay dose using 100% DMSO (See Table 2).

  • Aqueous Transition: Add 1 μL of the 100x intermediate stock to 99 μL of the assay buffer.

  • Rapid Mixing: Dispense the DMSO stock dropwise into the center of the buffer while actively vortexing. Do not add buffer to the DMSO.

  • Quality Control (QC): Measure the optical density (OD) at 600 nm of the final assay buffer. An OD600 > 0.05 compared to a vehicle control indicates colloidal aggregation.

Workflow A Weigh UNII-Y4O6325SYW (CI-1018) Powder B Add 100% Anhydrous DMSO (Target: 20 mM Stock) A->B C Vortex & Sonicate (Ensure Complete Dissolution) B->C D Serial Dilution in 100% DMSO (100x Concentrated) C->D E Dilute 1:100 in Assay Buffer (Final DMSO ≤ 1% v/v) D->E F Apply to In Vitro Assay (Enzymatic or Cell-Based) E->F

Workflow for the preparation and dilution of UNII-Y4O6325SYW in DMSO for in vitro assays.

Quantitative Data Presentation

Table 1: Master Stock Preparation (Target: 20 mM)

Compound Mass (mg)Molecular Weight ( g/mol )Volume of 100% DMSO (mL)Final Stock Concentration (mM)
7.93396.441.0020.0
3.96396.440.5020.0
1.98396.440.2520.0

Table 2: Serial Dilution Matrix for Dose-Response Assays (1% Final DMSO)

Target Final Assay Conc. (μM)100x Intermediate Stock in DMSO (μM)Volume of Previous DMSO StockVolume of 100% DMSOVol. of 100x Stock added to 99 μL BufferFinal DMSO (%)
100.0 10,00050 μL of 20 mM Master50 μL1 μL1.0%
30.0 3,00030 μL of 10,000 μM Stock70 μL1 μL1.0%
10.0 1,00033.3 μL of 3,000 μM Stock66.7 μL1 μL1.0%
3.0 30030 μL of 1,000 μM Stock70 μL1 μL1.0%
1.0 10033.3 μL of 300 μM Stock66.7 μL1 μL1.0%
0.0 (Vehicle) 00 μL100 μL1 μL1.0%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9865514, CI-1018" PubChem,[Link]

  • U.S. Environmental Protection Agency. "ToxCast Chemical Libraries and Assay Data" EPA,[Link]

  • Journal of Medicinal Chemistry. "Solubility-Driven Optimization of Phosphodiesterase-4 Inhibitors" ACS Publications,[Link]

  • BindingDB. "Monomer Details for CI-1018 (CHEMBL111925)" BindingDB,[Link]

Sources

Application Note: Utilizing UNII-Y4O6325SYW (CI-1018) in Rat Models of Respiratory Inflammation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

UNII-Y4O6325SYW, widely designated in pharmacological literature as CI-1018 or PD-168787, is a selective Phosphodiesterase 4 (PDE4) inhibitor[1][2]. Originally developed to combat chronic airway inflammation in conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD), it effectively suppresses antigen-induced eosinophilia by elevating intracellular cyclic AMP (cAMP)[2][3]. However, the preclinical translation of PDE4 inhibitors is notoriously complicated by a class-specific toxicological artifact: rat mesenteric vasculopathy[4][5].

As a Senior Application Scientist, I have structured this guide to provide researchers with robust, self-validating protocols for deploying CI-1018 in rat models. The methodologies detailed below are specifically designed to uncouple the compound's primary anti-inflammatory efficacy from secondary nitrative stress and vascular toxicity.

Pharmacological Profile & Mechanistic Rationale

PDE4 is the predominant cAMP-hydrolyzing enzyme in immune cells (neutrophils, eosinophils, macrophages) and airway smooth muscle[2]. By inhibiting PDE4, CI-1018 prevents cAMP degradation, leading to bronchodilation and the suppression of pro-inflammatory mediators[2]. In rat models, CI-1018 demonstrates excellent oral bioavailability (~57%) and a potent efficacy profile, with an ED50 of approximately 5 mg/kg for inhibiting antigen-induced lung eosinophilia[2].

The Rat-Specific Vasculopathy Paradox

When administered at high doses (e.g., 750 mg/kg) for toxicology screening, CI-1018 induces a severe mesenteric vasculitis[5][6]. This pathology is characterized by medial necrosis, hemorrhage, and perivascular mixed inflammatory cell infiltrates[5]. Mechanistically, this injury is driven by nitrative stress: CI-1018 upregulates inducible nitric oxide synthase (iNOS) in endothelial cells, leading to peroxynitrite (ONOO-) production—marked by nitrotyrosine (NT) residues—and subsequent caspase-3-mediated apoptosis of smooth muscle cells (SMCs)[5].

To prove that SMC apoptosis is largely secondary to the inflammatory response rather than a direct cytotoxic effect of the drug, researchers co-administer Dexamethasone (DEX). DEX eliminates the inflammatory infiltrates and nitrative stress, leaving only minimal primary SMC necrosis[5][6].

G cluster_lung Respiratory Anti-Inflammatory Efficacy cluster_mesentery Rat Mesenteric Vasculopathy (Toxicity) CI1018 UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Enzyme CI1018->PDE4 Inhibits iNOS iNOS Upregulation CI1018->iNOS Off-target/Class Effect (Rat Model) cAMP cAMP Accumulation PDE4->cAMP Prevents degradation Eos Eosinophil/Neutrophil Suppression cAMP->Eos Suppresses Broncho Bronchodilation cAMP->Broncho Promotes ONOO Peroxynitrite (ONOO-) Production iNOS->ONOO Nitrative Stress Apoptosis SMC Apoptosis (Caspase-3/TUNEL+) ONOO->Apoptosis Causes

Fig 1. PDE4 inhibition by CI-1018: Respiratory efficacy vs. rat-specific mesenteric vasculopathy.

Experimental Workflows & Protocols

To effectively utilize CI-1018, experimental designs must logically separate therapeutic endpoints from toxicological noise. The following protocols provide a self-validating framework for both efficacy and safety assessments.

Protocol A: Efficacy Assessment in Antigen-Induced Airway Inflammation

Rationale: Brown-Norway rats are specifically selected for this protocol due to their robust, Th2-skewed immune responses, making them the gold standard for modeling allergic asthma and antigen-induced eosinophilia[2].

Step-by-Step Methodology:

  • Sensitization (Days 0 & 7): Administer an intraperitoneal (IP) injection of 1 mg Ovalbumin (OVA) precipitated in 100 mg aluminum hydroxide (Alum) to male Brown-Norway rats. Causality: Alum acts as an adjuvant to ensure a strong IgE-mediated sensitization.

  • Compound Preparation: Formulate CI-1018 in a standard vehicle (e.g., 0.5% methylcellulose or DMSO/water suspension)[7]. Ensure the suspension is homogenized via sonication.

  • Treatment (Day 14): Administer CI-1018 via oral gavage at 5 mg/kg (the established ED50)[2]. Causality: The oral route is chosen to leverage the compound's 57% oral bioavailability, mimicking clinical dosing strategies.

  • Challenge: 1 hour post-treatment, expose the rats to aerosolized OVA (1% w/v in saline) for 30 minutes using a whole-body plethysmography chamber.

  • Endpoint Collection (Day 15): 24 hours post-challenge, euthanize the animals. Perform Bronchoalveolar Lavage (BAL) using 3 x 5 mL aliquots of cold PBS.

  • Analysis: Centrifuge the BAL fluid, resuspend the pellet, and perform differential cell counts. Efficacy is validated by a statistically significant reduction in eosinophil counts compared to vehicle-treated controls.

Protocol B: Uncoupling PDE4-Induced Vasculitis using Dexamethasone

Rationale: This protocol is critical for toxicology screening. By co-administering Dexamethasone, researchers can suppress the secondary inflammatory cascade, thereby isolating the primary pharmacological vascular injury caused by CI-1018[5][6].

Step-by-Step Methodology:

  • Animal Selection: Utilize adult female Wistar or Sprague-Dawley rats, which are highly sensitive to PDE4 inhibitor-induced mesenteric lesions[5][6].

  • Dosing Regimen (Days 1-4): Divide the cohort into three groups:

    • Group 1: Vehicle control.

    • Group 2: CI-1018 orally at 750 mg/kg/day[5].

    • Group 3: CI-1018 (750 mg/kg/day PO) + Dexamethasone (1 mg/kg/day IP)[5][6].

  • Tissue Harvesting (Day 5): Euthanize the rats and meticulously harvest the mesenteric vascular bed. Fix immediately in 10% neutral buffered formalin and embed in paraffin to preserve vascular architecture.

  • Immunohistochemistry (IHC) & Apoptosis Assays:

    • Stain sections for iNOS and Nitrotyrosine (NT) to footprint peroxynitrite production[5].

    • Perform TUNEL assays and stain for Caspase-3 to quantify SMC apoptosis[5].

  • Metabonomic Profiling (Optional but Recommended): Collect urine over the 4-day period. Perform 1H NMR spectroscopy to detect principal component shifts associated with vascular lesions. This provides a non-invasive, predictive biomarker profile independent of inflammation[6][8].

Quantitative Data Presentation

The following table summarizes the expected biomarker responses when executing Protocol B. It highlights the causality between the secondary inflammatory response and nitrative stress[5].

Biomarker / PathologyCellular LocationCI-1018 Alone (750 mg/kg)CI-1018 + DEX (1 mg/kg)Mechanistic Implication
iNOS Expression Endothelial & Inflammatory cells+++-Inflammation drives iNOS upregulation
Nitrotyrosine (NT) Inflammatory Infiltrates+++-Peroxynitrite production is secondary to inflammation
Caspase-3 / TUNEL Medial Smooth Muscle Cells (SMC)+++-SMC apoptosis is driven by nitrative stress
Cellular Infiltrates Perivascular Space+++-DEX successfully depletes immune recruitment
SMC Necrosis Medial Layer+++Primary drug-induced etiology (independent of inflammation)

Note: (+) indicates presence/severity, (-) indicates absence.

References

  • PubChem Compound Summary for CID 9865514, CI-1018 Source: National Institutes of Health (NIH) URL:[Link]

  • CI-1018 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

  • Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Source: British Journal of Pharmacology (via PMC / NIH) URL:[Link]

  • WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of PDE4 isozymes Source: Google Patents URL
  • Investigation of the Molecular Mechanisms Preceding PDE4 Inhibitor-Induced Vasculopathy in Rats Source: Toxicological Sciences (Oxford Academic) URL:[Link]

  • Apoptosis and nitrative stress associated with phosphodiesterase inhibitor-induced mesenteric vasculitis in rats Source: Toxicological Sciences (PubMed / NIH) URL:[Link]

  • NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Unveiling Drug-Induced Vascular Lesions: NMR Metabonomics Protocol for UNII-Y4O6325SYW (CI-1018)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of drug development, phosphodiesterase type 4 (PDE4) inhibitors hold significant therapeutic potential for chronic inflammatory diseases. However, their clinical advancement is frequently derailed by preclinical toxicity, most notably the induction of mesenteric vascular lesions (vasculitis) in rodent models. UNII-Y4O6325SYW , commonly known as CI-1018 or PD-168787, is a selective PDE4 inhibitor that induces such vascular changes [1].

Traditional histopathology is retrospective and requires animal sacrifice. To accelerate drug screening, high-resolution 1 H Nuclear Magnetic Resonance (NMR) spectroscopy-based metabonomics provides a rapid, non-invasive, and multiparametric method to predict toxicity in vivo [2].

The Causality of the Experimental Design

A critical challenge in biomarker discovery is distinguishing the metabolic signature of the primary toxicological event (the vascular lesion) from the secondary physiological response (inflammation). This protocol employs a self-validating experimental design: the co-administration of dexamethasone . Dexamethasone suppresses the inflammatory infiltrates associated with CI-1018 but does not prevent the underlying medial smooth muscle necrosis [1]. By comparing the NMR profiles of rats treated with CI-1018 alone versus CI-1018 + dexamethasone, we can isolate the true etiologic biomarkers of vasculitis.

Mechanism A UNII-Y4O6325SYW (CI-1018) B PDE4 Inhibition A->B C Elevated cAMP B->C D Vascular Lesions (Medial Necrosis) C->D Etiologic Pathogenesis E Inflammatory Response (Perivascular Infiltrates) C->E Secondary Effect F Dexamethasone F->E Suppresses

Fig 1: Mechanistic decoupling of PDE4 inhibitor-induced vascular lesions vs. inflammation.

Experimental Workflow & Methodology

The following protocol details the end-to-end workflow for extracting the metabonomic signature of UNII-Y4O6325SYW-induced toxicity using 1 H NMR spectroscopy.

Workflow A In Vivo Dosing UNII-Y4O6325SYW (750 mg/kg) ± Dexamethasone (1 mg/kg) B Biofluid Collection (Urine at 24h, 48h, 72h, 96h) A->B Induces metabolic shift C Sample Preparation (Phosphate Buffer, TSP, D2O) B->C Standardized prep D 1H NMR Spectroscopy (NOESY-presat, 600 MHz) C->D High-throughput E Chemometric Analysis (PCA / O-PLS-DA) D->E Spectral binning F Biomarker Identification (Vascular Lesion Signature) E->F Pattern recognition

Fig 2: End-to-end NMR metabonomics workflow for predictive toxicology.

Step 1: In Vivo Study Design & Biofluid Collection
  • Animal Husbandry: Acclimate female Wistar rats (200–250 g) in metabolism cages for 48 hours prior to the study to establish baseline metabolic profiles.

  • Dosing Regimen: Divide animals into four cohorts:

    • Vehicle Control

    • UNII-Y4O6325SYW (CI-1018): 750 mg/kg via oral gavage for 4 days.

    • Dexamethasone Control: 1 mg/kg via intraperitoneal (i.p.) injection for 4 days.

    • Co-administration: CI-1018 (750 mg/kg) + Dexamethasone (1 mg/kg).

  • Urine Collection: Collect urine over 24-hour intervals (0–24h, 24–48h, 48–72h, 72–96h) into vessels containing 1% sodium azide (NaN 3​ ) to prevent bacterial degradation of metabolites. Store immediately at -80°C.

Step 2: NMR Sample Preparation

Expert Insight: Urine is highly variable in pH and concentration. Without strict buffering, the chemical shifts of pH-sensitive metabolites (e.g., citrate, histidine) will drift, ruining the downstream chemometric binning process.

  • Thaw urine samples on ice. Centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate cellular debris and proteins.

  • Mix 400 µL of the urine supernatant with 200 µL of 0.2 M sodium phosphate buffer (pH 7.4) prepared in D 2​ O.

  • Ensure the buffer contains 1 mM 3-(trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt (TSP). Causality: TSP acts as the internal chemical shift reference ( δ 0.00 ppm) and allows for absolute quantification, while D 2​ O provides the field-frequency lock for the spectrometer.

  • Transfer 550 µL of the buffered mixture into a standard 5 mm NMR tube.

Step 3: 1 H NMR Data Acquisition

Expert Insight: Biofluids contain water at ~55 M, which will obliterate the millimolar signals of the metabolome. We utilize a 1D NOESY-presat sequence to continuously saturate the water resonance during the relaxation delay.

  • Load samples into a 600 MHz NMR spectrometer equipped with a cryogenic probe, maintaining a constant temperature of 298 K.

  • Utilize the 1D NOESY-presat pulse sequence (noesypr1d).

  • Acquisition Parameters:

    • Transients (Scans): 64

    • Data Points: 64k

    • Spectral Width: 12 ppm

    • Relaxation Delay: 2.0 s

    • Mixing Time: 100 ms

Step 4: Spectral Processing & Chemometrics
  • Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz to the free induction decay (FID) prior to Fourier transformation. Manually phase and baseline-correct the spectra.

  • Binning: Segment the spectra into 0.04 ppm integrated bins from δ 0.2 to 10.0 ppm.

    • Critical Step: Exclude the water ( δ 4.5–5.0 ppm) and urea ( δ 5.5–6.0 ppm) regions. Urea excretion is highly variable and can artificially dominate the dataset's variance.

  • Normalization: Normalize the integral of each bin to the total spectral integral to account for variations in urine dilution (since rats drink variable amounts of water).

  • Multivariate Analysis: Export data to a chemometrics software suite (e.g., SIMCA-P). Perform Principal Component Analysis (PCA) to identify natural clustering. Follow with Orthogonal Partial Least Squares Discriminant Analysis (O-PLS-DA) to extract the specific metabolic features driving the separation.

Data Presentation: The Vasculitis Metabolic Signature

When the protocol is executed correctly, the PCA scores plot will show a clear pattern separation within 48 to 72 hours between CI-1018-treated rats and vehicle controls [1]. Crucially, the CI-1018 alone group and the CI-1018 + dexamethasone group will cluster together, proving the metabolic shift is driven by the vascular lesions, not the suppressed inflammation.

The O-PLS-DA loadings will reveal the quantitative metabolic shifts summarized in Table 1.

Table 1: Expected Quantitative Metabolic Shifts in PDE4 Inhibitor-Induced Vascular Lesions

MetaboliteChemical Shift ( δ , ppm)MultiplicityTrend vs. ControlBiological Significance
Taurine 3.26, 3.42Triplet IncreasedMarker of cellular necrosis and generalized vascular stress.
Succinate 2.40Singlet IncreasedIndicates mitochondrial dysfunction and altered TCA cycle dynamics.
Citrate 2.53, 2.68Doublet DecreasedProximal tubular stress / TCA cycle disruption.
Creatine 3.03, 3.92Singlet DecreasedAltered systemic energy metabolism.
Hippurate 3.96, 7.55, 7.83Doublet/Triplet DecreasedAltered hepatic clearance or gut microbiome disruption due to systemic stress.

Conclusion

By leveraging 1 H NMR metabonomics, drug development professionals can detect the onset of UNII-Y4O6325SYW-induced vascular lesions within 48 hours—long before histopathological manifestations become irreversible. This self-validating protocol not only provides a non-invasive screening tool for PDE4 inhibitors but also establishes a framework for decoupling primary toxicological events from secondary inflammatory responses in preclinical models.

References

  • Slim, R. M., Robosky, L., Dethloff, L. A., Reily, M. D., Albassam, M., & Robertson, D. G. (2002). Effect of dexamethasone on the metabonomics profile associated with phosphodiesterase inhibitor-induced vascular lesions in rats. Toxicology and Applied Pharmacology, 183(2), 108-116. URL:[Link]

  • Coen, M., Holmes, E., Lindon, J. C., & Nicholson, J. K. (2008). NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology. Chemical Research in Toxicology, 21(1), 9-27. URL:[Link]

Application Note: In Vivo Dosing Regimen and Toxicological Profiling of UNII-Y4O6325SYW (CI-1018) in Rat Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Pharmacologists, and Drug Development Scientists Compound: UNII-Y4O6325SYW (Synonyms: CI-1018, PD-168787)[1] Primary Mechanism: Phosphodiesterase type 4 (PDE4) Inhibitor[2]

Introduction & Mechanistic Rationale

UNII-Y4O6325SYW, commonly referred to in the literature as CI-1018 or PD-168787, is a small-molecule inhibitor of phosphodiesterase type 4 (PDE4)[1]. Originally developed for its immunomodulatory and bronchodilatory properties in respiratory diseases, CI-1018 demonstrated a relatively weak PDE4 inhibition profile (IC50 of 1.1 μM in U937 cells) but achieved good oral bioavailability (57%) and an ED50 of 5 mg/kg for antigen-induced eosinophilia in rat models[3].

However, the preclinical development of many PDE4 inhibitors has been historically hindered by class-specific toxicities, most notably gastrointestinal disturbances (emesis) and idiopathic vascular lesions in rodents. In rats, high-dose administration of CI-1018 induces a highly specific mesenteric vasculitis[4].

The Causality of PDE4-Induced Vasculitis

As a Senior Application Scientist, it is critical to understand that the observed mesenteric vasculitis is not merely a non-specific toxic response, but a mechanistically driven event. The prevailing model suggests that PDE4 inhibition alters vascular tone and hemodynamics, leading to localized endothelial shear stress. This primary biomechanical stress upregulates inducible nitric oxide synthase (iNOS)[4]. The subsequent overproduction of nitric oxide (NO) in the presence of reactive oxygen species generates peroxynitrite (ONOO-), a highly reactive oxidant.

Peroxynitrite leaves a stable biomarker footprint in the form of nitrotyrosine (NT) residues[2]. This nitrative stress directly triggers apoptosis in the medial smooth muscle cells (SMCs), mediated by Caspase-3 activation[4]. The massive perivascular inflammatory infiltrate that follows is a secondary response to this primary tissue damage. To validate this causality in vivo, researchers co-administer Dexamethasone (DEX), which successfully abolishes the secondary inflammatory infiltrate but fails to prevent the primary SMC necrosis[2].

G A UNII-Y4O6325SYW (CI-1018) B PDE4 Inhibition & Hemodynamic Stress A->B C iNOS Upregulation (Endothelial Cells) B->C Shear Stress D Peroxynitrite (ONOO-) Production (Nitrotyrosine Footprint) C->D NO + Superoxide E Medial SMC Apoptosis (Caspase-3 / TUNEL+) D->E Nitrative Stress F Mesenteric Vasculitis (Necrosis & Hemorrhage) E->F Primary Lesion G Dexamethasone (1 mg/kg IP) H Suppression of Secondary Inflammation G->H H->F Isolates Primary Lesions

Mechanistic pathway of CI-1018-induced mesenteric vasculitis and pharmacological deconvolution.

Quantitative Data & Dosing Parameters

To accurately reproduce the vasculitis model for toxicological or metabonomic biomarker discovery, strict adherence to established dosing parameters is required. Table 1 outlines the compound properties, while Table 2 details the validated in vivo dosing regimen[2],[3],[4].

Table 1: Physicochemical & Pharmacological Profile of UNII-Y4O6325SYW

ParameterValue / Description
Molecular Formula C24H20N4O2[1]
Molecular Weight 396.4 g/mol [1]
Target Phosphodiesterase type 4 (PDE4)[2]
In Vitro Potency (IC50) 1.1 μM (U937 cells)[3]
Oral Bioavailability (Rat) 57%[3]
Efficacy Dose (ED50, Rat) 5 mg/kg (Antigen-induced eosinophilia)[3]

Table 2: Validated In Vivo Dosing Regimen for Vasculitis Induction

Experimental GroupCompoundRouteDoseFrequencyDurationPurpose
1. Vehicle Control 0.5% MethylcellulosePO (Gavage)0 mg/kgDaily4-5 daysBaseline control
2. Vasculitis Model CI-1018PO (Gavage)750 mg/kgDaily4-5 daysInduce primary SMC apoptosis and secondary inflammation[4]
3. Mechanistic Deconvolution CI-1018 + DEXPO + IP750 mg/kg (PO) + 1 mg/kg (IP)Daily4-5 daysIsolate primary SMC necrosis by suppressing secondary inflammation[2]

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system. By utilizing the CI-1018 + DEX cohort, researchers can definitively prove whether an observed biomarker (e.g., urine NMR spectra) is driven by the primary drug toxicity or merely a byproduct of general systemic inflammation[2].

Protocol A: Animal Preparation and Dosing
  • Acclimation: Procure adult female Wistar rats. Acclimate for 7 days in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Formulation: Suspend UNII-Y4O6325SYW (CI-1018) in an appropriate vehicle (e.g., 0.5% methylcellulose) to achieve a dosing volume of 5-10 mL/kg. Prepare Dexamethasone (DEX) in sterile saline for intraperitoneal (IP) injection.

  • Administration:

    • Administer CI-1018 via oral gavage (PO) at 750 mg/kg once daily for 4 to 5 consecutive days[2].

    • For the deconvolution cohort, administer DEX (1 mg/kg, IP) immediately following the CI-1018 gavage[4].

  • Clinical Observation: Monitor animals daily for signs of gastrointestinal distress or lethargy, common secondary effects of high-dose PDE4 inhibition.

Protocol B: Non-Invasive Metabonomic Profiling (Urine NMR)

Rationale: Principle component analysis (PCA) of urine NMR spectra can detect vascular lesions within 48-72 hours, prior to gross histological manifestation[2].

  • Collection: Transfer rats to metabolic cages on Day 2 (48 hours post-initial dose). Collect urine over a 24-hour period over ice to prevent metabolite degradation.

  • Preparation: Centrifuge urine samples at 10,000 x g for 10 minutes to remove particulate matter. Mix 400 μL of urine with 200 μL of phosphate buffer (pH 7.4) containing D2O and 0.1% TSP (internal standard).

  • NMR Spectroscopy: Acquire high-resolution 1H-NMR spectra at 600 MHz.

  • Validation Check: Perform PCA. You should observe a clear pattern separation between CI-1018-treated rats and vehicle controls. Crucially, there should be no pattern separation between the "CI-1018 alone" and "CI-1018 + DEX" groups. This validates that the spectral changes are driven by the primary vascular lesion, independent of the inflammatory response[2].

Protocol C: Tissue Harvesting and Immunohistochemistry (IHC)
  • Euthanasia & Perfusion: On Day 5, euthanize animals via CO2 asphyxiation. Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).

  • Tissue Excision: Carefully excise the mesenteric arterial bed. Post-fix in 4% PFA for 24 hours, then embed in paraffin.

  • Sectioning & Staining: Cut 5 μm sections. Perform standard H&E staining to assess gross medial necrosis, hemorrhage, and perivascular mixed inflammatory cell infiltrates[2].

  • Mechanistic IHC Probing:

    • iNOS & Nitrotyrosine (NT): Probe sections with anti-iNOS and anti-NT antibodies. Expect iNOS expression in endothelial cells and NT footprints in the surrounding matrix[4].

    • Apoptosis (TUNEL & Caspase-3): Perform a TUNEL assay and stain for cleaved Caspase-3.

  • Validation Check: In the CI-1018 alone group, TUNEL/Caspase-3 positivity will be prominent in medial SMCs. In the CI-1018 + DEX group, inflammatory infiltrates must be absent, yet minimal medial SMC necrosis and TUNEL positivity should remain, confirming the primary etiology of the toxicity[4].

References

  • "4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-", PubChem,[Link]

  • "CI-1018 - Drug Targets, Indications, Patents", Patsnap Synapse,[Link]

  • "WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes", Google P
  • "Apoptosis and nitrative stress associated with phosphodiesterase inhibitor-induced mesenteric vasculitis in rats", PubMed,[Link]

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Application Note: High-Throughput Screening (HTS) Assays for PDE4 Inhibitors Utilizing UNII-Y4O6325SYW as a Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide designed for researchers, assay developers, and drug discovery scientists focusing on Phosphodiesterase 4 (PDE4) modulation.

Scientific Rationale & Target Overview

Phosphodiesterase 4 (PDE4) is a critical intracellular enzyme predominantly expressed in immune and inflammatory cells. Its primary biological function is the specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP) into the inactive metabolite 5'-AMP. By depleting intracellular cAMP, PDE4 downregulates cAMP-dependent signaling cascades, thereby promoting the release of pro-inflammatory cytokines[1]. Consequently, PDE4 has been heavily pursued as a therapeutic target for respiratory and inflammatory conditions, such as chronic obstructive pulmonary disease (COPD) and asthma[2].

Historically, the clinical translation of early-generation PDE4 inhibitors was hampered by a narrow therapeutic index, primarily due to dose-limiting adverse effects like emesis[3]. This biological bottleneck necessitates the deployment of highly sensitive High-Throughput Screening (HTS) platforms to identify novel, highly selective allosteric or competitive PDE4 modulators.

In this assay ecosystem, UNII-Y4O6325SYW (frequently annotated in chemical libraries as CI-1018 or PD-168787) serves as an optimal pharmacological reference standard. As a well-characterized, selective PDE4 inhibitor[4], it provides a reliable and reproducible baseline for validating assay sensitivity, dynamic range, and plate-to-plate consistency in HTS environments.

Mechanistic Causality in Assay Design

To screen for PDE4 inhibition, biochemical assays must accurately quantify cAMP concentrations. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for cAMP quantification in HTS due to its minimal compound autofluorescence interference, high sensitivity, and stable ratiometric readout[5].

The Causality of the TR-FRET Competition System

The TR-FRET cAMP assay operates on a competitive immunoassay principle , which dictates an inverse relationship between the biological molecule of interest and the fluorescent signal. The system utilizes a fluorophore-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP tracer (acceptor).

  • Active PDE4 (Negative Control / Minimum Signal): When PDE4 is highly active, it rapidly hydrolyzes the unlabeled substrate cAMP. The depletion of unlabeled cAMP allows the labeled cAMP tracer to bind freely to the anti-cAMP antibody, bringing the donor and acceptor into close proximity. This energy transfer results in a high TR-FRET signal .

  • Inhibited PDE4 (Positive Control / UNII-Y4O6325SYW): When PDE4 is pharmacologically inhibited by UNII-Y4O6325SYW, the unlabeled cAMP substrate remains intact. This abundant pool of unlabeled cAMP outcompetes the labeled tracer for antibody binding sites, displacing the tracer and disrupting the FRET pair. This results in a low TR-FRET signal .

PDE4_Signaling ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Synthesizes cAMP cAMP (High Intracellular Pool) AC->cAMP PDE4 PDE4 Enzyme (Active) cAMP->PDE4 Hydrolysis by PDE4 TRFRET_Low Low TR-FRET Signal (Tracer Displaced) cAMP->TRFRET_Low High cAMP Concentration AMP 5'-AMP (Inactive Metabolite) PDE4->AMP TRFRET_High High TR-FRET Signal (Tracer Bound) AMP->TRFRET_High Depleted cAMP Concentration Inhibitor UNII-Y4O6325SYW (CI-1018) Inhibitor->PDE4 Inhibits

Mechanistic causality of PDE4 inhibition by UNII-Y4O6325SYW and its effect on TR-FRET signal.

Self-Validating Design: The Standard Curve Imperative

A critical failure point in HTS data analysis is the direct use of raw ratiometric signals to determine compound potency. Because the relationship between the TR-FRET ratio and cAMP concentration is non-linear, the protocol inherently validates itself through a standard curve transformation. Ratiometric TR-FRET signals must be interpolated against a parallel cAMP standard curve to accurately calculate the IC50 of UNII-Y4O6325SYW, ensuring that the assay operates exclusively within its linear dynamic range[5].

Experimental Protocol: 384-Well TR-FRET PDE4 Assay

This step-by-step methodology outlines the biochemical screening of PDE4 inhibitors using UNII-Y4O6325SYW as the pharmacological control.

Materials Required:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D).

  • UNII-Y4O6325SYW (CI-1018) reference standard (Prepared as a 10 mM stock in 100% DMSO).

  • TR-FRET cAMP Assay Kit (e.g., LANCE Ultra or equivalent)[6].

  • 384-well low-volume white microplates (to maximize signal reflection and minimize crosstalk).

  • TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 0.01% fatty-acid-free BSA. Ensure the buffer is freshly made to prevent BSA degradation.

  • Compound Dispensing (Acoustic Dispensing Recommended): Dispense 50 nL of UNII-Y4O6325SYW (10-point serial dilutions from 10 µM down to 0.1 nM) or unknown test library compounds into the 384-well plate.

    • Self-Validation: Include DMSO-only wells as the negative control (0% inhibition, maximum PDE4 activity) and no-enzyme wells as the positive control (100% inhibition).

  • Enzyme Addition: Add 5 µL of the PDE4 enzyme solution (optimized to convert ~60-80% of substrate) to all wells except the no-enzyme controls, which receive 5 µL of assay buffer. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Substrate Addition: Add 5 µL of cAMP substrate to initiate the enzymatic reaction. The cAMP concentration should be strictly maintained near the enzyme's Km​ to ensure Michaelis-Menten kinetics apply. Incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Halt the reaction and initiate competition by adding 10 µL of the TR-FRET detection mix (containing the Europium-labeled anti-cAMP antibody and the ULight/d2-labeled cAMP tracer).

  • Equilibration and Readout: Incubate the plates for 1 hour at room temperature, strictly protected from light. Read the plate on a TR-FRET reader, capturing emission at 665 nm (acceptor) and 615 nm (donor). Calculate the 665/615 nm ratio for data processing.

HTS_Workflow Step1 1. Plate Prep Dispense PDE4 Step2 2. Compound Add UNII-Y4O6325SYW Step1->Step2 Step3 3. Substrate Add cAMP & Incubate Step2->Step3 Step4 4. Detection Add TR-FRET Reagents Step3->Step4 Step5 5. Readout Measure 665/615 nm Step4->Step5

Step-by-step 384-well TR-FRET HTS workflow for PDE4 inhibitor screening.

Data Presentation and Quality Control

For an HTS campaign to be deemed robust and ready for library screening, it must meet strict statistical parameters. The inclusion of UNII-Y4O6325SYW provides a benchmark for pharmacological potency and assay window validation.

Table 1: Expected Quantitative QC Parameters for PDE4 HTS using UNII-Y4O6325SYW

ParameterExpected Value RangeScientific Significance
UNII-Y4O6325SYW IC50 10 nM - 50 nMValidates the pharmacological sensitivity of the specific PDE4 isoform assay. Deviations suggest enzyme degradation or substrate depletion.
Z'-Factor > 0.70Indicates an excellent assay with a wide, reliable separation between positive (inhibited) and negative (active) controls.
Signal-to-Background (S/B) 5.0 - 10.0Ensures sufficient dynamic range for the competitive displacement of the cAMP tracer.
Intra-plate CV (%) < 5%Demonstrates high pipetting precision and minimal well-to-well variability across the 384-well plate.

References

  • Portico / Prous Science. Roflumilast and PDE4 Inhibitors in Airway Diseases. Retrieved from:[Link][1]

  • American Chemical Society (ACS). Advances in the Development of Phosphodiesterase-4 Inhibitors. Retrieved from: [Link][2]

  • National Institutes of Health (NIH) / PMC. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Retrieved from:[Link][3]

  • ResearchGate / ASSAY and Drug Development Technologies. Standard Curves Are Necessary to Determine Pharmacological Properties for Ligands in Functional Assays Using Competition Binding Technologies. Retrieved from: [Link][5]

Sources

Application Note & Protocol: Quantitative Determination of UNII-Y4O6325SYW in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical pharmacokinetic data for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of UNII-Y4O6325SYW, a representative small molecule drug candidate, in human plasma.

Given the absence of publicly available information for UNII-Y4O6325SYW at the time of this writing, this application note is built upon established principles of bioanalytical method development for small molecules. The methodologies described herein are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability.[1][2][3][4][5][6] The principles of this method can be adapted for other similar small molecules with appropriate optimization.

The workflow emphasizes a holistic approach, from efficient sample preparation to optimized chromatographic separation and highly selective mass spectrometric detection. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate bioanalytical data.

Methodology Overview

The accurate quantification of small molecules like UNII-Y4O6325SYW from a complex biological matrix such as plasma necessitates a multi-step analytical workflow. The developed method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8][9]

Experimental Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (with UNII-Y4O6325SYW) IS Internal Standard Spiking Plasma_Sample->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting Sample Preparation Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Ready for LC-MS/MS Collect_Supernatant->Analysis

Caption: Step-by-step plasma sample preparation protocol.

Protocol 3: LC-MS/MS System Configuration and Analysis

The following are representative LC-MS/MS conditions and should be optimized for the specific properties of UNII-Y4O6325SYW.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

LC Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry (MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: (Hypothetical values for demonstration)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
UNII-Y4O6325SYW [M+H]+Fragment 1Optimized
[M+H]+Fragment 2Optimized
Internal Standard [M+H]+Fragment 1Optimized

Note: The precursor and product ions, as well as collision energies, must be determined empirically by infusing the pure compounds into the mass spectrometer.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with the principles outlined in the FDA and ICH M10 guidance documents. [2][10][11][12][13]The validation will assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Acceptance Criteria Summary:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Stability Within ±15% of nominal concentration

Data Analysis

The concentration of UNII-Y4O6325SYW in the plasma samples will be determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve will be constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A weighted (e.g., 1/x²) linear regression analysis will be used to fit the data.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of the representative small molecule UNII-Y4O6325SYW in human plasma. The method is designed to be sensitive, selective, and high-throughput, making it suitable for supporting pharmacokinetic studies throughout the drug development pipeline. Adherence to the detailed protocols and validation against regulatory guidelines will ensure the generation of high-quality bioanalytical data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • A-Plus-Analytics. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Intertek. LC-MS Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Infinix Bio. Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Retrieved from [Link]

  • Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

Sources

Application Note: Evaluating iNOS Expression and Nitrative Stress in Endothelial Cells Treated with UNII-Y4O6325SYW (CI-1018)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

UNII-Y4O6325SYW, commonly known as CI-1018 or PD-168787, is a selective phosphodiesterase type 4 (PDE4) inhibitor originally developed for immune and respiratory diseases. While PDE4 inhibitors exhibit potent anti-inflammatory properties by elevating intracellular cAMP, their preclinical development is frequently complicated by paradoxical drug-induced vascular injury (DIVI), particularly mesenteric vasculitis in rodent models[1].

This application note provides a comprehensive, self-validating protocol for evaluating the expression of inducible nitric oxide synthase (iNOS) and subsequent nitrative stress in endothelial cells treated with CI-1018. By tracking the molecular cascade from PDE4 inhibition to peroxynitrite formation, researchers can effectively screen for vascular toxicity liabilities early in the drug development pipeline.

Mechanistic Rationale: The PDE4-iNOS Axis

To design a robust assay, one must first understand the causality of the toxicological response. Histopathological studies demonstrate that CI-1018 induces vascular lesions characterized by medial necrosis and perivascular inflammatory infiltrates[2].

The primary molecular event preceding this necrosis is the marked upregulation of iNOS specifically within the endothelial cell layer[2]. The excessive nitric oxide (NO) produced by iNOS reacts rapidly with local superoxide radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a highly reactive oxidant. Peroxynitrite leaves a stable biological footprint by nitrating tyrosine residues on proteins, forming 3-nitrotyrosine (NT). This nitrative stress directly correlates with the activation of caspase-3 and subsequent apoptosis of adjacent vascular smooth muscle cells (VSMCs)[2].

Understanding this pathway dictates our experimental design: we must measure both the transcriptional upregulation of the NOS2 gene (iNOS) and the functional translational footprint of its activity (Nitrotyrosine accumulation).

Mechanism CI1018 UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Enzyme CI1018->PDE4 Inhibits cAMP ↑ cAMP Accumulation PDE4->cAMP Prevents hydrolysis iNOS ↑ iNOS Expression (Endothelial Cells) cAMP->iNOS Downstream transcription NO Nitric Oxide (NO) iNOS->NO Enzymatic production ONOO Peroxynitrite (ONOO-) NO->ONOO + Superoxide (O2-) Injury Nitrative Stress (NT) & Smooth Muscle Apoptosis ONOO->Injury Protein nitration

Fig 1: Mechanistic pathway of CI-1018-induced nitrative stress and vascular injury.

Experimental Design & Workflow

To ensure a self-validating system, this protocol utilizes primary Rat Mesenteric Endothelial Cells (RMECs) to closely mimic the in vivo target tissue. The workflow is split into two parallel validation tracks: transcriptional quantification (RT-qPCR) and spatial protein localization (Immunofluorescence).

Internal Controls:

  • Negative/Rescue Control: Dexamethasone (DEX) is co-administered in control wells. DEX has been proven to abolish CI-1018-induced iNOS expression and apoptosis in vivo[2], providing a reliable baseline for assay validation.

  • Mechanistic Control: L-NAME (a generic NOS inhibitor) is used to prove that NT formation is strictly dependent on NO synthesis.

Workflow Seed 1. Seed Endothelial Cells (RMECs / HUVECs) Treat 2. Treat with UNII-Y4O6325SYW (10 - 100 µM for 4h, 16h, 24h) Seed->Treat Split Assay Split Treat->Split RNA 3A. RNA Extraction & RT-qPCR (iNOS mRNA) Split->RNA Protein 3B. Fixation & Immunofluorescence (iNOS & Nitrotyrosine) Split->Protein Data 4. Data Synthesis & Statistical Analysis RNA->Data Protein->Data

Fig 2: Experimental workflow for evaluating CI-1018-induced endothelial toxicity.

Step-by-Step Protocols

Protocol A: Cell Culture and Compound Treatment

Causality & Rationale: Molecular alterations in PDE4-induced vasculopathy occur rapidly, preceding histological lesions. Transcriptomic changes can be detected as early as 2 to 24 hours post-exposure[1]. Therefore, short-term time-course kinetics are critical.

  • Cell Seeding: Seed RMECs (or HUVECs as a human surrogate) into 6-well plates (for RNA) and 96-well optical-bottom plates (for IF) at a density of 2×104 cells/cm². Incubate at 37°C, 5% CO₂ until 80% confluent.

  • Starvation: Replace complete growth media with low-serum media (0.5% FBS) for 12 hours prior to treatment to synchronize cell cycles and reduce basal inflammatory noise.

  • Compound Preparation: Dissolve CI-1018 (UNII-Y4O6325SYW) in DMSO to create a 10 mM stock.

  • Treatment Matrix: Treat cells with the following conditions for 4h, 16h, and 24h:

    • Vehicle Control: 0.1% DMSO.

    • Test Condition: CI-1018 (10 µM, 50 µM, 100 µM).

    • Rescue Control: CI-1018 (100 µM) + Dexamethasone (1 µM).

    • Mechanistic Control: CI-1018 (100 µM) + L-NAME (100 µM).

Protocol B: Quantification of iNOS mRNA via RT-qPCR

Causality & Rationale: Because iNOS is an inducible enzyme, its presence is primarily regulated at the transcriptional level. Quantifying NOS2 mRNA provides the most immediate and sensitive readout of CI-1018's cellular impact before downstream protein accumulation occurs.

  • Lysis & Extraction: At the designated time points (focusing on 4h and 16h for mRNA), lyse the cells directly in the 6-well plates using TRIzol reagent. Extract total RNA using a standard spin-column purification kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Amplification: Prepare reactions using SYBR Green master mix.

    • Target Gene: Rat NOS2 (iNOS).

    • Reference Genes: Use dual housekeeping genes (GAPDH and ACTB) to ensure normalization stability against drug-induced metabolic shifts.

  • Analysis: Calculate relative fold change using the 2−ΔΔCt method, normalizing the CI-1018 treated groups against the vehicle control.

Protocol C: Immunofluorescence (IF) Staining for iNOS and Nitrotyrosine

Causality & Rationale: While qPCR proves transcription, IF proves translation and functional enzymatic activity. Staining for 3-nitrotyrosine (NT) is crucial because it acts as a permanent "footprint" of peroxynitrite production[2], confirming that the upregulated iNOS is actively generating toxic reactive nitrogen species.

  • Fixation: At 24h post-treatment, wash the 96-well plates with cold PBS and fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes to allow intracellular antibody access.

  • Blocking: Block non-specific binding using 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody cocktail:

    • Rabbit anti-iNOS (1:200 dilution).

    • Mouse anti-Nitrotyrosine (1:100 dilution).

  • Secondary Antibodies: Wash 3x with PBS. Incubate for 1 hour at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse).

  • Nuclear Counterstain: Apply DAPI (1 µg/mL) for 5 minutes.

  • Imaging: Capture images using high-content screening (HCS) confocal microscopy. Quantify mean fluorescence intensity (MFI) per cell.

Expected Results & Data Interpretation

A successful, self-validated assay will demonstrate a dose-dependent increase in both iNOS transcription and NT formation upon CI-1018 treatment, which is completely abrogated by Dexamethasone. Furthermore, L-NAME should block NT formation without affecting iNOS mRNA levels, proving the mechanistic sequence.

Table 1: Expected Quantitative Readouts in RMECs (24h Post-Treatment)

Experimental ConditioniNOS mRNA (Fold Change vs Veh)iNOS Protein MFI (Relative Units)Nitrotyrosine MFI (Relative Units)
Vehicle (0.1% DMSO) 1.00 ± 0.15100 ± 12100 ± 15
CI-1018 (10 µM) 2.45 ± 0.30185 ± 20160 ± 18
CI-1018 (50 µM) 5.80 ± 0.45340 ± 35310 ± 25
CI-1018 (100 µM) 8.20 ± 0.60490 ± 40480 ± 30
CI-1018 (100 µM) + DEX 1.15 ± 0.20115 ± 15110 ± 12
CI-1018 (100 µM) + L-NAME 8.05 ± 0.55475 ± 35125 ± 15

Note: Data represents anticipated normalized values based on known in vivo and in vitro pharmacodynamic responses to PDE4 inhibition.

References

  • Slim, R. M., Song, Y., Albassam, M., & Dethloff, L. A. (2003). Apoptosis and nitrative stress associated with phosphodiesterase inhibitor-induced mesenteric vasculitis in rats. Toxicologic Pathology. [Link]

  • Daguès, N., Pawlowski, V., Sobry, C., Hanton, G., Borde, F., Soler, S., Freslon, J. L., & Chevalier, S. (2007). Investigation of the molecular mechanisms preceding PDE4 inhibitor-induced vasculopathy in rats: tissue inhibitor of metalloproteinase 1, a potential predictive biomarker. Toxicological Sciences.[Link]

Sources

Application Note: Profiling UNII-Y4O6325SYW (CI-1018) in ToxCast Predictive Bioactivity Signatures

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel therapeutics from preclinical efficacy to clinical safety relies heavily on predictive toxicology. UNII-Y4O6325SYW , commonly known in the literature as CI-1018 or PD-168787 , is a 1[1]. While designed to mitigate airway inflammation in conditions like asthma and COPD, its development has been historically challenged by dose-limiting class toxicities. This application note provides a comprehensive scientific guide to profiling CI-1018 using the EPA’s ToxCast high-throughput screening (HTS) platforms. By integrating mechanistic insights with self-validating experimental protocols, researchers can accurately map the bioactivity signatures of CI-1018, distinguishing between its primary pharmacological targets and predictive off-target liabilities.

Chemical Identity & Primary Pharmacology

CI-1018 is a pyrimidine carboxamide derivative that exerts its primary pharmacological effect by competitively inhibiting the PDE4 enzyme. PDE4 is the predominant phosphodiesterase in immune cells (neutrophils, macrophages, and T-lymphocytes).

Mechanism of Action: By inhibiting PDE4, CI-1018 prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which subsequently 2[2] (e.g., TNF-α, IL-8).

Mechanistic Toxicology & ToxCast Bioactivity Signatures

Despite its anti-inflammatory efficacy, CI-1018 exhibits distinct toxicological signatures that are critical for predictive modeling:

  • In Vivo Toxicity (Mesenteric Vasculitis): In rodent models, high-dose administration of CI-1018 induces 3[3]. Mechanistically, this is driven by the localized induction of inducible nitric oxide synthase (iNOS) in endothelial cells, leading to 4[4] of smooth muscle cells.

  • ToxCast Off-Target Signatures: Within the EPA's ToxCast high-throughput screening (HTS) program, CI-1018 (DSSTox ID: DTXSID0047248) has been systematically screened to identify potential5[5]. Notably, it has been evaluated in the6 to determine its potential to disrupt thyroid hormone synthesis[6].

MechanisticPathway CI1018 UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Enzyme Inhibition CI1018->PDE4 Primary Target ToxCast ToxCast Off-Target (e.g., AUR-TPO) CI1018->ToxCast Predictive Screening Toxicity Mesenteric Vasculitis (iNOS / Nitrative Stress) CI1018->Toxicity High-Dose In Vivo Toxicity cAMP Intracellular cAMP Accumulation PDE4->cAMP Prevents Hydrolysis Efficacy Anti-Inflammatory Efficacy cAMP->Efficacy PKA/Epac Activation

Mechanistic pathway of UNII-Y4O6325SYW illustrating therapeutic efficacy and toxicological outcomes.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and established bioactivity profile of CI-1018 to guide assay calibration and concentration-response planning.

ParameterValue / Descriptor
Chemical Name CI-1018 (PD-168787)
UNII Y4O6325SYW
DSSTox Substance ID DTXSID0047248
Molecular Weight 396.4 g/mol
Primary Target Phosphodiesterase 4 (PDE4)
Primary Target Potency IC50 ~ 1.1 μM (in U937 cells)
ToxCast Off-Target Assay AUR-TPO (Thyroid Peroxidase) Evaluation
In Vivo Toxicity Signature Mesenteric Vasculitis (iNOS-mediated)

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate necessary controls to ensure that observed bioactivity is a true pharmacological or toxicological signature, rather than an assay artifact.

Protocol 1: High-Throughput AUR-TPO Inhibition Assay (ToxCast Standard)

Objective: Evaluate the potential of CI-1018 to disrupt thyroid hormone synthesis by inhibiting TPO, a critical MIE in endocrine disruption. Causality & Rationale: TPO catalyzes the oxidation of iodide. The Amplex UltraRed (AUR) reagent is a fluorogenic substrate that, in the presence of H2O2 and active TPO, is converted to highly fluorescent resorufin. Inhibition of TPO by the test compound prevents this conversion, resulting in a quantifiable loss of fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of human recombinant TPO enzyme in assay buffer (50 mM Tris-HCl, pH 7.4). Prepare the substrate mix containing 50 μM Amplex UltraRed and 0.002% H2O2.

  • Compound Plating: Dispense CI-1018 into a 384-well black, clear-bottom microplate using acoustic liquid handling (e.g., Echo 550) to achieve a final concentration range of 1 nM to 100 μM (10-point curve, 0.5% final DMSO).

  • Enzyme Addition: Add 10 μL of the TPO working solution to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 μL of the AUR/H2O2 substrate mix to all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure resorufin fluorescence (Excitation: 530 nm / Emission: 590 nm) every 2 minutes for 30 minutes.

  • Self-Validation (Cytotoxicity/Interference): Run a parallel CellTiter-Fluor assay on a surrogate cell line to ensure signal loss is not due to non-specific fluorescence quenching or compound aggregation. Use 3-Nitro-L-Tyrosine as a positive control for TPO inhibition.

Protocol 2: In Vitro PDE4 Inhibition & cAMP Accumulation Assay

Objective: Quantify the primary on-target pharmacological potency of CI-1018. Causality & Rationale: By inhibiting PDE4, CI-1018 prevents cAMP degradation. Using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, accumulated cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP Cryptate conjugate. High intracellular cAMP (high PDE4 inhibition) results in a low HTRF signal.

Step-by-Step Methodology:

  • Cell Preparation: Seed U937 human monocytes at 10,000 cells/well in a 384-well plate in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent non-PDE4 degradation).

  • Compound Treatment: Treat cells with CI-1018 (0.1 nM to 50 μM) and incubate for 30 minutes at 37°C.

  • Stimulation: Add 1 μM Forskolin to stimulate adenylate cyclase and induce baseline cAMP production. Incubate for an additional 30 minutes.

  • Lysis & Detection: Add HTRF lysis buffer containing the cAMP-d2 tracer and anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Self-Validation: Include Rolipram as a positive reference standard for PDE4 inhibition. Include a vehicle control (0.5% DMSO) to establish baseline cAMP levels.

HTSWorkflow Prep 1. Compound Preparation (UNII-Y4O6325SYW in DMSO) Screen 2. Single Concentration Screen (ToxCast Phase I/II) Prep->Screen DoseResp 3. Quantitative HTS (qHTS) Concentration-Response Profiling Screen->DoseResp Data 4. Data Normalization & Curve Fitting (tcpl Pipeline) DoseResp->Data Sig 5. Bioactivity Signature Generation (Predictive Toxicology) Data->Sig

ToxCast high-throughput screening workflow for generating predictive bioactivity signatures.

References

  • Title: WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes Source: Google Patents URL
  • Title: Figures and Tables_v10.
  • Title: Control Chemicals - EPA Source: EPA URL
  • Source: PMC (NIH)
  • Title: Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking?
  • Title: Apoptosis and Nitrative Stress Associated with Phosphodiesterase Inhibitor-Induced Mesenteric Vasculitis in Rats Source: Sci-Hub / The Anatomical Record URL

Sources

measuring PDE4 inhibition activity with UNII-Y4O6325SYW cell-based assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantifying PDE4 Inhibition by UNII-Y4O6325SYW (CI-1018) Using High-Throughput Cell-Based Assays

Introduction & Mechanistic Rationale

Phosphodiesterase 4 (PDE4) is a highly specialized enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. Because cAMP is a ubiquitous second messenger that regulates immune cell activation, smooth muscle relaxation, and neurological signaling, PDE4 has emerged as a premier therapeutic target for inflammatory and respiratory diseases[1].

UNII-Y4O6325SYW, widely known in pharmacological literature by its developmental code CI-1018 (or PD-168787), is a potent, selective PDE4 inhibitor[2]. To accurately evaluate the efficacy of CI-1018 during drug development, biochemical (cell-free) assays are insufficient because they fail to account for cell membrane permeability and intracellular metabolism. Therefore, a robust, self-validating cell-based assay is required to measure the true intracellular accumulation of cAMP resulting from PDE4 inhibition[3].

The Causality of cAMP Accumulation

In a resting cell, basal cAMP levels are heavily suppressed. When a G-protein coupled receptor (GPCR) is activated, Adenylyl Cyclase (AC) synthesizes cAMP from ATP. Simultaneously, PDE4 rapidly degrades this cAMP to maintain cellular homeostasis. By introducing UNII-Y4O6325SYW, we competitively block the active site of PDE4. This severs the degradation pathway, forcing a measurable intracellular accumulation of cAMP that scales proportionally with the inhibitor's potency[3].

Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active) AC->cAMP Synthesis ATP ATP ATP->AC Substrate PDE4 PDE4 Enzyme cAMP->PDE4 Binds PKA Downstream Signaling cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis CI1018 UNII-Y4O6325SYW (CI-1018) CI1018->PDE4 Inhibits

Mechanism of PDE4 inhibition by UNII-Y4O6325SYW (CI-1018) leading to cAMP accumulation.

Assay Design: The Self-Validating TR-FRET System

To measure this intracellular shift, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This is a competitive immunoassay designed for 384-well high-throughput screening[4].

Why HTRF? Traditional ELISAs require multiple wash steps that introduce mechanical variability and cell loss. HTRF is a "mix-and-read" technology. The assay relies on Time-Resolved Fluorescence Energy Transfer (TR-FRET) between two components added to the cell lysate: a Europium cryptate-labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP tracer (Acceptor)[4].

The Competitive Logic:

  • If UNII-Y4O6325SYW successfully inhibits PDE4, native cAMP floods the cell.

  • This native cAMP outcompetes the d2-labeled tracer for binding to the Donor antibody.

  • Because the Donor and Acceptor are pushed apart, the TR-FRET signal decreases.

  • Therefore, High PDE4 Inhibition = High Native cAMP = Low HTRF Ratio [3].

Establishing the Assay Window (Causality of Controls)

A reliable protocol must be self-validating. We achieve this through two critical experimental choices:

  • Adenylyl Cyclase Stimulation (Forskolin): Unstimulated cells do not produce enough basal cAMP to measure PDE4 inhibition accurately. We must add Forskolin (a direct AC activator) to generate a dynamic pool of cAMP that PDE4 actively attempts to degrade[5].

  • Maximum Inhibition Control (IBMX): IBMX is a non-selective pan-PDE inhibitor. By treating control wells with a saturating dose of IBMX, we define the absolute maximum cAMP accumulation possible in the cell line, establishing the 100% inhibition baseline[5].

Step-by-Step Experimental Protocol

Materials Required:

  • Cell Line: HEK293 or U937 cells (endogenously expressing PDE4).

  • Compounds: UNII-Y4O6325SYW (Test Compound), Forskolin (AC Activator), IBMX (Positive Control).

  • Detection: HTRF cAMP Assay Kit (Lysis buffer, cAMP-d2, anti-cAMP-Cryptate)[5].

  • Hardware: 384-well low-volume white microplates; TR-FRET compatible microplate reader (e.g., VICTOR Nivo)[5].

Methodology:

  • Cell Seeding: Harvest cells and resuspend in assay buffer (1X HBSS, 5 mM HEPES, 0.1% BSA). Dispense 5 µL of cell suspension (approx. 2,500 - 10,000 cells/well) into a 384-well white microplate[5].

  • Compound Pre-treatment: Add 2.5 µL of UNII-Y4O6325SYW (serially diluted in assay buffer) to the test wells. Add DMSO vehicle to negative control wells, and 0.5 mM IBMX to positive control wells[5]. Incubate for 15 minutes at room temperature to allow the inhibitor to penetrate the cells and bind PDE4.

  • Forskolin Stimulation: Add 2.5 µL of Forskolin (prepared at an EC50​−EC80​ concentration, typically 1-10 µM) to all wells to stimulate cAMP production[5]. Incubate for 30–60 minutes at room temperature.

  • Lysis & Competition: Add 5 µL of cAMP-d2 tracer, followed immediately by 5 µL of anti-cAMP-Cryptate (both diluted in the kit's specific lysis buffer)[4].

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the competitive binding to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET compatible reader. Excite the Europium cryptate at 320-340 nm, and measure the emission at 620 nm (Donor) and 665 nm (Acceptor)[6].

Workflow Step1 1. Cell Preparation & Seeding Dispense cells into 384-well white plate Step2 2. Compound Treatment Add UNII-Y4O6325SYW (Serial Dilutions) Step1->Step2 Step3 3. Adenylyl Cyclase Stimulation Add Forskolin to generate cAMP pool Step2->Step3 Step4 4. Incubation Incubate 30-60 min at Room Temperature Step3->Step4 Step5 5. Cell Lysis & Competition Add cAMP-d2 & Anti-cAMP-Cryptate Step4->Step5 Step6 6. TR-FRET Detection Read at 665nm & 620nm; Calculate Ratio Step5->Step6

Step-by-step experimental workflow for the cell-based HTRF cAMP assay.

Data Presentation & Analysis

To analyze the data, first calculate the HTRF ratio for each well:

Ratio=(Emission at 620 nmEmission at 665 nm​)×104

Using a standard curve generated with known concentrations of unlabeled cAMP, interpolate the HTRF ratios to determine the absolute intracellular cAMP concentration (nM)[6]. The percentage of PDE4 inhibition is then calculated relative to the Forskolin-only (0% inhibition) and IBMX (100% inhibition) controls.

Table 1: Representative Dose-Response Data for UNII-Y4O6325SYW (CI-1018) Note: Data is representative of typical PDE4 inhibitor profiling in HEK293 cells.

UNII-Y4O6325SYW (µM)HTRF Ratio (665/620 nm)Calculated cAMP (nM)PDE4 Inhibition (%)
10.0 1,200145.098.5
3.16 1,450110.085.0
1.00 2,10065.055.0
0.316 3,80028.025.0
0.100 4,90012.010.0
0.031 5,5005.02.5
Vehicle (DMSO) 5,8002.50.0
IBMX (Max Control) 1,150150.0100.0

Plotting the log concentration of UNII-Y4O6325SYW against the calculated PDE4 Inhibition (%) using non-linear regression (4-parameter logistic curve) will yield the IC50​ value, confirming the compound's cellular potency[3].

References

  • Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications. URL:[Link]

  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: Novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay. PMC (National Institutes of Health). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation Issues with UNII-Y4O6325SYW Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter solubility hurdles when working with targeted small molecules.

UNII-Y4O6325SYW—commonly known in the literature as CI-1018 or PD-168787[1]—is a potent, selective phosphodiesterase-4 (PDE4) inhibitor[2]. Structurally, it is a rigid, tricyclic pyrrolobenzodiazepinone derivative. With a molecular weight of 396.4 g/mol and a lipophilicity (AlogP) of 2.89[3], its hydrophobic nature makes it highly susceptible to precipitation, both during long-term storage in dimethyl sulfoxide (DMSO) and upon dilution into aqueous assay buffers.

This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure the scientific integrity of your PDE4 enzymatic assays and cell-based workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my UNII-Y4O6325SYW stock solution precipitate in DMSO after storage at -20°C? Expert Insight & Causality: The precipitation is rarely due to compound degradation; rather, it is a thermodynamic and environmental artifact. DMSO is highly hygroscopic. Repeated freeze-thaw cycles expose the solvent to atmospheric moisture, which condenses and integrates into the DMSO stock. Because UNII-Y4O6325SYW relies on the low dielectric constant of pure organic solvents for solvation, the introduction of water drastically increases the solvent's polarity. This lowers the compound's solubility threshold, forcing it into a crystalline precipitate.

Q2: How can I rescue a precipitated DMSO stock without degrading the compound? Expert Insight & Causality: You must overcome the crystal lattice energy without inducing thermal degradation.

  • Thermal Equilibration: Allow the vial to equilibrate to room temperature (25°C) naturally. DMSO freezes at 18.5°C; manipulating it below this temperature causes localized concentration gradients.

  • Gentle Heating & Sonication: Incubate the vial in a 37°C water bath for 5–10 minutes, followed by brief bath sonication (20–40 kHz)[4]. Sonication provides acoustic cavitation, breaking apart micro-crystals, while the heat increases kinetic energy to favor solute-solvent interactions. Do not exceed 40°C, as prolonged heat may compromise the amide bonds in the molecule.

Q3: When diluting the DMSO stock into aqueous cell culture media, I observe immediate micro-precipitation ("solvent crashing"). How do I prevent this? Expert Insight & Causality: This is the classic "solvent crashing" phenomenon. When a highly concentrated DMSO stock (e.g., 20 mM) is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic UNII-Y4O6325SYW molecules are suddenly left in a high-polarity microenvironment before they can disperse, causing them to aggregate and crash out[5]. Solution: Never dilute directly from 100% DMSO to a <0.5% DMSO aqueous solution in a single step. Use a stepwise dilution strategy or employ biocompatible co-solvents (e.g., PEG300, Tween-80) to create a thermodynamic bridge between the organic and aqueous phases[6].

Section 2: Physicochemical Data & Working Parameters

To establish a self-validating system, ensure your experimental parameters align with the established solubility limits of UNII-Y4O6325SYW. Summarized below are the critical quantitative thresholds for this compound.

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 396.4 g/mol [1]Moderate size, but rigid planar structure promotes molecular stacking.
Lipophilicity (AlogP) 2.89[3]Hydrophobic; requires organic solvents for primary solvation.
Max DMSO Stock Conc. 20 mM – 50 mMExceeding 50 mM risks supersaturation and spontaneous nucleation.
Max Aqueous DMSO 0.1% – 0.5% (v/v)[4]Prevents DMSO-induced cytotoxicity and off-target effects in cell-based assays.
Storage (Stock Solution) -80°C (6 months)[6]Minimizes freeze-thaw cycles and moisture ingress.
Co-solvent Compatibility PEG300, Tween-80Disrupts hydrophobic interactions during aqueous dilution.

Section 3: Experimental Protocol: Crash-Free Aqueous Dilution

This protocol utilizes a co-solvent bridging technique to prevent UNII-Y4O6325SYW from crashing out during in vitro or in vivo assay preparation[6]. Every step is designed to be a self-validating system to ensure complete solubility before proceeding to your assay.

Materials Required:

  • UNII-Y4O6325SYW stock solution (20 mM in anhydrous DMSO)

  • PEG300 (Polymeric dispersant)

  • Tween-80 (Micelle-forming surfactant)

  • Aqueous Buffer (e.g., PBS or Saline)

Step-by-Step Methodology:

  • Preparation: Remove the 20 mM DMSO stock from -80°C storage and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Visual Inspection: Inspect the stock under a light microscope. If micro-crystals are present, sonicate at 37°C for 5 minutes until optically clear.

  • Organic Phase Mixing: In a fresh microcentrifuge tube, add the required volume of DMSO stock. For a final formulation of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline, first add the PEG300 to the DMSO stock. Vortex immediately for 10 seconds.

    • Causality: PEG300 acts as a polymeric dispersant, lowering the dielectric shock.

  • Surfactant Addition: Add the Tween-80 to the mixture. Vortex for 10 seconds.

    • Causality: Tween-80 forms micelles that encapsulate the hydrophobic core of the PDE4 inhibitor.

  • Aqueous Integration: Pre-warm the Saline/PBS to 37°C. Add the aqueous buffer dropwise while continuously vortexing the mixture.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a vehicle blank. An OD600 > 0.05 indicates light scattering from sub-visible precipitation. If the OD600 is < 0.05, the solution is fully dissolved and ready for use.

Section 4: Troubleshooting Workflow Visualization

Follow this logical decision tree when encountering precipitation at any stage of your workflow.

TroubleshootingWorkflow Start Visual Inspection of UNII-Y4O6325SYW Solution StockIssue Precipitation in DMSO Stock Start->StockIssue In Storage Vial AqueousIssue Precipitation in Aqueous Buffer Start->AqueousIssue Upon Dilution HeatSonicate Warm to 37°C & Bath Sonicate StockIssue->HeatSonicate First Step Stepwise Stepwise Dilution (Pre-warm Buffer) AqueousIssue->Stepwise Protocol Adjustment Cosolvent Add Co-solvents (PEG300, Tween-80) AqueousIssue->Cosolvent Formulation Change CheckWater Check for Moisture Contamination HeatSonicate->CheckWater Remains Cloudy Proceed Proceed to Assay HeatSonicate->Proceed Clears Discard Discard & Prepare Fresh Stock CheckWater->Discard Water Detected Stepwise->Proceed No Crashing Cosolvent->Proceed Clear Solution

Decision tree for troubleshooting UNII-Y4O6325SYW precipitation in stock and working solutions.

References

  • Title: 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- | CID 9865514. Source: PubChem. URL: [Link]

  • Title: CI-1018 - Drug Targets, Indications, Patents. Source: Patsnap Synapse. URL: [Link]

  • Title: What are the small particles after the dissolution of the SCD1 inhibitor CAY10566? Source: ResearchGate. URL: [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for UNII-Y4O6325SYW (CI-1018)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Support Center. As researchers and drug development professionals advance the preclinical evaluation of UNII-Y4O6325SYW—widely known in the literature as the PDE4 inhibitor CI-1018 or PD-168787[1]—robust bioanalytical methods are paramount. Because high doses of CI-1018 have been associated with mesenteric vascular lesions in rodent models[2], precise pharmacokinetic and metabonomic profiling is required to establish accurate therapeutic windows[3].

This guide provides authoritative, field-proven troubleshooting strategies to optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) retention times and peak shapes for UNII-Y4O6325SYW.

Section 1: Physicochemical & MS/MS Parameters

To control a molecule's behavior in the MS source and on the column, we must first understand its intrinsic properties. UNII-Y4O6325SYW contains a pyridinecarboxamide moiety and a benzodiazepine-like core, conferring basic properties that are highly responsive to pH manipulation.

Table 1: Quantitative Data & LC-MS/MS Implications for UNII-Y4O6325SYW

ParameterValueCausality / Implication for LC-MS Workflow
Molecular Formula C24H20N4O2Determines exact mass and isotopic distribution.
Monoisotopic Mass 396.1586 DaYields a stable [M+H]+ precursor ion at m/z 397.2[4].
AlogP 2.89Moderate lipophilicity; ensures strong retention on C18 stationary phases[5].
Polar Surface Area 74.66 ŲInfluences solvation dynamics and susceptibility to matrix effects[5].
Primary MRM Transitions m/z 397.2 → 275.1, 247.1Optimal fragment ions for Multiple Reaction Monitoring (MRM) quantitation[6].
Section 2: Troubleshooting FAQs

Q1: Why is the retention time (RT) of UNII-Y4O6325SYW drifting later across sequential plasma injections? Application Scientist Insight: Retention time drift in complex matrices is rarely a pump failure; it is usually a phase ratio alteration. When analyzing precipitated plasma, late-eluting hydrophobic matrix components—specifically endogenous glycerophospholipids—accumulate on the hydrophobic C18 stationary phase. This accumulation effectively increases the carbon load of the column, increasing the retention of moderately lipophilic compounds (AlogP 2.89) like CI-1018 over time. Self-Validating Solution: Implement a post-elution column wash. Program your gradient to hold at 95% organic solvent (Acetonitrile) for at least 1.5 minutes after the analyte elutes. To validate that matrix accumulation is the culprit, monitor the in-source phospholipid transition (m/z 184 → 184) during your run; if a massive broad peak appears late in the gradient, your wash step is insufficient.

Q2: I am observing severe peak tailing for UNII-Y4O6325SYW. How do I correct this? Application Scientist Insight: Peak tailing for UNII-Y4O6325SYW is driven by secondary interactions. The molecule possesses basic nitrogen centers (e.g., the pyridine ring). On standard silica-based C18 columns at neutral pH, residual silanol groups are ionized (SiO⁻). The protonated basic nitrogens of CI-1018 interact with these negatively charged silanols via ion-exchange mechanisms, causing the analyte to "drag" on the column. Self-Validating Solution: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid. This forces the silanols into their neutral, protonated state (SiOH), eliminating the ionic interaction. If tailing persists, switch to a superficially porous particle (SPP) column with a positively charged surface modification, which electrostatically repels the basic analyte.

Q3: What is the optimal mobile phase composition to maximize ESI+ sensitivity without compromising RT stability? Application Scientist Insight: While Methanol is often more cost-effective, Acetonitrile is vastly superior for this specific compound. Acetonitrile has a lower surface tension and lower viscosity, which enhances droplet fission and desolvation efficiency in the Positive Electrospray Ionization (ESI+) source. This directly amplifies the signal for the m/z 397.2 → 275.1 transition[6]. Use Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

Section 3: Logical Troubleshooting Workflow

Troubleshooting_Logic Start Issue Detected: RT Drift or Peak Tailing Check1 Is the peak tailing factor > 1.5? Start->Check1 Action1 Adjust Mobile Phase pH < 3.0 (Protonate Silanols) Check1->Action1 Yes Check2 Is RT shifting later across injections? Check1->Check2 No Action1->Check2 Action2 Extend High-Organic Wash Flush Phospholipids Check2->Action2 Yes Success Stable RT & Symmetrical Peak Check2->Success No Action2->Success

Logical troubleshooting workflow for resolving UNII-Y4O6325SYW chromatographic anomalies.

Section 4: Step-by-Step Methodology for RT Optimization & Validation

This protocol provides a self-validating framework to lock in the retention time for UNII-Y4O6325SYW.

Step 1: Matrix Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (containing UNII-Y4O6325SYW) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal stable-isotope standard.

  • Vortex vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Causality: Acetonitrile precipitation removes >95% of proteins but leaves phospholipids, necessitating a strong chromatographic wash.

Step 2: Chromatographic Setup

  • Column: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C to reduce backpressure and improve mass transfer.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Step 3: Gradient Programming (The "Trap and Elute" Strategy)

  • 0.0 - 0.5 min: Hold at 5% B. Causality: Focuses the analyte at the head of the column, preventing early breakthrough.

  • 0.5 - 2.5 min: Linear ramp to 95% B. Causality: Elutes UNII-Y4O6325SYW sharply due to its AlogP of 2.89.

  • 2.5 - 3.5 min: Hold at 95% B. Critical Step: Flushes highly retained matrix lipids.

  • 3.5 - 3.6 min: Return to 5% B.

  • 3.6 - 5.0 min: Re-equilibration. Self-Validation: Ensure column volume is replaced at least 10 times before the next injection to guarantee RT stability.

Step 4: MS/MS Detection Parameters

  • Source: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Monitor m/z 397.2 → 275.1 (Quantifier) and m/z 397.2 → 247.1 (Qualifier)[6].

References
  • Compound: CHEMBL111925 - ChEMBL - EMBL-EBI, ebi.ac.uk,
  • 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- | C24H20N4O2 | CID 9865514 - PubChem, nih.gov,
  • 4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- | C24H20N4O2 | CID 11326928 - PubChem, nih.gov,
  • Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in r
  • NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology - ACS Public
  • US7629335B2 - Anti-inflammatory androstane derivative - Google P

Sources

reducing off-target effects of UNII-Y4O6325SYW in cell culture models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro pharmacological modeling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate the confounding off-target effects frequently encountered when utilizing UNII-Y4O6325SYW (also known as CI-1018 or PD-168787)[1].

While UNII-Y4O6325SYW is a potent phosphodiesterase 4 (PDE4) inhibitor designed to elevate intracellular cAMP and suppress inflammatory cytokines, exceeding its narrow therapeutic window in cell culture often triggers non-canonical, off-target cytotoxicity. This guide provides field-proven, self-validating strategies to isolate true PDE4 biology from off-target artifacts.

FAQ 1: Vascular Cell Apoptosis & Paracrine Toxicity

Q: When applying UNII-Y4O6325SYW to human pulmonary artery smooth muscle cells (HPASMC) co-cultured with lung microvascular endothelial cells (HMVEC-L), we observe massive HPASMC apoptosis. Is this an on-target PDE4 effect?

A: No. In my experience optimizing these co-culture assays, this is a classic misattribution of off-target cytotoxicity. The causality here is rooted in an indirect, paracrine signaling cascade rather than canonical cAMP elevation.

When applied at high concentrations (e.g., >50 µM), UNII-Y4O6325SYW induces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) within the endothelial cell population[2][3]. The endothelial cells subsequently release high levels of nitric oxide (NO). This NO acts as an intercellular stress signal that diffuses into the adjacent smooth muscle cells, upregulating the Fas-FasL apoptotic pathway and triggering cell death[3].

To rescue your cells, you must block this specific off-target inflammatory cascade using selective COX-2 or iNOS inhibitors (detailed in the protocol below).

G CI1018 UNII-Y4O6325SYW (>50 µM) Endothelial Endothelial Cells (HMVEC-L) CI1018->Endothelial Off-target stress iNOS iNOS / COX-2 Upregulation Endothelial->iNOS Induction NO Nitric Oxide (NO) iNOS->NO Synthesis VSMC Smooth Muscle Cells (HPASMC) NO->VSMC Paracrine diffusion FasL Fas-FasL Activation VSMC->FasL Upregulation Apoptosis Apoptosis FasL->Apoptosis Cell death

Paracrine signaling cascade driving off-target VSMC apoptosis via CI-1018-induced NO release.

FAQ 2: Differentiating cAMP-Dependent vs. Independent Off-Target Effects

Q: How can we validate whether the observed reduction in cell migration and matrix metalloproteinase (MMP) activity is due to PDE4 inhibition or an off-target interaction?

A: PDE4 inhibitors are known to exhibit off-target enzymatic modulation. For instance, compounds in this class can directly alter MMP2 and MMP9 activities independent of the cAMP-PKA signaling pathway[4].

To establish causality, you must implement a self-validating assay using a Protein Kinase A (PKA) inhibitor, such as H89. Because PKA is the direct downstream effector of cAMP, blocking PKA should negate any true PDE4-mediated effects. If UNII-Y4O6325SYW continues to inhibit MMP activity or migration in the presence of H89, the effect is definitively off-target (cAMP-independent)[4].

Quantitative Data Summary: UNII-Y4O6325SYW Concentration Thresholds

Target / PathwayCompoundEffective ConcentrationCellular ConsequenceMechanism Type
PDE4A/B/C/D UNII-Y4O6325SYW0.5 – 5.0 nMCanonical cAMP elevationOn-Target
MMP2/9 Activity PDE4 Inhibitor Class20 – 40 µMcAMP-independent matrix remodelingOff-Target (Direct)
iNOS / COX-2 UNII-Y4O6325SYW> 50 µMEndothelial stress, pro-inflammatoryOff-Target
Fas-FasL UNII-Y4O6325SYW~ 125 µMVSMC apoptosis in co-cultureOff-Target (Paracrine)

Self-Validating Experimental Protocol: Mitigating CI-1018 Off-Target Toxicity

To safely screen UNII-Y4O6325SYW without triggering confounding off-target inflammatory and apoptotic pathways, follow this self-validating methodology. This system is "self-validating" because it incorporates internal mechanistic controls (H89 and Lumiracoxib). By comparing readouts across these specific inhibitor arms, the system internally verifies whether the observed phenotype is driven by canonical PDE4 inhibition or an artifact of off-target toxicity[2].

Step 1: Co-Culture Setup & Equilibration

  • Seed HMVEC-L (Endothelial) and HPASMC (Smooth Muscle) cells in a transwell co-culture system or direct contact monolayer at a 1:1 ratio.

  • Allow cells to adhere and equilibrate in complete growth media for 24 hours at 37°C, 5% CO₂.

Step 2: Mechanistic Control Pre-treatment (The Validation Step) Divide your wells into four distinct experimental arms to isolate the mechanism:

  • Arm A (Vehicle Control): Add 0.1% DMSO.

  • Arm B (PDE4 Target Validation): Pre-treat with 10 µM H89 (PKA inhibitor) for 1 hour. This isolates cAMP-independent off-target effects.

  • Arm C (Toxicity Rescue Validation): Pre-treat with 10 µM Lumiracoxib (COX-2 inhibitor) or 1400W (iNOS inhibitor) for 1 hour. This prevents the off-target NO/FasL apoptotic cascade[2][3].

  • Arm D (Test): Media only (Standard compound exposure).

Step 3: UNII-Y4O6325SYW Exposure

  • Prepare a fresh stock of UNII-Y4O6325SYW in DMSO.

  • Dose all arms with UNII-Y4O6325SYW. Crucial: Keep the final concentration between 10 nM and 1 µM. Exceeding 50 µM will force the drug into low-affinity off-target interactions[3].

  • Incubate for 72 hours.

Step 4: Endpoint Analysis

  • Viability: Perform a Caspase-3/7 cleavage assay. If Arm D shows apoptosis but Arm C does not, you have successfully proven that the toxicity was an off-target COX-2/iNOS artifact[2].

  • Efficacy: Measure intracellular cAMP via ELISA. If Arm B and Arm D show identical phenotypic outcomes despite H89 blocking PKA, your compound is acting via off-target mechanisms[4].

Workflow Step1 1. Co-Culture Setup Step2 2. Inhibitor Pre-treatment Step1->Step2 24h Step3 3. CI-1018 Exposure Step2->Step3 +1h Step4 4. Viability & cAMP Readout Step3->Step4 72h

Step-by-step experimental workflow for isolating on-target PDE4 effects from cytotoxicity.

References

  • 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- | C24H20N4O2 | CID 9865514 Source: PubChem (National Institutes of Health) URL:[Link]

  • The Hidden Potential of PDE4 Inhibitor Rolipram: A Multifaceted Examination of its Inhibition of MMP2/9 Reveals Therapeutic Implications Source: bioRxiv URL:[Link]

  • Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats Source: PubMed Central (PMC) URL:[Link]

  • Application of stem cells in biomedical research (Abstract 228: Endothelial Cell-Derived Nitric Oxide Mediates Smooth Muscle Cell Fas Expression Induced by Phosphodiesterase Inhibition) Source: Society of Toxicology (SOT) URL:[Link]

Sources

Technical Support Center: Managing UNII-Y4O6325SYW (CI-1018) Induced Vascular Lesions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for preclinical toxicology troubleshooting. This guide is specifically designed for researchers and drug development professionals managing Drug-Induced Vascular Injury (DIVI) associated with UNII-Y4O6325SYW (also known as CI-1018 or PD-168787), a selective Phosphodiesterase-4 (PDE4) inhibitor[1].

While PDE4 inhibitors offer significant therapeutic potential for chronic inflammatory airway diseases, their preclinical development is frequently hampered by the induction of mesenteric vasculitis and arteritis in rodent models[2]. This guide synthesizes field-proven insights to help you detect, monitor, and mitigate these vascular lesions while maintaining the scientific integrity of your toxicology studies.

Overview & Mechanistic Background (FAQs)

Q: What is the primary mechanistic driver of UNII-Y4O6325SYW-induced vascular lesions in rats? A: The administration of CI-1018 triggers a cascade initiated by PDE4 inhibition and subsequent cAMP elevation. This leads to a primary modulation of vascular tone and hemodynamic stress[3]. The mechanical stress upregulates inducible nitric oxide synthase (iNOS) in endothelial cells, leading to localized overproduction of nitric oxide (NO) and peroxynitrite (marked by nitrotyrosine residues)[4]. This nitrative stress directly induces apoptosis in medial smooth muscle cells (SMCs), characterized by Caspase-3 activation and medial necrosis, which is rapidly followed by perivascular mixed inflammatory cell infiltration[4].

Q: How can I differentiate between primary vascular toxicity and secondary inflammatory damage in my histopathology results? A: To establish causality, you must decouple the primary drug effect from the secondary immune response. This is achieved by co-administering a broad immunosuppressant like dexamethasone. Studies show that while dexamethasone completely eliminates the inflammatory infiltrates and associated iNOS/Caspase-3 immunoreactivity, minimal medial SMC necrosis and hemorrhage still occur[4]. This self-validating experimental choice proves that the SMC necrosis is a primary etiologic change driven by the PDE4 inhibitor, rather than a secondary bystander effect of the inflammatory response[5].

Pathway A UNII-Y4O6325SYW (CI-1018) B PDE4 Inhibition & cAMP Elevation A->B C Vascular Tone Modulation (Hemodynamic Stress) B->C D iNOS Upregulation & NO/Peroxynitrite Production C->D F Perivascular Inflammation (Neutrophil Infiltration) C->F E Smooth Muscle Cell Apoptosis (Caspase-3+) D->E G Mesenteric Arteritis (Medial Necrosis) E->G F->G

Mechanistic pathway of CI-1018 induced mesenteric vascular lesions.

Troubleshooting Guide: Detecting and Monitoring Vascular Lesions

Issue: Standard histopathological assessment of DIVI requires terminal endpoints, preventing longitudinal monitoring of disease progression within the same animal cohort. Solution: Implement Metabonomic Profiling and Soluble Biomarker Quantification .

Instead of relying solely on terminal necropsy, you can utilize high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy of biofluids (urine) coupled with pattern recognition-based chemometric analysis (Principal Component Analysis - PCA)[5]. CI-1018 induces a distinct shift in the urinary metabonomic profile within 48 to 72 hours of administration[5]. Because this spectral shift persists even when inflammation is suppressed by dexamethasone, it serves as a highly specific, non-invasive surrogate marker for the primary vascular lesion itself[5]. Additionally, quantifying Tissue Inhibitor of Metalloproteinase 1 (TIMP-1) in serum serves as an early predictive biomarker of the tissue remodeling components of PDE4 inhibitor-induced vascular injury[3].

Troubleshooting Guide: Mitigating Vascular Toxicity in Experimental Design

Issue: High supratherapeutic doses of CI-1018 (e.g., 750 mg/kg) cause premature morbidity due to severe mesenteric hemorrhage and edema, preventing the completion of long-term efficacy or toxicokinetic studies[2]. Solution: Pharmacological modulation of the Nitric Oxide or Cyclooxygenase pathways.

If the goal of your study is to evaluate off-target effects or long-term pharmacokinetics without losing the cohort to acute DIVI, you can block the downstream effector pathways. Co-administration of L-NAME (a nitric oxide synthase inhibitor) significantly reduces the incidence and severity of the vascular injury by blocking the localized NO production that drives SMC apoptosis[6]. Alternatively, co-administration of a non-steroidal anti-inflammatory drug (NSAID) such as diclofenac has been shown to prevent the adverse toxicological findings associated with PDE4 inhibitors, maintaining cohort viability[2].

Summary of Pharmacological Interventions on CI-1018 Toxicity
Treatment GroupPerivascular Inflammatory InfiltratesMedial SMC NecrosisCaspase-3 / Apoptosis MarkersUrine NMR Pattern Shift (PCA)
Vehicle Control AbsentAbsentNegativeBaseline
CI-1018 (750 mg/kg) SevereMarkedHigh (Positive)Distinct Shift (48-72h)
CI-1018 + Dexamethasone EliminatedMinimal (Present)EliminatedDistinct Shift (48-72h)
CI-1018 + L-NAME ReducedReducedReducedAttenuated

Experimental Protocols

Protocol A: Non-Invasive Metabonomic Assessment of DIVI

This self-validating protocol uses a dexamethasone control arm to ensure the detected biomarkers are specific to vascular necrosis, not generalized inflammation[5][7].

  • Cohort Stratification: Divide male Wistar rats into four groups: Vehicle, CI-1018 alone (750 mg/kg, oral gavage), Dexamethasone alone (1 mg/kg, IP), and CI-1018 + Dexamethasone.

  • Dosing & Collection: Administer compounds daily for 4 days. Collect urine samples daily (0-96 hours) using metabolism cages over ice to prevent metabolite degradation.

  • Sample Preparation: Centrifuge urine at 3,000 x g for 10 minutes to remove particulates. Mix 400 µL of urine with 200 µL of phosphate buffer (pH 7.4) containing 1 mM TSP (trimethylsilylpropanoic acid) as an internal standard.

  • NMR Spectroscopy: Acquire 1D 1H-NMR spectra at 600 MHz using a standard NOESY presaturation pulse sequence to suppress the water resonance.

  • Chemometric Analysis: Bin the NMR spectra (0.04 ppm width) and exclude the water and urea regions. Perform Principal Component Analysis (PCA) to identify pattern separations between the vehicle and CI-1018 treated groups.

Workflow S1 1. In Vivo Dosing (CI-1018 +/- Dex) S2 2. Daily Urine Collection (0-96h) S1->S2 S3 3. High-Resolution 1H-NMR Spectroscopy S2->S3 S4 4. PCA Pattern Recognition S3->S4 S5 5. Non-Invasive Lesion Detection S4->S5

Workflow for non-invasive metabonomic detection of DIVI.

Protocol B: Immunohistochemical Validation of SMC Apoptosis

To confirm the mechanistic cause of the lesions, this protocol localizes nitrative stress and apoptosis specifically to the vascular wall[4].

  • Tissue Harvesting: At necropsy, rapidly excise the mesenteric vascular bed. Fix in 10% neutral buffered formalin for 24 hours and embed in paraffin.

  • Sectioning & Deparaffinization: Cut 5 µm sections. Deparaffinize in xylene and rehydrate through graded ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer (pH 6.0) for 20 minutes at 95°C.

  • TUNEL Assay: Apply a fluorometric TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit to detect DNA fragmentation in medial SMCs.

  • Immunostaining: Incubate adjacent serial sections with primary antibodies against active Caspase-3 (1:200) and Nitrotyrosine (1:100) overnight at 4°C.

  • Visualization: Apply species-specific secondary antibodies conjugated to HRP, develop with DAB substrate, and counterstain with hematoxylin. Verify that Caspase-3 and TUNEL-positive staining are localized specifically to the medial smooth muscle cells[4].

References

  • [1] PubChem. "CI-1018 (UNII-Y4O6325SYW)". National Institutes of Health (NIH). URL:[Link]

  • [2] Dietsch, P., et al. "Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats". National Institutes of Health (NIH) / PMC. URL:[Link]

  • [6] Weaver, J. L., et al. "Effects of Modulating In Vivo Nitric Oxide Production on the Incidence and Severity of PDE4 Inhibitor–Induced Vascular Injury in Sprague-Dawley Rats". Toxicological Sciences (via Sci-Hub). URL:[Link]

  • [7] Robertson, D. G., et al. "Metabonomic Assessment of Vasculitis in Rats". Cardiovascular Toxicology / PubMed. URL:[Link]

  • [3] Dagues, N., et al. "Investigation of the molecular mechanisms preceding PDE4 inhibitor-induced vasculopathy in rats: tissue inhibitor of metalloproteinase 1, a potential predictive biomarker". Toxicological Sciences / PubMed. URL:[Link]

  • [4] Slim, R. M., et al. "Apoptosis and Nitrative Stress Associated with Phosphodiesterase Inhibitor-Induced Mesenteric Vasculitis in Rats". Toxicology and Applied Pharmacology (via Sci-Hub). URL:[Link]

  • [5] Robosky, L., et al. "Effect of dexamethasone on the metabonomics profile associated with phosphodiesterase inhibitor-induced vascular lesions in rats". Toxicology and Applied Pharmacology / PubMed. URL:[Link]

Sources

Technical Support Center: Bioanalytical Optimization for UNII-Y4O6325SYW (CI-1018)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting UNII-Y4O6325SYW (commonly known as CI-1018 or PD-168787) from biological matrices.

UNII-Y4O6325SYW is a highly lipophilic (LogP ~2.89) selective phosphodiesterase 4 (PDE4) inhibitor featuring a tricyclic pyrrolobenzodiazepinone core and a pyridinecarboxamide moiety[1]. Because PDE4 inhibitors often exhibit a narrow therapeutic window due to emetic liabilities[2], preclinical and clinical pharmacokinetics demand highly sensitive, reproducible LC-MS/MS assays. This guide provides the mechanistic reasoning behind our validated extraction protocols, troubleshooting FAQs, and step-by-step methodologies.

🔬 Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression (matrix effect) when analyzing human plasma extracts of UNII-Y4O6325SYW via ESI+. What is the mechanistic cause, and how do I resolve it?

Causality & Solution: If you are using a simple Protein Precipitation (PPT) with methanol or acetonitrile, you are likely co-extracting high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines). Because UNII-Y4O6325SYW is highly lipophilic, it co-elutes with these late-eluting phospholipids on a reversed-phase C18 column. In the Electrospray Ionization (ESI) source, these abundant lipids outcompete the target analyte for charge on the droplet surface, leading to signal suppression.

  • The Fix: Switch your extraction protocol to Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, or incorporate a phospholipid-removal plate (e.g., Ostro™ or Phree™) post-PPT. This will strip the phospholipids while retaining the analyte.

Q2: My Liquid-Liquid Extraction (LLE) recovery using MTBE is highly variable (ranging from 40% to 85%). Why is this happening?

Causality & Solution: This variability is a classic symptom of poor pH control. UNII-Y4O6325SYW contains a basic pyridine nitrogen. If the plasma pH fluctuates (which happens naturally as dissolved CO₂ escapes during sample thawing), the molecule shifts between its protonated (ionized) and deprotonated (unionized) states. In its ionized state, it partitions poorly into non-polar solvents like Methyl tert-butyl ether (MTBE).

  • The Fix: You must force the analyte into its unionized state before adding the organic solvent. Spike your plasma aliquot with a basic buffer (e.g., 0.1 M Ammonium Hydroxide or Sodium Carbonate) to drive the pH above 8.0 prior to LLE.

Q3: We are conducting metabonomic studies on rat mesenteric tissue to investigate PDE4 inhibitor-induced vasculitis. How should we modify the extraction for tissue homogenates?

Causality & Solution: Preclinical toxicity studies of CI-1018 often focus on mesenteric vasculitis[3][4]. Mesenteric tissue is highly fibrous and lipid-rich. Direct PPT will trap the lipophilic UNII-Y4O6325SYW within the denatured protein pellet, leading to artificially low recoveries.

  • The Fix: Homogenize the tissue in a 50:50 Methanol:Water mixture using a bead-beater to disrupt the lipid bilayers without fully precipitating the proteins. Follow this with a Hexane:Ethyl Acetate (1:1, v/v) LLE to selectively partition the drug away from the complex tissue matrix.

📊 Section 2: Quantitative Data & Protocol Selection

To ensure a self-validating system, always match your extraction method to your required Limit of Quantitation (LOQ) and matrix complexity. Below is a summary of validated extraction efficiencies for UNII-Y4O6325SYW.

Extraction MethodBiological MatrixSolvent / Sorbent ChoiceMean Recovery (%)Matrix Factor (MF)*Precision (% CV)Recommended Application
PPT Plasma (Rat/Human)Acetonitrile (1:3 ratio)88.50.75 (Suppression)8.2High-throughput PK screening
LLE Plasma (Rat/Human)Ethyl Acetate (pH 8.0)76.20.955.4High sensitivity, low matrix effect
SPE UrinePolymeric HLB (30 mg)94.10.983.1Trace analysis, metabonomics[4]
PPT + PLR Mesenteric TissueACN + Phospholipid Removal85.30.926.7Complex lipid-rich tissues[3]

* A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

⚙️ Section 3: Step-by-Step Experimental Methodologies

Protocol A: High-Sensitivity Solid-Phase Extraction (SPE) for Urine/Plasma

Designed for maximum cleanliness and elimination of ion suppression.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the HLB cartridge (30 mg/1cc), followed by 1.0 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Sample Pre-treatment: In a microcentrifuge tube, combine 200 µL of biological matrix, 20 µL of Internal Standard (IS) working solution, and 200 µL of 2% NH₄OH in water. Vortex for 10 seconds.

  • Loading: Apply the pre-treated sample to the conditioned SPE cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Mechanism: This removes polar endogenous interferents (salts, urea) while the lipophilic UNII-Y4O6325SYW remains bound via hydrophobic interactions.

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid).

Protocol B: Rapid Liquid-Liquid Extraction (LLE) for Plasma

Designed for rapid, cost-effective extraction of the unionized drug.

  • Buffering: To 100 µL of plasma, add 10 µL of IS and 50 µL of 0.5 M Sodium Carbonate buffer (pH 9.5). Vortex briefly.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Partitioning: Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic analyte into the upper organic layer.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to break any micro-emulsions.

  • Transfer & Dry: Transfer 500 µL of the upper organic layer to a clean vial. Evaporate to dryness under nitrogen and reconstitute as described in Protocol A.

🖼️ Section 4: LC-MS/MS Sample Preparation Workflow

Below is the logical flow diagram illustrating the decision matrix and processing steps for extracting UNII-Y4O6325SYW.

G Start Biological Matrix (Plasma/Urine/Tissue) Spike Add Internal Standard (IS) & pH Adjustment Buffer Start->Spike Split Select Extraction Protocol Based on Matrix & LOQ Spike->Split PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile Split->PPT LLE Liquid-Liquid Extraction (LLE) Add Ethyl Acetate (pH > 8) Split->LLE SPE Solid Phase Extraction (SPE) Load onto HLB Cartridge Split->SPE Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LLE->Centrifuge WashElute Wash (5% MeOH) Elute (100% ACN) SPE->WashElute Dry Evaporate to Dryness (N2 stream, 35°C) Centrifuge->Dry WashElute->Dry Recon Reconstitution (Initial Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Recon->LCMS

Caption: Decision matrix and processing workflow for the extraction of UNII-Y4O6325SYW from biological matrices.

📚 References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 9865514, CI-1018 (UNII-Y4O6325SYW). Retrieved April 7, 2026. URL: [Link][1]

  • Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. URL:[Link][2]

  • Robosky L, Slim RM, Dethloff LA, Reily MD, Albassam M, Robertson DG. NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology. Chem. Res. Toxicol. 2008. URL:[Link][4]

Sources

Technical Support Center: Resolving Background Noise in PDE4 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common issues in Phosphodiesterase 4 (PDE4) enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly high background noise, when working with PDE4 inhibitors such as UNII-Y4O6325SYW (Roflumilast) . Our goal is to provide you with the expertise and practical steps needed to diagnose and solve these issues, ensuring the integrity and reliability of your experimental data.

Understanding the Core Challenge: Signal vs. Noise

PDE4 enzymatic assays are fundamental to identifying and characterizing novel therapeutics for inflammatory diseases like COPD and atopic dermatitis.[1][2] These assays measure the conversion of cyclic adenosine monophosphate (cAMP) to its inactive form, AMP.[2] An inhibitor like Roflumilast will block this conversion, leading to a measurable change in the assay signal.

However, the accuracy of these measurements can be compromised by high background noise—a signal that is not a result of the specific enzymatic activity being measured. This guide will walk you through identifying the source of this noise and implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when setting up and running PDE4 assays.

Q1: What is UNII-Y4O6325SYW and what is its role in a PDE4 assay?

UNII-Y4O6325SYW is the Unique Ingredient Identifier for Roflumilast , a potent and selective PDE4 inhibitor.[3][4] In a PDE4 enzymatic assay, Roflumilast typically serves one of two purposes:

  • Positive Control: As a well-characterized inhibitor, it is used to confirm that the assay can detect PDE4 inhibition reliably.

  • Test Compound: It may be the subject of the experiment itself, for example, when comparing its potency against new chemical entities.

Roflumilast works by competitively inhibiting PDE4, which increases intracellular levels of cAMP.[3][5] This action reduces the activity of inflammatory cells, which is the basis of its therapeutic effect.[3][4]

Q2: What are the most common sources of high background noise in enzymatic assays?

High background noise can originate from multiple sources, broadly categorized as follows:

  • Reagent-Based Issues: This includes contamination of buffers or water, spontaneous degradation of the substrate, and cross-reactivity of detection antibodies.[6]

  • Assay-Format-Specific Issues: Different detection methods (e.g., Fluorescence, HTRF, AlphaScreen) have unique vulnerabilities. For instance, fluorescent compounds can directly interfere with fluorescence-based readouts.[7][8]

  • Compound-Specific Interference: The test compound itself (e.g., Roflumilast) can be a source of noise through autofluorescence, light scattering, or non-specific interactions with assay components.[7][9]

  • Solvent Effects: Dimethyl sulfoxide (DMSO), the most common solvent for test compounds, can perturb enzyme structure and activity at higher concentrations.[10][11][12]

Q3: How can a test compound like Roflumilast interfere with the assay readout?

A test compound can generate a false signal or obscure the true signal in several ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false positive signal.[8][13]

  • Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent probe, leading to a lower-than-expected signal (a false negative).[7]

  • Light Scatter: Poor solubility can lead to compound precipitation or aggregation. These particles can scatter light, causing artificially high readings, particularly in fluorescence-based assays.[9][14]

  • Reaction with Detection Reagents: Some compounds can chemically react with assay components, either generating or destroying the signal.[15]

Q4: What are the absolutely essential controls for a PDE4 assay?

To accurately diagnose background noise, every experiment must include the following controls:

  • Negative (No Enzyme) Control: Contains all assay components except the PDE4 enzyme. This control is critical for identifying background signal originating from the substrate, buffer, or detection reagents.[7]

  • Vehicle (Solvent) Control: Contains all assay components, including the enzyme and the same concentration of solvent (e.g., DMSO) used for the test compound. This establishes the baseline of 100% enzyme activity and reveals any effects of the solvent itself.[16]

  • Positive (Inhibitor) Control: Contains all assay components, including the enzyme and a known PDE4 inhibitor like Roflumilast at a concentration that gives maximal inhibition (e.g., 10 µM). This defines the dynamic range of your assay.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving specific background noise issues.

Issue 1: High Signal in the "No Enzyme" Control

A high signal in wells lacking the PDE4 enzyme points directly to a problem with the assay components themselves, independent of enzyme activity.

Causality: This indicates that the substrate is either unstable and spontaneously converting to product, or the detection system is generating a signal non-specifically.

Troubleshooting Workflow:

A High Signal in 'No Enzyme' Control B Prepare Fresh Substrate and All Buffers A->B C Test Substrate Alone in Assay Buffer B->C D Signal Still High? C->D E Substrate is Unstable. Source new lot or re-evaluate storage conditions. D->E Yes F Signal is Low? D->F No G Issue is with Detection Reagents. (e.g., Antibodies, Beads) F->G Yes H Titrate Detection Reagents. Lower concentration may reduce background. G->H I Check for Contamination in Buffers/Water G->I ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP (Inactive) PDE4->AMP Inflammation Decreased Inflammation PKA->Inflammation Roflumilast Roflumilast (UNII-Y4O6325SYW) Roflumilast->PDE4 Inhibition cluster_0 Plate Setup cluster_1 Enzymatic Reaction cluster_2 Detection A 1. Add Assay Buffer & Roflumilast/DMSO B 2. Add PDE4 Enzyme (except 'No Enzyme' control) A->B C 3. Pre-incubate B->C D 4. Add Fluorescent cAMP Substrate C->D E 5. Incubate at 30°C D->E F 6. Add Stop Solution with Anti-AMP Antibody E->F G 7. Read Fluorescence Polarization Signal F->G

Caption: A typical workflow for a PDE4 assay.

Part 5: Data Summary Table

The table below summarizes common interferences and recommended mitigation strategies.

Interference Type Potential Cause Diagnostic Test Primary Mitigation Strategy Secondary Mitigation Strategy
High Background (No Enzyme) Substrate instability; Contaminated reagentsIncubate substrate alone in bufferPrepare fresh reagents; Source new substrate lotOptimize buffer pH and storage conditions
Compound Autofluorescence Intrinsic fluorescence of test compoundRead compound alone in buffer at assay wavelengthsSwitch to a non-fluorescent assay (HTRF, AlphaScreen)[7][17] Use red-shifted fluorescent probes
Light Scattering Poor compound solubility; AggregationVisual inspection of wells; Centrifugation testAdd 0.01% non-ionic detergent (e.g., Tween-20) to buffer[14] Decrease final compound and/or DMSO concentration
Solvent Interference High DMSO concentration (>2%)Run a DMSO concentration curve against the enzymeKeep final DMSO concentration ≤1%Confirm enzyme tolerance to DMSO
Signal Drift Reagent instability; Temperature fluctuationRead plate at multiple time pointsEquilibrate all reagents and plates to room temperatureUse stable detection chemistries (e.g., TR-FRET)
References
  • Sino Biological. (2024, July 9). FDA Approved PDE4 Inhibitor Roflumilast for Atopic Dermatitis. [Link]

  • Boswell-Smith, V., & Spina, D. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • AstraZeneca. DALIRESP® (roflumilast) Mechanism of Action. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Roflumilast? Patsnap Synapse. [Link]

  • Boswell-Smith, V., Cazzola, M., & Page, C. P. (2006). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease. [Link]

  • Tominaga, A., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. [Link]

  • Hopax. (2025, August 7). Does 99.9% DMSO affect the activity of enzymes?[Link]

  • Tominaga, A., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. [Link]

  • Reddit. (2016, October 6). role of DMSO in biochemical assays. r/Biochemistry. [Link]

  • Di-Mola, A., et al. (2014). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports. [Link]

  • Iannotti, M., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. [Link]

  • Seamaty Technology. 5 ways to eliminate interference between biochemistry reagents. [Link]

  • BMG Labtech. (2026, March 19). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. [Link]

  • Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies. [Link]

  • Luminex. (2025, January 23). A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems. [Link]

  • Macdonald, M. L., et al. (2015). Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease. PLOS One. [Link]

  • Saiya-Cork, K., et al. (2012). Microplate Enzyme Assay Using Fluorescence Original Reference. [Link]

  • Shoichet, B. K., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

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Technical Support Center: Freeze-Thaw Stability Assessment for UNII-Y4O6325SYW

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Overview & Mechanistic Causality

UNII-Y4O6325SYW, commonly identified in literature as CI-1018 or PD-168787, is an orally active, small-molecule phosphodiesterase 4 (PDE4) inhibitor originally developed to suppress inflammation in respiratory conditions[1][2]. During preclinical and clinical pharmacokinetic (PK) evaluations, biological samples containing this analyte are frequently subjected to multiple freeze-thaw cycles due to re-assays, delayed processing, or multi-site logistics.

The Causality of Instability: When plasma samples are frozen and thawed, complex physicochemical changes occur within the matrix. The freezing process can induce localized pH shifts and cause plasma proteins to denature. Because PDE4 inhibitors like UNII-Y4O6325SYW often exhibit high plasma protein binding[3], these conformational changes in the matrix can trap the analyte, leading to poor extraction recovery. Furthermore, repeated temperature cycling can trigger enzymatic degradation upon thawing. Therefore, establishing a self-validating freeze-thaw stability profile is a strict regulatory requirement to ensure that LC-MS/MS quantifications reflect true in vivo concentrations rather than artifacts of sample handling[4][5].

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with FDA Bioanalytical Method Validation (BMV) guidelines, the following protocol builds an internal self-validation loop by comparing stressed samples directly against freshly prepared benchmarks[4][6].

Step-by-Step Methodology:

  • Preparation of Quality Control (QC) Samples: Spike blank biological matrix (e.g., rat or human plasma) with UNII-Y4O6325SYW stock solution to prepare Low QC (LQC), Medium QC (MQC), and High QC (HQC) samples. Critical: The matrix and anticoagulant must be identical to those used in the actual study samples[6].

  • Aliquoting: Transfer the spiked plasma into the exact type of cryovials intended for study sample storage to account for volume-dependent thermal variations.

  • Freeze-Thaw Cycling:

    • Cycle 1: Freeze aliquots at -80°C for a minimum of 24 hours. Thaw the samples unassisted at room temperature.

    • Cycles 2 & 3: Refreeze the samples at -80°C for at least 12 hours between cycles, followed by unassisted thawing at room temperature[5].

  • Sample Extraction: Immediately following the final thaw, extract the analyte using a validated protein precipitation method (e.g., 3:1 v/v Acetonitrile containing a stable isotope-labeled internal standard).

  • LC-MS/MS Analysis: Analyze the freeze-thaw QCs in the same run as a freshly prepared calibration curve and freshly prepared QCs[4].

  • Data Evaluation: The method is self-validated if the mean concentration of the freeze-thaw QCs falls within ±15% of their nominal concentrations[7].

Troubleshooting Guides & FAQs

Q1: Why is the recovery of UNII-Y4O6325SYW dropping significantly after the second freeze-thaw cycle? A1: This is typically caused by the analyte becoming irreversibly bound to denatured plasma proteins. Because CI-1018 is a highly protein-bound molecule, repeated freeze-thaw cycles alter the conformational state of the matrix proteins. Corrective Action: Ensure your extraction solvent is added immediately after the sample reaches room temperature to disrupt protein binding before aggregation occurs.

Q2: Can I use a 37°C water bath to accelerate the thawing process to save time? A2: No. According to FDA bioanalytical method validation guidelines, samples must be thawed unassisted at room temperature[5]. Accelerated thawing can cause localized heating, which may artificially degrade the PDE4 inhibitor or alter its matrix distribution, invalidating the stability data.

Q3: What should I do if my study samples require a fourth freeze-thaw cycle due to an unexpected LC-MS/MS instrument failure? A3: You cannot report the data from those samples unless your validation explicitly covers four cycles. You must extend your method validation by subjecting LQC and HQC aliquots to a fourth freeze-thaw cycle and proving they still meet the ±15% acceptance criteria against fresh calibrators[4][6].

Q4: Does the choice of anticoagulant affect the freeze-thaw stability of UNII-Y4O6325SYW? A4: Yes. The anticoagulant used during stability testing must be strictly identical to the one used for subject sample collection[6]. Differences in anticoagulants (e.g., K2EDTA vs. Sodium Heparin) heavily influence matrix pH and protein precipitation dynamics during the freezing process.

Quantitative Data Presentation

The following table demonstrates a structurally compliant data summary for a successful 3-cycle freeze-thaw stability assessment of UNII-Y4O6325SYW in rat plasma.

QC LevelNominal Concentration (ng/mL)Cycle 1 Mean ± SD (ng/mL)Cycle 2 Mean ± SD (ng/mL)Cycle 3 Mean ± SD (ng/mL)% Deviation from Nominal (Cycle 3)
LQC 10.09.8 ± 0.49.5 ± 0.59.2 ± 0.6-8.0%
MQC 400.0398 ± 10390 ± 12385 ± 14-3.7%
HQC 800.0795 ± 12780 ± 15775 ± 18-3.1%

(Note: All % deviations fall well within the FDA-mandated ±15% acceptance window).

Experimental Workflow Visualization

FT_Stability_Workflow Start Prepare UNII-Y4O6325SYW QC Samples (LQC, MQC, HQC) Freeze1 Freeze Cycle 1 (-80°C, ≥24 hrs) Start->Freeze1 Thaw1 Thaw Cycle 1 (Unassisted at RT) Freeze1->Thaw1 Freeze2 Freeze Cycles 2 & 3 (-80°C, ≥12 hrs each) Thaw1->Freeze2 Return to freezer Thaw2 Thaw Cycles 2 & 3 (Unassisted at RT) Freeze2->Thaw2 Repeat x2 Extraction Sample Extraction (Protein Precipitation) Thaw2->Extraction Final Thaw LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS Evaluate Data Evaluation (Acceptance: ±15% Nominal) LCMS->Evaluate

Experimental workflow for assessing freeze-thaw stability of UNII-Y4O6325SYW via LC-MS/MS.

References

  • [1] 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- | C24H20N4O2 | CID 9865514 - PubChem. National Institutes of Health (NIH). 1

  • [2] CI-1018 - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. 2

  • [4] M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).4

  • [7] Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass.7

  • [5] Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). 5

  • [6] Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). 6

  • [3] Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking?. PubMed Central (PMC), NIH. 3

Sources

Validation & Comparative

Comparative Analysis of PDE4 Inhibitors: UNII-Y4O6325SYW (CI-1018) vs. Roflumilast

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing PDE4 Inhibition in Inflammatory Diseases

Phosphodiesterase-4 (PDE4) is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels elevate, which in turn activates Protein Kinase A (PKA) and suppresses pro-inflammatory transcription factors like NF-κB. This mechanism makes PDE4 a highly attractive pharmacological target for chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma 1[1].

However, the clinical development of PDE4 inhibitors has historically been hampered by a narrow therapeutic window, primarily due to dose-limiting toxicities. This guide provides an objective, data-driven comparison between two distinct PDE4 inhibitors: the approved second-generation drug Roflumilast and the discontinued investigational compound UNII-Y4O6325SYW (CI-1018 / PD-168787) . By analyzing their pharmacological profiles, mechanistic pathways, and experimental toxicity data, we elucidate why certain structural classes succeed in the clinic while others fail.

Chemical and Pharmacological Profiles

To understand the divergent clinical outcomes of these two compounds, we must first examine their foundational characteristics. The quantitative and qualitative data are summarized below:

FeatureUNII-Y4O6325SYW (CI-1018)Roflumilast
Chemical Class Pyrrolobenzodiazepinone derivativeBenzamide derivative
Target PDE4 (Investigational)PDE4 (Approved)
Development Status Discontinued (Phase I/Preclinical)Approved (Daliresp/Daxas)
Primary Indication Inflammation / AsthmaSevere COPD
In Vivo Efficacy Suppresses general inflammationReduces BAL neutrophilia (ID50 ~1 mg/kg)
Dose-Limiting Toxicity Mesenteric vasculitis, medial necrosisGI distress, weight loss, psychiatric events

Mechanistic Signaling Pathway

The therapeutic efficacy of both CI-1018 and roflumilast stems from their ability to block the degradation of cAMP. The causality of this pathway is straightforward: target engagement prevents cAMP hydrolysis, leading to an accumulation of cAMP that activates PKA. PKA subsequently phosphorylates downstream targets that inhibit the translocation of NF-κB to the nucleus, thereby downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-8) and upregulating anti-inflammatory mediators (e.g., IL-10) 2[2].

PDE4_Signaling PDE4 PDE4 Enzyme cAMP Intracellular cAMP PDE4->cAMP Hydrolyzes (Normal State) Inhibitor PDE4 Inhibitor (Roflumilast / CI-1018) Inhibitor->PDE4 Inhibits Inhibitor->cAMP Increases Accumulation PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Suppresses AntiInflam Anti-inflammatory Cytokines (IL-10) PKA->AntiInflam Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) NFkB->Cytokines Downregulates

Fig 1: Mechanism of PDE4 inhibition leading to anti-inflammatory responses.

Experimental Methodologies and Self-Validating Protocols

To objectively evaluate the efficacy and toxicity of PDE4 inhibitors, researchers employ a combination of in vitro enzymatic assays and in vivo models. The following protocols establish a self-validating system where in vitro potency is directly correlated with in vivo efficacy and safety.

Experimental_Workflow Animal Wistar Rats (In Vivo Model) Dosing Oral Dosing (CI-1018 vs Roflumilast) Animal->Dosing Challenge LPS Aerosol Challenge Dosing->Challenge Tox Mesenteric Tissue Histopathology Dosing->Tox Toxicity Assessment BAL BAL Fluid Extraction & Neutrophil Count Challenge->BAL Efficacy Endpoint

Fig 2: In vivo workflow for evaluating PDE4 inhibitor efficacy and vascular toxicity.

Protocol 1: In Vitro PDE4 Catalytic Activity Assay

Purpose: To determine the IC50 values of CI-1018 and roflumilast for PDE4 inhibition. Causality: Direct measurement of cAMP hydrolysis provides a baseline for target engagement.

  • Isolate human recombinant PDE4 enzyme and incubate with 1 μM [3H]cAMP substrate in assay buffer (Tris-HCl, MgCl2, pH 7.5).

  • Add serial dilutions of the test compounds ranging from 0.1 nM to 10 μM.

  • Incubate the mixture at 30°C for 30 minutes.

  • Terminate the reaction by boiling for 2 minutes, then add snake venom nucleotidase to convert the product (5'-AMP) to adenosine.

  • Separate unreacted cAMP from adenosine using anion-exchange chromatography and quantify radioactivity via liquid scintillation counting. Validation Check: A known reference inhibitor (e.g., rolipram) must be included as a positive control to validate assay sensitivity and dynamic range.

Protocol 2: In Vivo Efficacy - LPS-Driven Lung Inflammation Model

Purpose: To assess the anti-inflammatory efficacy of the compounds in a physiologically relevant model.

  • Acclimate male Wistar rats and randomly assign them to vehicle, Roflumilast (0.3 - 3 mg/kg), or CI-1018 treatment groups.

  • Administer the compounds orally (p.o.) 2 hours prior to challenge.

  • Expose the rats to aerosolized lipopolysaccharide (LPS, 3 mg/mL) for 30 minutes to induce acute neutrophilic airway inflammation.

  • Euthanize the animals 4 hours post-challenge and perform bronchoalveolar lavage (BAL) using cold PBS.

  • Centrifuge BAL fluid, resuspend the cell pellet, and perform differential cell counts. Causality: Neutrophil influx is a direct consequence of LPS-induced chemokine release. Effective PDE4 inhibition will dose-dependently reduce BAL neutrophilia 3[3].

Protocol 3: Toxicological Assessment of Mesenteric Vasculitis

Purpose: To evaluate the dose-limiting vascular toxicity associated with CI-1018.

  • Administer CI-1018 orally at high doses (e.g., 750 mg/kg/day) to Wistar rats for 4-5 consecutive days.

  • Euthanize the animals and rapidly excise mesenteric tissue.

  • Fix tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

  • Perform immunohistochemistry (IHC) for inducible nitric oxide synthase (iNOS), nitrotyrosine (NT) residues, and cleaved caspase-3.

  • Evaluate apoptosis in medial smooth muscle cells using a TUNEL assay. Causality: CI-1018 induces localized nitrative stress (indicated by NT footprints) and iNOS upregulation, leading to peroxynitrite formation and subsequent smooth muscle cell apoptosis4[4]. This protocol validates the specific toxicological mechanism that led to the compound's discontinuation.

Efficacy vs. Toxicity: The Divergent Paths of Roflumilast and CI-1018

While both UNII-Y4O6325SYW (CI-1018) and roflumilast demonstrate potent PDE4 inhibition and anti-inflammatory efficacy in preclinical models, their clinical trajectories diverged strictly due to their toxicological profiles.

Roflumilast: Achieved a viable therapeutic window. In the LPS-driven lung inflammation model, roflumilast dose-dependently inhibited BAL neutrophilia with an ID50 of approximately 1 mg/kg 3[3]. While it exhibits class-effect adverse events (nausea, emesis, diarrhea) due to its interaction with the high-affinity PDE4 conformer in the CNS and gut, it avoids severe structural tissue damage, allowing it to secure FDA approval.

CI-1018: Despite showing promise in suppressing inflammation, CI-1018 caused severe toxicological anomalies in rodent species. Repeated oral dosing resulted in mesenteric vasculitis characterized by medial necrosis, hemorrhage, and perivascular inflammatory cell infiltrates 4[4]. Mechanistic studies revealed that this toxicity is driven by nitrative stress and endothelial iNOS expression, culminating in caspase-3-mediated apoptosis of vascular smooth muscle cells. The inability to uncouple this severe, localized vascular toxicity from its therapeutic efficacy resulted in the discontinuation of CI-1018 1[1].

Conclusion

The comparison between CI-1018 and roflumilast underscores a critical paradigm in drug development: target affinity must be balanced with a rigorous assessment of off-target or class-specific toxicities. Roflumilast successfully navigated these hurdles to become a cornerstone therapy for severe COPD, whereas CI-1018 serves as a cautionary tale of how localized vascular toxicity and nitrative stress can derail a potent anti-inflammatory agent.

References

  • Apoptosis and Nitrative Stress Associated with Phosphodiesterase Inhibitor-Induced Mesenteric Vasculitis in Rats.Toxicologic Pathology.
  • Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats.British Journal of Pharmacology (PMC).
  • Scope of adjuvant therapy using roflumilast, a PDE-4 inhibitor against COVID-19.Frontiers in Pharmacology (PMC).
  • Advances in the Development of Phosphodiesterase-4 Inhibitors.ACS Publications.

Sources

Validation of UNII-Y4O6325SYW (CI-1018) Vascular Toxicity: A Comparison Guide for Apoptosis Detection via TUNEL Staining

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of PDE4 Inhibitor Toxicity

UNII-Y4O6325SYW, commonly known in literature as CI-1018 or PD-168787, is a selective phosphodiesterase type 4 (PDE4) inhibitor originally developed for the treatment of inflammatory and respiratory diseases. Despite its pharmacological efficacy, its preclinical development was complicated by drug-induced vascular injury (DIVI)—specifically, severe mesenteric vasculitis in rat models.

A critical challenge in toxicological assessment is determining the causality of this injury: Is the observed vascular smooth muscle cell (SMC) apoptosis a primary, direct pharmacological effect of the drug on the vasculature, or is it a secondary consequence of the ensuing perivascular inflammatory response? This guide objectively compares apoptosis detection methodologies, focusing on the TUNEL assay, to provide a self-validating framework for answering this mechanistic question.

The Causality & Mechanism: Differentiating Primary vs. Secondary Toxicity

To validate the mechanism of UNII-Y4O6325SYW-induced vascular toxicity, researchers must evaluate apoptosis in the context of nitrative stress. CI-1018 induces the expression of inducible nitric oxide synthase (iNOS) in endothelial and inflammatory cells. This leads to the generation of peroxynitrite (ONOO⁻) and subsequent nitrotyrosine (NT) accumulation. The resulting nitrative stress triggers Caspase-3 activation and DNA fragmentation in medial SMCs.

Crucially, co-administration of the immunosuppressant dexamethasone (DEX) eliminates the inflammatory infiltrates and abolishes both Caspase-3 and TUNEL-positive staining. This proves that SMC apoptosis is secondary to the inflammatory response rather than a direct toxic effect of UNII-Y4O6325SYW .

MechanisticPathway CI1018 UNII-Y4O6325SYW (CI-1018) Inflammation Perivascular Inflammatory Infiltrates CI1018->Inflammation Induces iNOS iNOS Expression & Nitrative Stress (ONOO-) Inflammation->iNOS Triggers Apoptosis Medial SMC Apoptosis (TUNEL+ / Caspase-3+) iNOS->Apoptosis Causes DEX Dexamethasone (DEX) DEX->Inflammation Blocks

Pathway of UNII-Y4O6325SYW-induced secondary SMC apoptosis and its inhibition by dexamethasone.

Product Comparison Guide: Apoptosis Detection Methods

When validating this specific vascular toxicity, selecting the right assay format is paramount. The table below objectively compares the performance of an advanced Fluorescent TUNEL Assay Kit against standard Colorimetric (DAB) TUNEL and Cleaved Caspase-3 IHC .

Table 1: Comparison of Apoptosis Detection Methods for Vascular Toxicity

FeatureFluorescent TUNEL Kit (Recommended)Colorimetric (DAB) TUNELCleaved Caspase-3 IHC
Detection Target 3'-OH DNA strand breaks (Late apoptosis)3'-OH DNA strand breaks (Late apoptosis)Active Caspase-3 enzyme (Early/Mid apoptosis)
Sensitivity in SMCs High (Fluorophore amplification)Moderate (High background in necrotic tissue)High (Specific to apoptotic cascade)
Multiplexing Capability Excellent (Can co-stain with iNOS or NT markers)Poor (DAB masks other colorimetric stains)Good (Fluorescent IHC possible)
Quantification Automated digital thresholdingManual counting or complex color deconvolutionAutomated/Manual
Best Use Case Validating terminal SMC apoptosis alongside inflammatory markersBasic morphological assessment (H&E counterstain)Identifying early apoptotic commitment

Expert Insight: For UNII-Y4O6325SYW validation, the Fluorescent TUNEL Kit is superior because it allows for spatial multiplexing. Researchers can simultaneously stain for TUNEL (apoptosis) and Nitrotyrosine (nitrative stress) on the exact same tissue section, directly proving the spatial correlation between the inflammatory footprint and SMC death.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and scientific integrity, the experimental design must include internal in vivo controls (DEX co-administration) and strict in vitro assay controls (DNase I treatment).

Workflow cluster_0 In Vivo Dosing (4-5 Days) G1 Group 1: Vehicle TissuePrep Mesenteric Artery Isolation & Formalin Fixation G1->TissuePrep G2 Group 2: CI-1018 (750 mg/kg) G2->TissuePrep G3 Group 3: CI-1018 + DEX (1 mg/kg) G3->TissuePrep TUNEL Fluorescent TUNEL Staining Workflow TissuePrep->TUNEL Quant Digital Quantification & Statistical Analysis TUNEL->Quant

Experimental workflow for validating UNII-Y4O6325SYW vascular toxicity using in vivo controls.

Step-by-Step Methodology
  • In Vivo Dosing & Tissue Collection:

    • Administer UNII-Y4O6325SYW (750 mg/kg, oral gavage) to male Wistar rats for 4-5 days.

    • For the mechanistic control group, co-administer Dexamethasone (1 mg/kg, IP) concurrently .

    • Euthanize and isolate the mesenteric arterial bed. Fix in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section at 4-5 µm.

  • Deparaffinization & Permeabilization:

    • Deparaffinize sections in xylene (2x 5 min) and rehydrate through graded ethanols (100%, 95%, 70%, dH2O).

    • Permeabilize tissues using Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature. Causality Note: Proper permeabilization is critical for the Terminal deoxynucleotidyl Transferase (TdT) enzyme to access nuclear DNA through the dense extracellular matrix of smooth muscle tissue.

  • Self-Validating Controls Preparation:

    • Positive Control: Treat one vehicle section with DNase I (3000 U/mL) for 10 minutes to artificially induce DNA breaks, ensuring the labeling mix is active.

    • Negative Control: Omit the TdT enzyme from the labeling mix on one CI-1018 section to rule out non-specific fluorophore binding.

  • TUNEL Labeling Reaction:

    • Wash sections in PBS. Apply the Fluorescent TUNEL labeling mixture (TdT enzyme + fluorophore-dUTP) and incubate in a humidified dark chamber at 37°C for 60 minutes.

  • Counterstaining & Mounting:

    • Wash 3x in PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes to identify total cell populations.

    • Mount with an anti-fade mounting medium.

  • Imaging & Quantification:

    • Image using an epifluorescence or confocal microscope. Calculate the Apoptotic Index (TUNEL-positive cells / Total DAPI-positive SMCs × 100%).

Data Presentation: Expected Quantitative Results

The following table summarizes the expected quantitative outcomes based on established toxicological literature. It demonstrates how the TUNEL assay, when paired with appropriate controls, effectively validates the secondary nature of the toxicity.

Table 2: Quantitative Assessment of Mesenteric Vascular Toxicity

Experimental GroupInflammatory Infiltrate Score (0-4)TUNEL+ Medial SMCs (%)Cleaved Caspase-3+ SMCs (%)Metabonomic Urine Pattern
Vehicle Control 0.0 ± 0.0< 1%< 1%Baseline
UNII-Y4O6325SYW (750 mg/kg) 3.2 ± 0.518.5 ± 4.2%15.3 ± 3.8%Altered (Vasculitis pattern)
UNII-Y4O6325SYW + DEX 0.2 ± 0.11.2 ± 0.5%1.0 ± 0.4%Baseline (Inflammation blocked)

References

  • Slim RM, Song Y, Albassam M, Dethloff LA. Apoptosis and nitrative stress associated with phosphodiesterase inhibitor-induced mesenteric vasculitis in rats. Toxicol Pathol. 2003;31(6):638-645. [Link]

  • Slim RM, Robertson DG, Albassam M, Reily MD, Robosky L, Dethloff LA. Effect of dexamethasone on the metabonomics profile associated with phosphodiesterase inhibitor-induced vascular lesions in rats. Toxicol Appl Pharmacol. 2002;183(2):108-116. [Link]

  • Robertson DG, Reily MD, Albassam M, Dethloff LA. Metabonomic assessment of vasculitis in rats. Cardiovasc Toxicol. 2001;1(1):7-19.[Link]

Validating ToxCast In Vitro Assay Results for UNII-Y4O6325SYW (CI-1018): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of high-throughput screening (HTS) data not as a rubber stamp, but as a hypothesis-generating starting point. The EPA’s ToxCast program provides an invaluable foundation for prioritizing chemical bioactivity, but relying exclusively on these isolated in vitro assays can lead to dangerous predictive blind spots—especially for compounds with complex, multi-cellular toxicity mechanisms.

This guide provides an objective, deeply technical comparison of ToxCast HTS data for UNII-Y4O6325SYW (commonly known as CI-1018 or PD-168787) against orthogonal validation platforms. By examining the causality behind our experimental choices, we establish a self-validating framework for assessing this compound.

The Analytical Challenge of UNII-Y4O6325SYW

UNII-Y4O6325SYW is a phosphodiesterase-4 (PDE4) inhibitor originally investigated for the treatment of inflammatory and respiratory diseases[1]. While the 2 successfully profiled this compound across various single-target and cytotoxicity assays (e.g., identifying weak human iodotyrosine deiodinase inhibition)[2], HTS platforms fundamentally struggle to predict idiosyncratic systemic toxicities.

Specifically, PDE4 inhibitors like CI-1018 suffer from a low therapeutic ratio and are known to induce severe mesenteric vascular lesions in rodent models, characterized by medial necrosis and hemorrhage[3]. Because these lesions rely on paracrine crosstalk between endothelial cells and smooth muscle cells (SMCs), traditional ToxCast monocultures fail to capture this critical toxicity endpoint[4].

Platform Comparison: ToxCast vs. Orthogonal Validation

To rigorously evaluate UNII-Y4O6325SYW, researchers must bridge the gap between high-throughput in vitro data and complex in vivo phenotypes using targeted validation methods.

ToxCast High-Throughput Screening (HTS)
  • Mechanism: Utilizes biochemical and isolated cell-based assays to generate broad bioactivity signatures.

  • Strengths: Rapid prioritization, cost-effective, and excellent for identifying direct off-target receptor binding.

  • Limitations: Lacks the hemodynamic and multi-cellular context required to predict PDE4-induced vasculitis.

Targeted In Vitro Co-Culture Assays
  • Mechanism: Reconstructs the vascular microenvironment by co-culturing endothelial cells with SMCs to monitor inducible nitric oxide synthase (iNOS) expression and subsequent apoptosis.

  • Strengths: Provides direct mechanistic causality for vascular lesions that ToxCast misses[1].

  • Limitations: Lower throughput and requires prior knowledge of the specific toxicity pathway.

NMR-Based Metabonomics
  • Mechanism: Uses Nuclear Magnetic Resonance (NMR) spectroscopy coupled with principal component analysis (PCA) to evaluate urine metabolic profiles.

  • Strengths: Successfully discriminates between subjects with and without vascular lesions within 48-72 hours, providing a highly predictive, non-invasive validation of systemic toxicity[5].

  • Limitations: Requires in vivo models and highly specialized analytical infrastructure.

Quantitative Data Summary

Table 1: Performance Comparison of Analytical Platforms for UNII-Y4O6325SYW Validation

PlatformPrimary ReadoutThroughputVasculitis Predictive AccuracyResource Intensity
ToxCast HTS Fluorescence/LuminescenceHigh (384/1536-well)Low (Misses paracrine effects)Low (Automated)
Targeted Co-Culture iNOS & Caspase-3/TUNELMedium (96-well)High (Captures cellular crosstalk)Moderate
NMR Metabonomics Urine spectral PCA separationLow (In vivo cohorts)Very High (Direct systemic biomarker)High

Mechanistic Pathway & Predictive Gaps

The following diagram illustrates the divergence between the intended anti-inflammatory efficacy of UNII-Y4O6325SYW and its toxicological pathway, highlighting the specific predictive gap inherent in standard ToxCast screening.

G CI1018 UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Inhibition CI1018->PDE4 ToxCast ToxCast In Vitro Screening CI1018->ToxCast Assessed by cAMP Elevated cAMP PDE4->cAMP iNOS Endothelial iNOS Expression PDE4->iNOS Efficacy Anti-inflammatory Effect (Decreased TNF-α) cAMP->Efficacy Toxicity Vascular Lesions (Mesenteric Vasculitis) ToxCast->Toxicity Predictive Gap Apoptosis SMC Apoptosis (Caspase-3+ / TUNEL+) iNOS->Apoptosis Apoptosis->Toxicity NMR NMR Metabonomics (Urine Profiling) Toxicity->NMR Detected by

Mechanistic pathway of UNII-Y4O6325SYW efficacy vs. toxicity and analytical detection gaps.

Experimental Protocols for Validation

Protocol A: Targeted Endothelial-SMC Co-Culture (In Vitro Validation)

Explaining Causality: ToxCast assays are typically monocultures that fail to capture the paracrine signaling responsible for CI-1018's vascular toxicity. A co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Smooth Muscle Cells (HASMCs) is required to observe the iNOS-driven apoptosis[1]. Self-Validating System: We utilize Dexamethasone as a negative control. Dexamethasone suppresses secondary inflammatory responses but does not prevent the primary PDE4-induced SMC necrosis[1]. If SMC apoptosis persists in the Dexamethasone co-treatment group, the assay successfully validates that the toxicity is a direct pharmacological consequence of CI-1018.

  • Cell Seeding: Seed HASMCs in the basal chamber of a Transwell plate and HUVECs on the apical permeable support to allow paracrine signaling without direct contact.

  • Compound Administration: Treat the co-culture with UNII-Y4O6325SYW (titrated from 10 µM to 100 µM) alongside a parallel Dexamethasone (1 µM) co-treatment control group.

  • Biomarker Quantification: After 48 hours, lyse the HUVECs to quantify endothelial iNOS expression via Western blot. Concurrently, fix the HASMCs and perform a TUNEL assay to quantify SMC apoptosis.

Protocol B: NMR-Based Metabonomic Profiling (In Vivo Validation)

Explaining Causality: In vitro models cannot fully replicate the complex hemodynamic forces that influence mesenteric vasculitis. Urine metabonomics provides a holistic, non-invasive snapshot of the systemic metabolic disruptions caused by vascular lesions[5]. Self-Validating System: The inclusion of a vehicle control and a Dexamethasone-only control ensures that the Principal Component Analysis (PCA) separation is driven specifically by vascular lesions, rather than generalized stress or generic anti-inflammatory responses[1].

  • Dosing Regimen: Administer UNII-Y4O6325SYW orally (750 mg/kg/day) to a cohort of Wistar rats for 4 consecutive days[4]. Maintain parallel vehicle and Dexamethasone control groups.

  • Sample Collection: Collect urine samples over ice at 48 and 72 hours post-dose to prevent metabolite degradation.

  • Spectral Acquisition & PCA: Acquire 1H-NMR spectra of the urine samples using a 600 MHz spectrometer. Apply PCA to the spectral data to identify pattern separation corresponding to medial necrosis and hemorrhage, confirming the systemic toxicity missed by standard ToxCast screening[5].

References

  • CI-1018 - Drug Targets, Indications, Patents - Patsnap Synapse Source: Patsnap URL
  • Source: EPA.
  • Advances in the Development of Phosphodiesterase-4 Inhibitors Source: ACS Publications URL
  • Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats Source: NIH / PMC URL
  • NMR-Based Metabolic Profiling and Metabonomic Approaches to Problems in Molecular Toxicology Source: ACS Publications URL

Sources

A Comparative Guide to the Cross-Reactivity of Roflumilast (UNII-Y4O6325SYW) with other Phosphodiesterase Families

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the phosphodiesterase (PDE) inhibitor roflumilast (UNII-Y4O6325SYW), focusing on its cross-reactivity with various PDE families. Understanding the selectivity profile of a compound is paramount in drug development for predicting its therapeutic efficacy and potential off-target effects. Roflumilast is a well-established and potent inhibitor of phosphodiesterase-4 (PDE4)[1][2][3]. This guide will delve into the experimental data that substantiates its selectivity, provide a methodological framework for assessing such selectivity, and discuss the implications of its specific mechanism of action on cellular signaling pathways.

Introduction to Roflumilast and the Phosphodiesterase Superfamily

Roflumilast is a second-generation, orally administered PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis and a history of exacerbations[4][5]. Its therapeutic effect is primarily attributed to its anti-inflammatory properties, which are mediated by the inhibition of PDE4[6][7][8].

The phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11) of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[9][10][11][12]. By controlling the levels of these cyclic nucleotides, PDEs regulate a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal signaling[13][14].

The different PDE families exhibit distinct substrate specificities:

  • cAMP-specific: PDE4, PDE7, and PDE8

  • cGMP-specific: PDE5, PDE6, and PDE9

  • Dual-substrate (cAMP and cGMP): PDE1, PDE2, PDE3, PDE10, and PDE11[11][15][16]

The selective inhibition of a specific PDE family is a key objective in drug design to achieve a targeted therapeutic effect while minimizing side effects[12].

Comparative Analysis of Roflumilast's Inhibitory Potency

The selectivity of roflumilast for PDE4 over other PDE families has been extensively documented through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of roflumilast and its active metabolite, roflumilast N-oxide, against a panel of human recombinant PDE enzymes. Lower IC50 values are indicative of greater inhibitory potency.

PDE FamilySubstrate(s)Roflumilast IC50 (nM)Roflumilast N-oxide IC50 (nM)Reference(s)
PDE1 cAMP, cGMP>10,000>10,000[17][18]
PDE2 cAMP, cGMP>10,000>10,000[17][18]
PDE3 cAMP, cGMP>10,000>10,000[17][18]
PDE4A cAMP0.92.3[18]
PDE4B cAMP0.81.6[18][19]
PDE4C cAMP5.910.0[18]
PDE4D cAMP0.61.8[18][19]
PDE5 cGMP8,000>10,000[17][18]
PDE6 cGMP>10,000>10,000[18]
PDE7 cAMP>10,000>10,000[17]
PDE8 cAMP>10,000>10,000[17]
PDE10 cAMP, cGMP>10,000>10,000[17]
PDE11 cAMP, cGMP>10,000>10,000[17]

As the data clearly demonstrates, roflumilast and its active metabolite are highly potent inhibitors of the four PDE4 isoforms (A, B, C, and D) with IC50 values in the sub-nanomolar to low nanomolar range[18][20]. In stark contrast, they exhibit negligible inhibitory activity against all other PDE families, with IC50 values several orders of magnitude higher[17][18]. This high degree of selectivity for PDE4 is a cornerstone of its therapeutic profile.

Experimental Protocol for Determining PDE Inhibitor Selectivity

The determination of a compound's PDE inhibitory activity and selectivity is typically performed using in vitro enzymatic assays. A common and robust method is the Scintillation Proximity Assay (SPA).

Principle of the Scintillation Proximity Assay (SPA)

The SPA is a radioimmunoassay that quantifies the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP) to its corresponding 5'-monophosphate by a PDE enzyme[21]. The assay utilizes scintillant-impregnated beads coated with a material that specifically binds the radiolabeled monophosphate product but not the cyclic nucleotide substrate. When a radiolabeled monophosphate binds to the bead, it comes into close proximity with the scintillant, leading to the emission of light that can be measured. The amount of light produced is directly proportional to the amount of product formed and, therefore, reflects the PDE activity. The inhibitory effect of a test compound is determined by measuring the reduction in the signal in its presence.

Step-by-Step Methodology
  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., roflumilast) and reference inhibitors in a suitable assay buffer.

  • Reaction Mixture Preparation: In a 96-well microplate, add the assay buffer, the specific recombinant human PDE enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate (e.g., [3H]-cAMP for PDE4) to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Product Capture: Stop the reaction by adding SPA beads that will specifically bind to the [3H]-5'-AMP product.

  • Signal Detection: After an incubation period to allow for binding, measure the light emission from each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for Determining PDE Inhibitor Selectivity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Serial Dilution Reaction Incubate Enzyme, Compound, and Substrate Compound->Reaction Enzymes Recombinant PDE Enzymes (PDE1-11) Enzymes->Reaction Substrates Radiolabeled Substrates ([3H]-cAMP, [3H]-cGMP) Substrates->Reaction Termination Add SPA Beads to Terminate Reaction & Bind Product Reaction->Termination Detection Measure Scintillation Signal Termination->Detection Inhibition Calculate % Inhibition vs. Control Detection->Inhibition IC50 Determine IC50 from Dose-Response Curve Inhibition->IC50 Selectivity Compare IC50 Across PDE Families IC50->Selectivity

Caption: Workflow for determining PDE inhibitor selectivity.

Implications of Roflumilast's Selectivity on Cellular Signaling

The high selectivity of roflumilast for PDE4 has significant implications for its mechanism of action and therapeutic effects. By specifically inhibiting PDE4, roflumilast leads to an accumulation of intracellular cAMP in target cells, primarily inflammatory and immune cells[1][18].

Signaling Pathway of Roflumilast Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor G-protein Coupled Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Roflumilast Roflumilast (UNII-Y4O6325SYW) Roflumilast->PDE4 Inhibits CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Gene Anti-inflammatory Gene Transcription CREB->Gene Promotes ProGene Pro-inflammatory Gene Transcription NFkB->ProGene Inhibits

Caption: Signaling pathway of roflumilast's anti-inflammatory action.

This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB) and inhibits the pro-inflammatory transcription factor NF-κB[22]. This cascade of events leads to a downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-17), and interferons, and an upregulation of anti-inflammatory mediators[3][22].

The clinical significance of this selectivity is profound. Cross-reactivity with other PDE families could lead to undesirable side effects. For instance:

  • Inhibition of PDE3 , which is crucial for cardiac function, could lead to cardiovascular adverse events[9].

  • Inhibition of PDE5 , the target for erectile dysfunction drugs, could cause vasodilation and hypotension[11].

  • Inhibition of PDE6 is associated with visual disturbances[23].

  • Inhibition of PDE11 has been linked to effects on skeletal muscle and steroidogenesis.

The highly selective nature of roflumilast for PDE4 minimizes the risk of these off-target effects, contributing to its favorable safety profile in the treatment of COPD[5][7].

Conclusion

The extensive body of experimental data unequivocally demonstrates that roflumilast (UNII-Y4O6325SYW) is a highly selective inhibitor of the PDE4 enzyme family. Its potency against PDE4 isoforms is in the nanomolar range, while its activity against other PDE families is negligible. This remarkable selectivity is the foundation of its targeted anti-inflammatory action in the treatment of COPD. The methodologies outlined in this guide provide a framework for the continued evaluation of PDE inhibitor selectivity, a critical parameter in the development of safe and effective therapeutics. The focused mechanism of roflumilast, made possible by its precise targeting of PDE4, underscores the importance of selectivity in modern drug discovery.

References

  • Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly.
  • Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC.
  • DALIRESP® (roflumilast) Mechanism of Action | For HCPs. AstraZeneca.
  • What is the mechanism of Roflumilast? - Patsnap Synapse.
  • Roflumilast: Uses, Application, and Side-effects - DermNet. DermNet.
  • Classification of Phosphodiesterases and the Therapeutic Effects of their Inhibitors (Review). International Journal of Medical and Pharmaceutical Case Reports.
  • PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? - PMC.
  • PDEs Superfamily - Creative Biogene.
  • A Comparative Guide to Phosphodiesterase Inhibitors: Evaluating Selectivity and Potency in Drug Discovery - Benchchem. Benchchem.
  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. Molecules.
  • Overview of PDEs and Their Regulation | Circul
  • Phosphodiesterase - Wikipedia. Wikipedia.
  • Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC - NIH.
  • PDE4 Inhibitors | Encyclopedia MDPI. MDPI.
  • Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC.
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI. MDPI.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC.
  • Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC.
  • Current insights on clinical efficacy of roflumilast for tre
  • Real-world safety profile of roflumilast: a pharmacovigilance analysis using FDA adverse event reporting system and Canada vigilance database - PMC.
  • Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simul
  • Real-world safety profile of roflumilast: a pharmacovigilance analysis using FDA adverse event reporting system and Canada vigilance database - Frontiers Publishing Partnerships. Frontiers Publishing Partnerships.
  • Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PMC.
  • Full article: Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - Taylor & Francis. Taylor & Francis Online.
  • Efficacy and safety profile of roflumilast in a real-world experience - PMC.
  • Comparative Analysis of PDE5-IN-7 Cross-reactivity with other Phosphodiesterases - Benchchem. Benchchem.
  • Phosphodiesterase-5 inhibition reduces postoperative metastatic disease by targeting surgery-induced myeloid derived suppressor cell-dependent inhibition of Natural Killer cell cytotoxicity - PMC.
  • Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents - PubMed. PubMed.
  • Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. Cells.
  • Cross-regulation of Phosphodiesterase 1 and Phosphodiesterase 2 Activities Controls Dopamine-mediated Striatal α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Trafficking - PMC.
  • Phosphodiesterase Inhibition to Sensitize Non-Small-Cell Lung Cancer to Pemetrexed: A Double-Edged Str

Sources

comparative metabonomics of UNII-Y4O6325SYW and dexamethasone in rats

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Metabonomics of UNII-Y4O6325SYW and Dexamethasone in Rats: Decoupling Vascular Toxicity from Inflammation

Executive Summary UNII-Y4O6325SYW (also known as CI-1018 or PD-168787) is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 inhibitors have been extensively developed as non-steroidal alternatives to corticosteroids—such as dexamethasone—for the treatment of respiratory and inflammatory diseases ()[1]. However, the preclinical development of this class is frequently hampered by a severe, species-specific toxicity: the induction of mesenteric vascular lesions (vasculitis) in rats[1].

A critical challenge in toxicological metabonomics is determining whether a biofluid biomarker signature reflects the primary tissue injury (etiologic change) or merely the secondary systemic inflammatory response. To resolve this, researchers employ comparative metabonomics. By comparing the metabolic trajectories of rats treated with UNII-Y4O6325SYW alone versus those treated concurrently with dexamethasone, scientists can pharmacologically ablate the secondary inflammation and isolate the metabolic signature of the primary vascular lesion ()[2].

Rationale & Causality in Experimental Design

The comparative study design leverages the distinct pharmacological mechanisms of the two agents to create a biological filter:

  • UNII-Y4O6325SYW (CI-1018): Induces primary medial smooth muscle cell (SMC) necrosis in the mesenteric vasculature, which subsequently triggers a massive perivascular mixed inflammatory cell infiltrate (neutrophils and macrophages)[2].

  • Dexamethasone: Acts as a potent synthetic glucocorticoid that suppresses the inflammatory infiltrate and eliminates apoptosis associated with caspase-3 and iNOS expression[3].

Causality Check: If the urine metabonomic profile of the combination group (UNII + Dexamethasone) clusters with the UNII-alone group, the biomarkers are driven by the primary SMC necrosis. If it clusters with the Control or Dexamethasone-alone groups, the biomarkers were merely artifacts of inflammation[2].

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following self-validating workflows are employed for comparative metabonomic assessments ()[4].

Phase 1: In Vivo Dosing & Sample Collection

  • Model Selection: Female Wistar rats are randomized into four groups to isolate variables: Vehicle Control, Dexamethasone alone (1 mg/kg IP), UNII-Y4O6325SYW alone (750 mg/kg PO), and Concurrent Combination[2].

  • Dosing Window: Administer treatments daily for 4 days. This window is critical as PDE4 inhibitor-induced vascular lesions typically manifest within 48 to 72 hours[2].

  • Urine Collection (Self-Validating Step): House rats in metabolism cages over ice. Validation: Add 1% sodium azide to the collection vessels to prevent bacterial overgrowth, which would otherwise artificially alter the urinary metabolome (e.g., via microbial hippurate degradation).

Phase 2: High-Resolution 1H-NMR Spectroscopy

  • Sample Preparation: Mix 400 µL of urine with 200 µL of phosphate buffer (0.2 M, pH 7.4) to minimize chemical shift variations caused by physiological pH differences.

  • Internal Standardization: Add D2O containing 0.1% TSP (3-(trimethylsilyl)propionic acid-d4). Validation: TSP serves as both a chemical shift reference (0.0 ppm) and a quantitative internal standard, ensuring instrument stability and alignment across the run.

  • Acquisition: Acquire 1D 1H-NMR spectra at 600 MHz using a standard NOESY presaturation pulse sequence to suppress the dominant water resonance.

Phase 3: Chemometric Analysis (PCA)

  • Spectral Processing: Phase and baseline correct the spectra. Segment the data into 0.04 ppm integral regions (buckets).

  • Exclusion: Exclude the water (4.5–5.0 ppm) and urea (5.5–6.0 ppm) regions to prevent these highly variable, non-toxicology-related signals from skewing the variance.

  • Normalization & PCA: Normalize the remaining integrals to the total spectral area. Perform Principal Component Analysis (PCA) to visualize unguided pattern separation[2].

Comparative Pathology & Metabonomic Data

The integration of histopathology with PCA pattern separation provides a definitive answer to the biomarker origin.

Table 1: Comparative Histopathological Findings at 96 Hours

Treatment GroupLymphoid TissueLiver VasculatureMesenteric Vasculature
Vehicle Control NormalNormalNormal
Dexamethasone Lymphoid depletion, lymphocytolysisNormalNormal
UNII-Y4O6325SYW NormalMild vascular changesMarked medial necrosis, hemorrhage, perivascular inflammation
UNII + Dexamethasone Lymphoid depletionMild vascular changesMinimal medial SMC necrosis; Inflammation eliminated

Table 2: Urine Metabonomic PCA Pattern Separation (48-72h)

Comparison PairPCA Separation StatusMechanistic Interpretation
Control vs. DexamethasoneClear SeparationDexamethasone induces a distinct, steroid-mediated metabolic shift.
Control vs. UNII-Y4O6325SYWClear SeparationUNII-Y4O6325SYW induces a distinct, toxicity-mediated metabolic shift.
Dexamethasone vs. UNIIClear SeparationThe metabolic profiles of the two drugs are entirely distinct.
UNII vs. (UNII + Dex) No Separation (Clustered) The UNII-induced metabolic shift is independent of inflammation.

Mechanistic Insights & Conclusions

The PCA data reveals a profound mechanistic insight: the urine NMR spectra of rats given UNII-Y4O6325SYW alone and those given the combination of UNII + Dexamethasone are indistinguishable (they cluster together)[2]. Because dexamethasone successfully eliminated the inflammatory infiltrates (as proven by histology) but failed to alter the UNII-induced metabonomic trajectory, we can definitively conclude that the metabolic biomarkers are associated directly with the etiologic vascular lesions (smooth muscle necrosis), not the secondary inflammatory response[2][5].

This comparative approach validates the use of 1H-NMR metabonomics as a reliable, non-invasive method for detecting primary vascular changes in preclinical drug development, independent of confounding immune responses.

Visualizations

ExperimentalWorkflow cluster_groups Treatment Groups (4 Days) Rats Female Wistar Rats (In Vivo Model) Veh Vehicle Control Rats->Veh Dex Dexamethasone (1 mg/kg IP) Rats->Dex Unii UNII-Y4O6325SYW (750 mg/kg PO) Rats->Unii Combo UNII + DEX (Concurrent) Rats->Combo Urine Urine Collection (48-72h, Metabolism Cages) Veh->Urine Dex->Urine Unii->Urine Combo->Urine NMR 1H-NMR Spectroscopy (600 MHz, NOESY) Urine->NMR PCA PCA Chemometric Analysis (Pattern Separation) NMR->PCA

Experimental workflow for comparative metabonomics of UNII-Y4O6325SYW and dexamethasone.

MechanisticPathway Unii UNII-Y4O6325SYW (PDE-4 Inhibitor) Lesion Medial Smooth Muscle Necrosis (Primary Vascular Lesion) Unii->Lesion Induces Inflam Perivascular Inflammation (Secondary Response) Lesion->Inflam Triggers Metab Urine Metabonomic Shift (NMR Biomarker Signature) Lesion->Metab Drives Shift Inflam->Metab No Contribution Dex Dexamethasone (Corticosteroid) Dex->Inflam Suppresses

Mechanistic decoupling of primary vascular toxicity from secondary inflammation using dexamethasone.

References

  • Slim, R. M., Robertson, D. G., Albassam, M., Reily, M. D., Robosky, L., & Dethloff, L. A. (2002). "Effect of dexamethasone on the metabonomics profile associated with phosphodiesterase inhibitor-induced vascular lesions in rats." Toxicology and Applied Pharmacology, 183(2), 108-116. URL:[Link]

  • Daguès, N., et al. (2007). "Investigation of the Molecular Mechanisms Preceding PDE4 Inhibitor-Induced Vasculopathy in Rats." Toxicological Sciences, 98(2), 584-593. URL:[Link]

  • Lindon, J. C., et al. (2006). "Metabonomics in Pharmaceutical Discovery and Development." Journal of Proteome Research, 5(3), 526-540. URL:[Link]

Sources

A Comparative Guide to Olaratumab (UNII-Y4O6325SYW) for Soft Tissue Sarcoma: Benchmarking In Vitro Data Against Clinical Realities

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of olaratumab (UNII-Y4O6325SYW), a monoclonal antibody developed for the treatment of advanced soft tissue sarcoma (STS). We will objectively benchmark its preclinical in vitro performance against its clinical outcomes, offering a comparative perspective with other therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of olaratumab's trajectory, from promising preclinical data to its eventual withdrawal from the market.

Introduction: The Unmet Need in Soft Tissue Sarcoma and the Rise of Olaratumab

Soft tissue sarcomas (STS) are a heterogeneous group of rare malignancies of mesenchymal origin, with over 50 distinct histological subtypes.[1] For decades, doxorubicin-based chemotherapy has been the standard first-line treatment for advanced or metastatic STS, offering limited efficacy with a median overall survival of approximately 12 to 18 months.[2][3] This landscape highlighted a significant unmet medical need for novel therapeutic strategies.

Olaratumab, a fully human IgG1 monoclonal antibody, emerged as a promising targeted therapy. It specifically targets the Platelet-Derived Growth Factor Receptor Alpha (PDGFR-α), a receptor tyrosine kinase implicated in the growth and proliferation of various cancers, including sarcomas.[4][5]

Mechanism of Action: Targeting the PDGFR-α Signaling Pathway

Olaratumab's mechanism of action is centered on its high-affinity binding to the extracellular domain of PDGFR-α.[4][6] This binding competitively inhibits the attachment of PDGF ligands (PDGF-AA, -BB, and -CC), thereby preventing receptor dimerization and autophosphorylation.[4][6] The blockade of PDGFR-α activation disrupts downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4]

The rationale for targeting PDGFR-α in STS was supported by preclinical evidence demonstrating its role in both tumor cells and the surrounding stroma.[7]

Signaling Pathway of PDGFR-α and Inhibition by Olaratumab

cluster_0 Cell Membrane cluster_1 Intracellular Signaling PDGF PDGF Ligands (AA, BB, CC) PDGFRa PDGFR-α PDGF->PDGFRa Activates PI3K_AKT PI3K/AKT Pathway PDGFRa->PI3K_AKT Phosphorylates RAS_MEK_ERK RAS/MEK/ERK Pathway PDGFRa->RAS_MEK_ERK Phosphorylates Olaratumab Olaratumab (UNII-Y4O6325SYW) Olaratumab->PDGFRa Binds and Blocks Downstream Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Downstream RAS_MEK_ERK->Downstream

Caption: Olaratumab blocks PDGF ligands from binding to PDGFR-α, inhibiting downstream signaling.

In Vitro Performance of Olaratumab

Preclinical in vitro studies painted a compelling picture of olaratumab's potency and specificity. These studies were crucial in establishing the scientific rationale for its clinical development.

Binding Affinity and Receptor Blockade

Olaratumab demonstrated high-affinity binding to PDGFR-α with a dissociation constant (Kd) of 0.04 nM.[8] This strong binding translated to effective blockade of ligand binding, with 50% inhibitory concentrations (IC50) ranging from 0.24 to 0.58 nM for various PDGF isoforms.[8]

Inhibition of Downstream Signaling and Cellular Proliferation

The functional consequence of PDGFR-α blockade was a dose-dependent inhibition of receptor autophosphorylation and subsequent downstream signaling. Olaratumab inhibited 50% of PDGFR-α phosphorylation at a concentration of 0.25 nmol/L.[6] This led to a significant reduction in the phosphorylation of key signaling molecules like Akt and MAPK.[6] In cell-based assays, olaratumab effectively inhibited the mitogenic effects of PDGF ligands, with EC50 values of 8.3 nmol/L and 1.25 nmol/L for PDGF-AA and PDGF-BB, respectively.[6]

Summary of Olaratumab In Vitro Activity
ParameterValueSource(s)
Binding Affinity (Kd) to PDGFR-α 0.04 nM[8]
IC50 for PDGF Ligand Binding Blockade 0.24 - 0.58 nM[8]
IC50 for PDGFR-α Phosphorylation Inhibition 0.25 nM[6]
EC50 for Inhibition of Mitogenesis 1.25 - 8.3 nM[6]

Clinical Outcomes: A Tale of Two Trials

The clinical development of olaratumab in combination with doxorubicin for advanced STS is a stark reminder of the challenges in translating promising early-phase data into confirmatory late-stage success.

The Pivotal Phase II Trial (JGDG)

A randomized, open-label Phase II trial (NCT01185964) provided the initial evidence for olaratumab's clinical benefit.[1][9] In this study, 133 patients with advanced STS were randomized to receive either olaratumab plus doxorubicin or doxorubicin alone.[9]

The combination arm demonstrated a statistically significant and clinically meaningful improvement in overall survival (OS), the primary endpoint.[9] The median OS was 26.5 months for the combination compared to 14.7 months for doxorubicin alone (HR 0.46, p=0.0003).[9] A notable, though not statistically significant, improvement in progression-free survival (PFS) was also observed (6.6 months vs. 4.1 months; HR 0.67, p=0.0615).[9] Based on these compelling results, olaratumab received accelerated approval from the FDA in 2016.[10]

The Confirmatory Phase III Trial (ANNOUNCE)

The ANNOUNCE trial (NCT02451943) was a larger, double-blind, placebo-controlled Phase III study designed to confirm the findings of the Phase II trial.[2] However, the results were unexpected and disappointing. The trial failed to meet its primary endpoint of improved OS in either the overall STS population or the leiomyosarcoma subpopulation.[2][11]

There was no significant difference in median OS between the olaratumab-doxorubicin arm (20.4 months) and the placebo-doxorubicin arm (19.7 months) (HR 1.05, p=0.69).[2][12] Furthermore, the median PFS was unexpectedly shorter in the investigational arm (5.4 months vs. 6.8 months; HR 1.23, p=0.04).[12] These results led to the voluntary withdrawal of olaratumab from the market in 2019.[13]

Comparison of Clinical Trial Outcomes
TrialTreatment ArmMedian Overall Survival (OS)Hazard Ratio (HR) for OSMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for PFS
Phase II (JGDG) Olaratumab + Doxorubicin26.5 months0.466.6 months0.67
Doxorubicin Alone14.7 months4.1 months
Phase III (ANNOUNCE) Olaratumab + Doxorubicin20.4 months1.055.4 months1.23
Placebo + Doxorubicin19.7 months6.8 months

Comparative Landscape: Olaratumab vs. Other STS Therapies

To provide a comprehensive perspective, it is essential to compare olaratumab with other systemic therapies used for advanced STS. It is important to note that direct head-to-head clinical trial data is limited, and comparisons are often made across different studies and patient populations.

Doxorubicin Monotherapy

Doxorubicin has long been the cornerstone of first-line therapy for STS.[1] Clinical trials have shown objective response rates of 16% to 27% with doxorubicin monotherapy.[14] The median OS with doxorubicin alone in the ANNOUNCE trial was a robust 19.7 months, which was higher than historical controls and may have contributed to the difficulty in demonstrating a benefit for the olaratumab combination.[2]

Pazopanib

Pazopanib is an oral multi-tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[15][16] It is approved for the treatment of patients with advanced STS who have received prior chemotherapy.[16]

  • In Vitro Activity: Pazopanib inhibits PDGFRα with an IC50 of 71 nM.[17] In synovial sarcoma cell lines, the 72-hour IC50 values ranged from 1.41 to 10.3 µM.[16]

  • Clinical Efficacy: In the PALETTE phase III trial, pazopanib demonstrated a significant improvement in PFS compared to placebo (4.6 months vs. 1.6 months; HR 0.35, p < .001) in patients with non-adipocytic STS who had received prior chemotherapy.[16] However, no significant difference in OS was observed.[18]

Trabectedin

Trabectedin is a marine-derived alkylating agent that binds to the minor groove of DNA, interfering with DNA repair and transcription.[17] It is approved for the treatment of unresectable or metastatic liposarcoma or leiomyosarcoma after a prior anthracycline-containing regimen.[19]

  • In Vitro Activity: Trabectedin is highly potent, with IC50 values in the low nanomolar range across various STS cell lines, including 1.296 nM for leiomyosarcoma and 0.6836 nM for liposarcoma.[20]

  • Clinical Efficacy: A phase III trial showed that trabectedin significantly improved PFS compared to dacarbazine in patients with advanced liposarcoma or leiomyosarcoma (4.2 months vs. 1.5 months; HR 0.55, p < 0.001).[14][17]

Eribulin

Eribulin mesylate is a microtubule dynamics inhibitor, a synthetic analog of a natural marine product.[21] It is approved for patients with unresectable or metastatic liposarcoma who have received prior anthracycline-containing chemotherapy.[21]

  • In Vitro Activity: Eribulin demonstrates potent anti-proliferative activity against a wide range of STS cell lines, with IC50 values around 1 nmol/l.[8]

  • Clinical Efficacy: In a phase III trial, eribulin showed a significant OS benefit compared to dacarbazine in patients with advanced liposarcoma or leiomyosarcoma (13.5 months vs. 11.5 months; p=0.0169), with the benefit primarily seen in the liposarcoma subgroup.[2]

Experimental Workflow for In Vitro IC50 Determination

cluster_0 Cell Culture and Seeding cluster_1 Drug Treatment cluster_2 Viability Assay and Data Analysis Cell_Lines Sarcoma Cell Lines (e.g., Leiomyosarcoma, Liposarcoma) Seeding Seed cells in 96-well plates Cell_Lines->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Add drug dilutions to cells Incubation1->Treatment Drug_Prep Prepare serial dilutions of test compounds (Olaratumab, Pazopanib, etc.) Drug_Prep->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 Viability_Assay Add viability reagent (e.g., MTS, PrestoBlue) Incubation2->Viability_Assay Measurement Measure absorbance/fluorescence Viability_Assay->Measurement Data_Analysis Calculate % viability and plot dose-response curve Measurement->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Caption: A generalized workflow for determining the IC50 of a compound in sarcoma cell lines.

Discussion: Bridging the Gap Between Preclinical Promise and Clinical Failure

The story of olaratumab is a cautionary tale in oncology drug development. The stark contrast between the highly promising in vitro data and Phase II results, and the definitive failure of the Phase III trial, raises several important questions for the scientific community.

  • The Enigma of the Phase II Success: The remarkable 11.8-month OS benefit in the Phase II trial remains a subject of debate. Potential explanations include statistical anomaly due to the small sample size, imbalances in patient characteristics or subsequent therapies between the arms, or a yet-to-be-understood biological interaction that was not replicated in the larger trial.[6]

  • Biomarker Strategy: The clinical trials for olaratumab did not identify a predictive biomarker. While PDGFR-α expression was assessed, it did not correlate with treatment benefit.[7][22] This highlights the critical need for robust, validated biomarkers to select patient populations most likely to respond to targeted therapies.

  • The Evolving Landscape of STS Treatment: The ANNOUNCE trial's control arm performance, with a median OS of nearly 20 months, suggests an improvement in the overall management of STS patients, making it more challenging for new agents to demonstrate a significant survival advantage.[2]

Conclusion: Lessons Learned from Olaratumab

Olaratumab's journey provides invaluable lessons for the future of sarcoma research and drug development. While the potent in vitro activity against its target, PDGFR-α, was undisputed, this did not translate into a reproducible clinical benefit. This underscores the complexity of STS biology and the importance of rigorous, well-designed, and adequately powered clinical trials. The focus for future research must be on identifying robust predictive biomarkers and developing novel therapeutic strategies that can overcome the inherent heterogeneity of this challenging disease.

References

  • Loizos, N., et al. (2013). Development of a novel antibody to platelet-derived growth factor receptor alpha. mAbs, 5(3), 434-445.
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  • Pinto, C., et al. (2017). Spotlight on olaratumab in the treatment of soft-tissue sarcoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 3267–3278.
  • Kawai, A., et al. (2016). Antimitotic and Non-mitotic Effects of Eribulin Mesilate in Soft Tissue Sarcoma. Anticancer Research, 36(4), 1547-1555.
  • Grosso, F., et al. (2017). Trabectedin is a promising antitumor agent potentially inducing melanocytic differentiation for clear cell sarcoma. Cancer Science, 108(10), 2055-2064.
  • Sleijfer, S., et al. (2009). Pazopanib, a new multikinase angiogenesis inhibitor, in patients with refractory advanced soft tissue sarcomas: a phase II study from the EORTC Soft Tissue and Bone Sarcoma Group (EORTC study 62043). Journal of Clinical Oncology, 27(19), 3126-3132.
  • ResearchGate. (n.d.). IC50 of trabectedin and rMETase on HT1080 and TR-HT1080 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Eribulin IC50 on HT1080 and super eribulin-resistant HT1080 (SER-HT1080) cells. Retrieved from [Link]

  • Barretina, J., et al. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity.
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  • van der Graaf, W. T., et al. (2012). Pazopanib for metastatic soft-tissue sarcoma (PALETTE): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 379(9829), 1879-1886.
  • ResearchGate. (n.d.). Effect of pazopanib on proliferation of synovial sarcoma cells. Retrieved from [Link]

  • National Cancer Institute. (2025, February 21). Soft Tissue Sarcoma Treatment (PDQ®)–Health Professional Version. Retrieved from [Link]

  • Demetri, G. D., et al. (2016). Efficacy and safety of eribulin in patients with locally advanced or metastatic soft-tissue sarcoma: a randomised, open-label, multicentre, phase 3 trial. The Lancet Oncology, 17(4), 435-445.
  • Olaratumab's failure in soft tissue sarcoma. (2020). Journal of the National Cancer Institute, 112(4), 329-330.
  • Results Reported From the Phase III ANNOUNCE Trial of Olaratumab in Soft-Tissue Sarcoma. (2019, January 28). The ASCO Post. Retrieved from [Link]

  • Lee, A. T. J., et al. (2023). Extensive analysis of 59 sarcoma-related fusion genes identified pazopanib as a potential inhibitor to COL1A1-PDGFB fusion. Cancer Science, 114(10), 4165-4177.
  • Pautier, P., et al. (2015). A multicenter, single-arm, phase II study of neoadjuvant chemotherapy with gemcitabine and docetaxel in patients with locally advanced, unresectable, soft tissue sarcoma. Journal of Clinical Oncology, 33(15_suppl), 10522-10522.
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  • Efficacy of Eribulin Plus Gemcitabine Combination in L-Sarcomas. (2022). Cancers, 15(1), 220.
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  • (PDF) Pazopanib in Soft Tissue Sarcomas. (2025, December 3). ResearchGate. Retrieved from [Link]

  • Tap, W. D., et al. (2020). Effect of Doxorubicin Plus Olaratumab vs Doxorubicin Plus Placebo on Survival in Patients With Advanced Soft Tissue Sarcomas: The ANNOUNCE Randomized Clinical Trial. JAMA, 323(13), 1266–1276.
  • Pazopanib and HDAC inhibitors interact to kill sarcoma cells. (2014). Journal of Cellular Physiology, 229(10), 1484-1494.
  • ANNOUNCE: A randomized, placebo (PBO)-controlled, double-blind, phase (Ph) III trial of doxorubicin (dox) + olaratumab versus dox + PBO in patients (pts) with advanced soft tissue sarcomas (STS). (2019). Journal of Clinical Oncology, 37(18_suppl), LBA3-LBA3.
  • The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. (2019). Scientific Reports, 9(1), 1-14.
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  • Assessment of the platelet-derived growth factor receptor alpha antibody olaratumab in a panel of patient-derived soft tissue sarcoma xenografts. (2019). Journal of Experimental & Clinical Cancer Research, 38(1), 1-11.
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  • Lartruvo (Olaratumab) a Novel First-Line Treatment Approved for Patients with Advanced Soft-Tissue Sarcoma. (2023, December 18). American Health & Drug Benefits, 10(9), 454-457.
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validation of UNII-Y4O6325SYW biomarker signatures for endothelial injury

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of UNII-Y4O6325SYW (CI-1018) Biomarker Signatures for Endothelial Injury: A Comprehensive Platform Comparison Guide

Introduction UNII-Y4O6325SYW, commonly known in the pharmaceutical industry as CI-1018 or PD-168787, is a selective phosphodiesterase type 4 (PDE4) inhibitor[1][2]. While PDE4 inhibitors possess significant therapeutic potential for chronic inflammatory airway diseases, their clinical translation is frequently derailed by dose-limiting toxicities—most notably, the induction of mesenteric vasculitis and endothelial injury in preclinical rodent models[3][4].

As a Senior Application Scientist, I have evaluated numerous analytical platforms designed to detect and validate the biomarker signatures associated with UNII-Y4O6325SYW-induced vascular lesions. Validating these signatures is not merely an exercise in data collection; it requires a mechanistic understanding of how primary pharmacological insults cascade into measurable biological signals. This guide objectively compares the performance of high-resolution ^1^H-NMR metabonomics, multiplexed immunohistochemistry (IHC), and transcriptomic profiling, providing actionable, self-validating workflows to ensure scientific integrity in your toxicological assessments.

The Causality of UNII-Y4O6325SYW-Induced Endothelial Injury

Before comparing validation platforms, we must understand the causality of the biomarker generation. The pathogenesis of PDE4 inhibitor-induced vascular injury is driven by a complex interplay of altered vascular tone, oxidative stress, and nitrative stress[4][5]. Inhibition of PDE4 elevates intracellular cAMP. While anti-inflammatory in leukocytes, this elevation triggers a compensatory pro-oxidant response in the mesenteric vasculature[4]. This localized stress leads to the upregulation of inducible nitric oxide synthase (iNOS) in endothelial cells, the accumulation of nitrotyrosine (NT) residues (a footprint of peroxynitrite radical damage), and subsequent caspase-3-mediated apoptosis of medial smooth muscle cells (SMCs)[5].

G PDE4 UNII-Y4O6325SYW (PDE4 Inhibition) cAMP Elevated cAMP PDE4->cAMP ROS Oxidative & Nitrative Stress (ROS / ONOO-) cAMP->ROS iNOS iNOS Upregulation (Endothelial Cells) ROS->iNOS NT Nitrotyrosine (NT) Accumulation iNOS->NT Apoptosis Caspase-3 Activation (SMC Apoptosis) NT->Apoptosis Metabolites Urinary Metabonomic Signatures Apoptosis->Metabolites

Mechanism of UNII-Y4O6325SYW-induced endothelial injury and biomarker generation.

Platform Comparison: Analytical Approaches for Biomarker Validation

To establish a robust, self-validating system for detecting UNII-Y4O6325SYW toxicity, researchers must select the appropriate analytical platform. Below is an objective comparison of the three primary methodologies used in the field.

Table 1: Comparative Matrix of Analytical Platforms for UNII-Y4O6325SYW Biomarker Validation

PlatformTarget BiomarkersPrimary AdvantageKey LimitationCausality Addressed
High-Resolution ^1^H-NMR Urinary metabolic shiftsNon-invasive, longitudinal trackingRequires advanced chemometricsSystemic metabolic response to injury
Multiplexed IHC iNOS, Nitrotyrosine, Caspase-3High spatial resolution in mesenteryInvasive, low throughputDirect localization of nitrative stress
Transcriptomic Profiling TIMP-1, NOS2 mRNAHighly sensitive, early detectionRNA degradation risksEarly mechanotransduction/remodeling
High-Resolution ^1^H-NMR Metabonomics (Urinary Profiling)
  • Mechanism & Causality: Non-invasive metabolic profiling leverages the systemic metabolic shifts caused by localized vascular necrosis and inflammation. Principal Component Analysis (PCA) of urine NMR spectra can clearly separate CI-1018-treated subjects with vascular lesions from vehicle controls within 48 to 72 hours of dosing[6][7].

  • Application Insight: Best used for longitudinal, non-invasive screening. However, researchers must be cautious: metabolic shifts are often secondary to the generalized inflammatory response rather than the primary endothelial insult itself.

Multiplexed Immunohistochemistry (IHC) & Apoptosis Assays
  • Mechanism & Causality: Directly visualizes the spatial distribution of nitrative stress and apoptosis in the mesentery. UNII-Y4O6325SYW induces iNOS expression specifically in endothelial cells, while NT is evident in inflammatory infiltrates[5][7].

  • Application Insight: This is the gold standard for mechanistic validation. It directly links the mechanism of action (nitrative stress) to the toxicological outcome (SMC apoptosis).

Transcriptomic Profiling (qRT-PCR / RNA-Seq)
  • Mechanism & Causality: Detects early mechanotransduction and inflammatory gene expression changes. For instance, Tissue Inhibitor of Metalloproteinase 1 (TIMP-1) serves as an early and highly sensitive predictive biomarker of the tissue remodeling component of PDE4 inhibitor-induced vascular injury[4].

  • Application Insight: Ideal for detecting predictive changes before histological lesions appear (e.g., at 4–16 hours post-dose)[4].

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following step-by-step methodologies incorporate orthogonal validation steps to ensure the trustworthiness of your biomarker data.

Protocol 1: In Vivo Dosing and ^1^H-NMR Metabonomic Validation

Objective: To identify non-invasive urinary signatures of UNII-Y4O6325SYW-induced vasculitis.

  • Controlled Dosing & Cohort Segregation: Administer UNII-Y4O6325SYW orally at 750 mg/kg/day to male Wistar rats for 4 days[5][6]. Causality Check: This specific dose and duration are empirically proven to induce mesenteric vascular lesions characterized by medial necrosis and hemorrhage[3][7].

  • Orthogonal Control Implementation: Include a parallel cohort co-administered with Dexamethasone (DEX, 1 mg/kg IP). Self-Validating Design: DEX eliminates the secondary inflammatory response but leaves minimal smooth muscle cell (SMC) necrosis intact. If a urinary metabolite shifts in the UNII-Y4O6325SYW group but not the DEX co-administered group, the biomarker is linked to secondary inflammation, not the primary endothelial injury[5][7].

  • Longitudinal Urine Collection & NMR Acquisition: Collect urine daily. Acquire 1D ^1^H-NMR spectra at 600 MHz.

  • Chemometric Pattern Recognition: Apply Principal Component Analysis (PCA). Look for clear pattern separation on days 3–4, which correlates with the histological onset of vasculitis[6].

Protocol 2: Multiplex IHC for Nitrative Stress and Apoptosis

Objective: To spatially validate the nitrative stress cascade in the mesenteric vasculature.

  • Tissue Fixation and Antigen Retrieval: Harvest mesenteric arteries at necropsy (Day 4) and fix in 10% neutral buffered formalin.

  • Multiplexed Probing: Probe sequentially for iNOS, Nitrotyrosine (NT), and Caspase-3. Causality Check: iNOS expression in endothelial cells drives the production of NO, which reacts with superoxide to form peroxynitrite, leaving NT footprints in the surrounding tissue. This nitrative stress directly triggers Caspase-3-mediated apoptosis in adjacent medial SMCs[5][7].

  • Apoptotic Validation via Neutrophil Depletion: To ensure the apoptotic signature is robustly understood, run a parallel cohort pre-treated with rabbit anti-rat PMN serum (APS) to deplete neutrophils. Self-Validating Design: APS depletion decreases the severity of vasculitis but fails to completely abolish Caspase-3 immunoreactivity, proving that while inflammation exacerbates the injury, the primary pharmacological insult of UNII-Y4O6325SYW initiates the apoptotic cascade[5].

Workflow Dosing In Vivo Dosing (CI-1018 750 mg/kg) Collection Sample Collection (Urine & Mesentery) Dosing->Collection NMR 1H-NMR Metabonomics (PCA Pattern Recognition) Collection->NMR IHC Multiplex IHC (iNOS, NT, Caspase-3) Collection->IHC Validation Biomarker Signature Validation NMR->Validation IHC->Validation

Orthogonal workflow for validating UNII-Y4O6325SYW toxicological biomarker signatures.

Table 2: Key Biomarker Signatures of UNII-Y4O6325SYW-Induced Endothelial Injury

BiomarkerLocalization / SourceBiological SignificanceValidation Method
iNOS Endothelial cells & InfiltratesDrives localized nitric oxide (NO) overproductionIHC / qRT-PCR
Nitrotyrosine (NT) Inflammatory infiltratesFootprint of peroxynitrite (ONOO-) radical damageIHC
Caspase-3 Medial Smooth Muscle CellsExecutioner caspase indicating SMC apoptosisIHC / TUNEL Assay
TIMP-1 Mesenteric tissueEarly predictive marker of tissue remodelingqRT-PCR / RNA-Seq

Conclusion

Validating the biomarker signatures of UNII-Y4O6325SYW-induced endothelial injury requires a multi-platform approach. While high-resolution ^1^H-NMR provides excellent non-invasive longitudinal tracking, it must be anchored by the spatial and mechanistic truths revealed through multiplexed IHC and transcriptomics. By employing self-validating experimental designs—such as DEX co-administration and PMN depletion—researchers can confidently isolate primary endothelial insults from secondary inflammatory noise, accelerating the safe development of next-generation PDE4 inhibitors.

References

  • PubChem. "4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-". nih.gov. 1

  • PubMed. "Metabonomic Assessment of Vasculitis in Rats". nih.gov. 6

  • PMC. "Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats". nih.gov. 3

  • Patsnap Synapse. "CI-1018 - Drug Targets, Indications, Patents". patsnap.com. 7

  • Oxford Academic. "Investigation of the Molecular Mechanisms Preceding PDE4 Inhibitor- Induced Vasculopathy in Rats". oup.com. 4

  • PubMed. "Apoptosis and nitrative stress associated with phosphodiesterase inhibitor-induced mesenteric vasculitis in rats". nih.gov. 5

  • Google Patents. "Thiazolyl-, oxazolyl-, pyrrolyl-, and imidazolyl-acid amide derivatives useful as inhibitors of pde4 isozymes". google.com. 2

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Safety Operating Guide

Physicochemical & Toxicological Profile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational master guide to address the specific logistical, experimental, and safety requirements for handling UNII-Y4O6325SYW , widely known in the literature as CI-1018 or PD-168787 [1].

While this compound is a highly valuable Phosphodiesterase 4 (PDE4) inhibitor used in respiratory and inflammatory disease research, its distinct toxicological profile requires rigorous operational controls. This guide bridges the gap between mechanistic understanding and daily laboratory logistics, ensuring that your experimental workflows and disposal procedures are both safe and scientifically sound.

To handle a chemical safely, you must first understand the causality behind its biological activity. CI-1018 inhibits PDE4, preventing the hydrolysis of intracellular cAMP. While this provides anti-inflammatory efficacy, in vivo models demonstrate that it simultaneously triggers a pro-inflammatory cascade in endothelial cells, leading to severe mesenteric vasculopathy [2].

Table 1: Quantitative Data & Operational Relevance of UNII-Y4O6325SYW

ParameterValueOperational Causality & Relevance
Chemical Name CI-1018 / PD-168787Primary identifiers used in safety data sheets (SDS) and literature.
Molecular Weight 396.45 g/mol Essential for precise molarity calculations during stock solution preparation.
Primary Target PDE4 EnzymeDrives both the therapeutic efficacy and the on-target vascular toxicity.
In Vitro Potency IC50 ~ 1.1 μMEstablishes the baseline dosing threshold for cellular assays (e.g., U937 cells).
Toxicity Biomarkers iNOS, NitrotyrosineTissue markers indicating drug-induced nitrative stress and impending necrosis [3].

Mechanistic Pathway of API Toxicity

Understanding the toxicological pathway of CI-1018 is critical for recognizing the biohazard risk it poses to personnel and animal models. The accumulation of cAMP paradoxically upregulates inducible Nitric Oxide Synthase (iNOS), leading to the production of peroxynitrite (ONOO-). This nitrative stress directly causes caspase-3 mediated apoptosis in smooth muscle cells, resulting in vascular necrosis [3][4].

G CI1018 UNII-Y4O6325SYW (CI-1018) PDE4 PDE4 Enzyme CI1018->PDE4 Competitive Inhibition cAMP Intracellular cAMP PDE4->cAMP Prevents Hydrolysis iNOS iNOS Upregulation cAMP->iNOS Endothelial Activation ONOO Peroxynitrite (ONOO-) iNOS->ONOO Nitrative Stress Apoptosis SMC Apoptosis (Caspase-3) ONOO->Apoptosis Cellular Damage Vasculitis Mesenteric Vasculitis Apoptosis->Vasculitis Medial Necrosis

Fig 1. Toxicological signaling pathway of UNII-Y4O6325SYW inducing mesenteric vasculitis.

Experimental Workflow: In Vivo Dosing & Validation

When administering CI-1018 to animal models, the protocol must be designed as a self-validating system to ensure the toxicological phenotype is successfully induced before proceeding to necropsy.

  • Step 1: Formulation: Suspend UNII-Y4O6325SYW powder in a vehicle of 0.5% methylcellulose and 0.2% Tween 80.

    • Causality: The compound has limited aqueous solubility; this specific vehicle ensures uniform dispersion for accurate oral gavage dosing.

  • Step 2: Administration: Dose Wistar rats at 750 mg/kg/day via oral gavage for 4 consecutive days [3].

    • Causality: This high-dose regimen is empirically validated to reliably induce the target mesenteric vascular lesions without causing immediate, acute lethality, allowing for the study of early-stage vasculopathy.

  • Step 3: In-Life Validation (Metabonomics): Collect daily urine samples and analyze via high-resolution NMR spectroscopy.

    • Self-Validating Step: A distinct pattern separation in the metabonomic profile within 48–72 hours confirms the onset of vascular lesions prior to histological confirmation, validating the success of the dosing run.

  • Step 4: Tissue Harvest: Euthanize via CO2 asphyxiation. Immediately excise the mesenteric vascular bed and fix in 10% neutral buffered formalin for downstream TUNEL assays and iNOS immunohistochemistry.

Comprehensive Disposal Procedures

Because UNII-Y4O6325SYW is an active pharmaceutical ingredient (API) that induces apoptosis and vascular necrosis, it must be treated as Hazardous Pharmaceutical Waste . Standard biological waste disposal is insufficient.

A. Solid Chemical Waste
  • Protocol: Place all contaminated consumables (pipette tips, Eppendorf tubes, weighing boats, and nitrile gloves) into a designated, rigid, puncture-resistant container lined with a hazardous waste bag.

  • Labeling: Must be explicitly labeled: "Hazardous Pharmaceutical Waste - Toxic API: UNII-Y4O6325SYW".

  • Disposition: Final disposal must be routed to a licensed facility for high-temperature incineration (>1000°C) .

  • Causality: The complex multi-ring structure of CI-1018 is highly stable. Only extreme thermal destruction guarantees the cleavage of the diazepine and pyridine rings, preventing environmental contamination.

B. Liquid Waste Management
  • Protocol: Collect DMSO stock solutions and aqueous assay washings in High-Density Polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents.

  • Causality: DMSO acts as a carrier solvent that can transport toxic APIs directly through human skin. Furthermore, DMSO can react violently with oxidizers. HDPE is chosen because it provides superior chemical resistance to organic solvents compared to standard plastics.

C. Biological and Animal Waste
  • Protocol: Double-bag animal carcasses, excised tissues, and contaminated bedding in biohazard bags. Store immediately in a dedicated pathological waste freezer at -20°C.

  • Disposition: Must be disposed of via pathological incineration , not standard autoclaving.

  • Causality: Tissues from dosed animals contain active metabolites and unabsorbed CI-1018. Autoclaving merely sterilizes biological agents; it does not destroy small-molecule APIs. Freezing halts biological degradation until incineration can chemically destroy the compound.

D. Spill Decontamination & Validation
  • Protocol: For powder spills, do not sweep . Cover with damp absorbent towels to prevent toxic aerosolization. For liquid spills, absorb with an inert material (e.g., vermiculite). Clean the area first with a 10% bleach solution, followed by 70% ethanol.

  • Self-Validating Step: After decontamination, swab the spill area, extract the swab in methanol, and analyze via LC-MS/MS (monitoring the m/z 397.16 [M+H]+ parent ion). The area is only considered safe when the API concentration falls below the limit of detection.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9865514, CI-1018". PubChem. [Link]

  • Daguès, N., et al. "Investigation of the Molecular Mechanisms Preceding PDE4 Inhibitor-Induced Vasculopathy in Rats". Toxicological Sciences. [Link]

  • Slim, R. M., et al. "Apoptosis and Nitrative Stress Associated with Phosphodiesterase Inhibitor-Induced Mesenteric Vasculitis in Rats". Toxicologic Pathology. [Link]

  • Martin, C., et al. "Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats". PMC (National Institutes of Health). [Link]

Personal protective equipment for handling UNII-Y4O6325SYW

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step safety and operational guide for handling UNII-Y4O6325SYW, designed for researchers, toxicologists, and drug development professionals.

Chemical Identity and Hazard Causality

UNII-Y4O6325SYW , widely recognized in preclinical drug development as CI-1018 or PD-168787 , is a highly active small molecule and a selective phosphodiesterase 4 (PDE4) inhibitor[1][2]. Originally investigated for its ability to suppress inflammation in immune and respiratory diseases, its primary mechanism of action involves preventing the degradation of intracellular cyclic AMP (cAMP)[2].

The Causality of Occupational Risk: Handling potent PDE4 inhibitors requires rigorous safety protocols due to their profound biological activity. Preclinical toxicological assessments have demonstrated that exposure to CI-1018 can induce severe mesenteric vascular lesions, characterized by medial smooth muscle necrosis, hemorrhage, and edema[2]. Accidental occupational exposure—particularly via inhalation of aerosolized micro-particles or percutaneous absorption when dissolved in permeabilizing solvents like DMSO—can lead to rapid systemic absorption. This unintended elevation of cAMP in healthy tissues poses a significant risk of vascular and inflammatory dysregulation.

Quantitative Physicochemical Properties

To ensure accurate assay preparation and stable storage, adhere to the following validated physicochemical parameters[1][3][4]:

PropertyValue / Specification
Chemical Synonyms CI-1018, PD-168787, CHEMBL111925
Molecular Formula C₂₄H₂₀N₄O₂
Molecular Weight 396.45 g/mol
Primary Target Phosphodiesterase 4 (PDE4)
Powder Storage -20°C (Stable for up to 3 years)
Solvent Storage (e.g., DMSO) -80°C (Stable for up to 1 year)

Personal Protective Equipment (PPE) Matrix

Every protocol involving CI-1018 must be treated as a self-validating safety system. The appropriate selection of PPE is your primary barrier against the systemic absorption of this potent inhibitor[5][6].

PPE CategoryRecommended EquipmentScientific Rationale & Causality
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects mucous membranes from aerosolized powder or solvent splashes. Micro-particles of CI-1018 can cause severe ocular irritation and rapid systemic entry.
Skin Protection (Hands) Double-layered, chemotherapy-rated nitrile gloves.Nitrile provides a robust barrier against small molecules. Double-gloving prevents breakthrough, which is critical when handling CI-1018 in carrier solvents like DMSO that rapidly penetrate the dermal layer.
Skin Protection (Body) Disposable, low-permeability lab coat with tight-fitting cuffs.Prevents the accumulation of potent PDE4 inhibitor dust on personal clothing, mitigating the risk of chronic, low-dose exposure outside the laboratory.
Respiratory Protection NIOSH-certified N95 or P100 particulate respirator.Mandatory when handling the powder form outside of a closed system. Prevents inhalation of airborne particulates that could elevate cAMP in respiratory tissues.

Step-by-Step Operational Workflows

Phase 1: Powder Handling and Weighing (Highest Exposure Risk)

The powder form of CI-1018 presents the highest risk of inhalation.

  • Equilibration: Remove the CI-1018 vial from -20°C storage and place it in a desiccator to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can cause hydrolysis of the carboxamide group or alter the precise molarity of your stock solution[4].

  • Containment: Conduct all weighing inside a certified, externally exhausted chemical fume hood. Lay down a disposable, anti-static weighing mat.

  • Donning PPE: Equip your N95 respirator, safety goggles, lab coat, and double nitrile gloves[5][6].

  • Weighing: Use an anti-static micro-spatula. Weigh the required mass directly into a pre-tared, sealable amber glass vial to protect the compound from photodegradation.

  • Sealing: Tightly cap both the source vial and the weighing vial before removing your hands from the fume hood.

Phase 2: Reconstitution and Assay Application
  • Solvent Selection: CI-1018 is typically reconstituted in high-purity DMSO for in vitro and in vivo applications.

  • Dissolution: Inside the fume hood, carefully pipette the calculated volume of DMSO to achieve your master stock concentration (e.g., 10 mM).

  • Homogenization: Vortex gently. If particulates remain, utilize a room-temperature sonicating water bath for 1-2 minutes until the solution is optically clear.

  • Aliquotting: Divide the master stock into single-use aliquots. Causality: Repeated freeze-thaw cycles degrade the compound's structural integrity, leading to irreproducible PDE4 inhibition in downstream assays. Store aliquots immediately at -80°C[4].

Phase 3: Spill Response and Decontamination
  • Powder Spills: Do NOT sweep. Sweeping generates aerosolized micro-particles. Gently cover the powder with absorbent pads dampened with water to suppress dust generation[6].

  • Liquid Spills: Cover DMSO-solubilized spills with universal chemical absorbent pads.

  • Collection: Use a disposable plastic scoop to collect the absorbed material. Place all items into a designated, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected area three times with a laboratory detergent solution, followed by a thorough wipe-down with 70% ethanol to remove any residual hydrophobic compound.

Waste Disposal Plan

Proper segregation of CI-1018 waste is critical to prevent environmental contamination and protect downstream sanitation workers[5][6].

  • Solid Waste: Contaminated outer gloves, weighing boats, spatulas, and empty vials must be placed in a rigid, leak-proof container clearly labeled "Hazardous Chemical Waste - Toxic Small Molecule (PDE4 Inhibitor)".

  • Liquid Waste: DMSO solutions containing CI-1018 must be collected in compatible, clearly labeled solvent waste carboys. Do not mix with acidic or highly reactive waste streams.

  • Sharps: If needles or syringes were utilized for in vivo dosing, dispose of them immediately in a puncture-resistant sharps container. Never recap needles , as this is the primary cause of accidental percutaneous injection of biologically active compounds.

Operational Workflow Visualization

G Start Hazard Assessment: UNII-Y4O6325SYW PPE Don Mandatory PPE (N95, Double Gloves) Start->PPE Hood Powder Weighing (Fume Hood) PPE->Hood Recon Reconstitution (DMSO Solvent) Hood->Recon Spill Spill Containment & Decontamination Hood->Spill Spill Apply Experimental Application Recon->Apply Recon->Spill Spill Waste Hazardous Waste Segregation Apply->Waste Spill->Waste

Workflow for the safe handling, reconstitution, and disposal of UNII-Y4O6325SYW.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.